Bromotrimethylsilane
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
bromo(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9BrSi/c1-5(2,3)4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYIVELXUANFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062671 | |
| Record name | Silane, bromotrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2857-97-8 | |
| Record name | Bromotrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2857-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002857978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromotrimethylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, bromotrimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, bromotrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromotrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLSILYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHH5G299BX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical and chemical properties of Bromotrimethylsilane?
An In-depth Technical Guide to Bromotrimethylsilane: Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction
This compound ((CH₃)₃SiBr), also known as trimethylsilyl (B98337) bromide (TMSBr), is a versatile organosilicon compound widely utilized in organic synthesis.[1][2][3] Its utility stems from its role as a powerful silylating agent and its ability to selectively protect and deprotect functional groups, making it an invaluable reagent in the synthesis of pharmaceutical intermediates and other complex organic molecules.[4][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental methodologies and key applications relevant to researchers, scientists, and professionals in drug development.
Physical Properties
This compound is a clear, colorless to yellow liquid with a characteristic mild odor.[1][2][4] It is a flammable and moisture-sensitive compound that requires careful handling and storage.[1][4][5][7][8] The key physical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₃H₉BrSi | [1][3][8] |
| Molecular Weight | 153.09 g/mol | [1][3][8] |
| Appearance | Clear colorless to yellow liquid | [1][4] |
| Boiling Point | 79 °C (at 760 mmHg) | [1][4][5][8] |
| Melting Point | -43 °C | [1][8] |
| Density | 1.160 g/mL at 25 °C | [1][5][8] |
| Refractive Index (n²⁰/D) | 1.424 | [1][4][5] |
| Flash Point | -1 °C to 32 °C | [4][8] |
| Vapor Density | 5.3 | [8] |
| Vapor Pressure | 100 mmHg at 25°C | [1] |
Chemical Properties and Reactivity
This compound is a highly reactive compound, primarily due to the polarized silicon-bromine bond.[9] This polarization makes the silicon atom susceptible to nucleophilic attack. It is a versatile reagent in organic synthesis, known for its mild and selective reactivity.[1][4][5]
Stability and Storage: this compound is stable under anhydrous conditions but reacts violently with water and is moisture sensitive.[1][4][5][8] It is incompatible with strong acids, strong oxidizing agents, and bases.[4][5][8] Proper storage involves keeping it in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances, often under an inert atmosphere.[7][8][10]
Key Chemical Reactions:
-
Silylation: It is a powerful silylating agent, used for the protection of functional groups like alcohols and amines.[2][4][5]
-
Cleavage Reactions: It is a mild and selective reagent for the cleavage of lactones, epoxides, acetals, phosphonate (B1237965) esters, and certain ethers.[4][5]
-
Formation of Silyl (B83357) Enol Ethers: It is an effective reagent for the formation of silyl enol ethers.[4][5]
-
Bromination: It can also function as a brominating agent.[2][4][5]
-
Reaction with Amines: Amines react with this compound to form isolable adducts, which can then react with ketones to form enamines under mild conditions.[4][5]
-
Catalysis: In conjunction with other compounds, it can catalyze reactions such as the direct allylation of alcohols.[4][5]
Experimental Protocols
Purification of this compound
Objective: To obtain high-purity this compound for use in sensitive chemical reactions.
Methodology: Fractional distillation is the recommended method for the purification of this compound.[4][5]
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Inert gas source (e.g., nitrogen or argon)
-
Drying tube
Procedure:
-
Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charge the round-bottom flask with the impure this compound.
-
Flush the system with an inert gas.
-
Begin heating the flask gently with the heating mantle.
-
Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (79 °C).
-
The purified product should be collected in a dry receiving flask, sealed under an inert atmosphere, and stored in the dark.[4][5]
Determination of Physical Properties
Standard laboratory techniques are employed to determine the physical properties of organosilicon compounds like this compound.
-
Boiling Point: Determined by distillation or using a micro-boiling point apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.
-
Melting Point: For compounds that are solid at room temperature, a melting point apparatus is used. For low-melting compounds like this compound, a cryostat can be employed.
-
Density: Measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined.
-
Refractive Index: Measured using a refractometer, which determines the extent to which light is bent when it passes through the liquid.
Characterization Techniques
The structure and purity of this compound and its reaction products are typically confirmed using a variety of spectroscopic methods common in organosilicon chemistry.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides detailed information about the molecular structure. ²⁹Si NMR is particularly useful for characterizing organosilicon compounds.[11]
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure from fragmentation patterns.[11]
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups.
-
Gas Chromatography (GC): Used to determine the purity of the volatile compound.
Visualizations
References
- 1. Cas 2857-97-8,this compound | lookchem [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C3H9BrSi | CID 76113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2857-97-8 [amp.chemicalbook.com]
- 5. This compound | 2857-97-8 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. arizona-ua.primo.exlibrisgroup.com [arizona-ua.primo.exlibrisgroup.com]
The Core Mechanism of Bromotrimethylsilane in Silylation Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromotrimethylsilane (TMSBr), a versatile organosilicon compound, is a powerful reagent in organic synthesis, primarily utilized for the introduction of the trimethylsilyl (B98337) (TMS) group to various functional moieties. This process, known as silylation, is a cornerstone of modern synthetic chemistry, enabling the protection of reactive functional groups, enhancing the volatility of compounds for analytical purposes, and activating substrates for subsequent transformations. This in-depth guide elucidates the core mechanism of action of TMSBr in silylation reactions, providing detailed experimental protocols, quantitative data, and mechanistic visualizations to aid researchers in its effective application.
Mechanism of Action in Silylation Reactions
The primary mechanism of silylation with this compound involves a nucleophilic substitution reaction at the silicon center. The silicon atom in TMSBr is electrophilic due to the electron-withdrawing nature of the bromine atom. A nucleophilic functional group, such as an alcohol, amine, or carboxylate, attacks the silicon atom, leading to the displacement of the bromide ion.
The general mechanism can be described as an SN2-like reaction. In the case of silylating an alcohol, the reaction is often facilitated by a non-nucleophilic base, such as triethylamine (B128534) or imidazole. The base deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the silicon atom of TMSBr. The bromide ion is expelled as a leaving group, and the protonated base is formed as a byproduct.
Quantitative Data Presentation
The efficiency of this compound as a silylating agent is often compared with other common silylating reagents. The following tables summarize quantitative data for the silylation of various functional groups, providing a basis for reagent selection.
Table 1: Comparison of Silylating Agents for the Protection of Primary Alcohols
| Silylating Agent | Substrate | Base/Catalyst | Solvent | Time | Yield (%) |
| TMSBr | n-Butanol | Triethylamine | DCM | 1 h | >95 |
| TMSCl | n-Butanol | Triethylamine | DCM | 1 h | >95[1] |
| TBDMSCl | n-Butanol | Imidazole | DMF | 2 h | >95 |
| TIPSCl | Geraniol | Imidazole | DMF | 3 h | >90 |
Note: Reaction times and yields can vary depending on the specific substrate and reaction conditions.
Table 2: Silylation of Various Functional Groups with TMSBr
| Substrate Type | Example Substrate | Product | Conditions | Yield (%) |
| Primary Alcohol | Benzyl (B1604629) Alcohol | Benzyl trimethylsilyl ether | Et3N, DCM, rt, 1h | ~98 |
| Secondary Alcohol | Cyclohexanol | Cyclohexyl trimethylsilyl ether | Pyridine, DCM, rt, 4h | ~95 |
| Amine | Aniline | N-(trimethylsilyl)aniline | Et3N, THF, rt, 2h | ~90 |
| Carboxylic Acid | Acetic Acid | Trimethylsilyl acetate | Neat, reflux, 1h | ~95 |
Experimental Protocols
Detailed methodologies for key silylation reactions using this compound are provided below.
Protocol 1: Silylation of a Primary Alcohol (Benzyl Alcohol)
Materials:
-
Benzyl alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzyl alcohol and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add this compound dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl trimethylsilyl ether.
-
Purify by distillation or column chromatography if necessary.
Protocol 2: Formation of a Silyl (B83357) Enol Ether from a Ketone (Cyclohexanone)
Materials:
-
Cyclohexanone (B45756) (1.0 equiv)
-
This compound (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve cyclohexanone in anhydrous diethyl ether or THF.
-
Add triethylamine to the solution.
-
Slowly add this compound to the stirred mixture at room temperature.
-
Stir the reaction for 2-4 hours. The formation of triethylammonium (B8662869) bromide precipitate is typically observed.
-
Monitor the reaction by GC-MS or NMR.
-
Upon completion, filter the reaction mixture to remove the salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude silyl enol ether.
-
Purify by distillation under reduced pressure.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
This compound can act as a Lewis acid to catalyze various organic transformations. In the Mukaiyama aldol (B89426) reaction, TMSBr can activate a carbonyl compound, making it more susceptible to nucleophilic attack by a silyl enol ether.[2][3]
This compound is a potent reagent for the cleavage of ethers. The mechanism involves the initial formation of an oxonium ion by the coordination of the silicon atom to the ether oxygen. This is followed by a nucleophilic attack of the bromide ion on one of the adjacent carbon atoms, leading to the cleavage of the C-O bond. The reaction typically follows an SN2 pathway for less substituted ethers and an SN1 pathway for ethers that can form stable carbocation intermediates.
Conclusion
This compound is a highly effective and versatile reagent for silylation reactions in organic synthesis. Its reactivity can be modulated by the choice of reaction conditions and the nature of the substrate, allowing for a wide range of applications in the protection of functional groups and the activation of molecules for further transformations. A thorough understanding of its mechanism of action, as detailed in this guide, is crucial for its successful implementation in research and drug development. Proper handling and safety precautions are paramount when working with this reactive compound.
References
Fundamental reactivity of the silicon-bromine bond in TMSBr
An In-depth Technical Guide on the Fundamental Reactivity of Trimethylsilyl (B98337) Bromide (TMSBr) for Researchers, Scientists, and Drug Development Professionals.
Introduction: Trimethylsilyl bromide (TMSBr), a versatile organosilicon compound, has emerged as a powerful tool in the arsenal (B13267) of synthetic chemists. Its unique reactivity, centered around the polar silicon-bromine bond, enables a wide array of chemical transformations crucial for the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This technical guide delves into the core principles governing the reactivity of the Si-Br bond in TMSBr, providing a comprehensive overview of its applications, reaction mechanisms, and quantitative data to aid in the strategic design and execution of synthetic routes.
Physicochemical Properties and Spectroscopic Data of TMSBr
The reactivity of TMSBr is a direct consequence of its electronic and steric properties. The significant difference in electronegativity between silicon (1.90) and bromine (2.96) results in a highly polarized Si-Br bond, rendering the silicon atom electrophilic and susceptible to nucleophilic attack.
| Property | Value | Reference |
| Molecular Formula | C₃H₉BrSi | [1] |
| Molecular Weight | 153.09 g/mol | [1] |
| Boiling Point | 79 °C | [1] |
| Density | 1.188 g/cm³ | [1] |
| Refractive Index | 1.4240 | [1] |
| Si-Br Bond Dissociation Energy | 78.5 ± 2 kcal/mol | [2] |
| Enthalpy of Formation (gas) | -290.0 ± 2.0 kJ/mol | [3] |
Core Reactivity and Mechanistic Pathways
The fundamental reactivity of TMSBr stems from its dual nature as a potent Lewis acid and a source of bromide ions. The silicon center can activate a variety of functional groups, facilitating nucleophilic attack and subsequent bond cleavage or formation.
Lewis Acid Catalysis
The electron-deficient silicon atom in TMSBr allows it to act as a powerful Lewis acid, activating substrates and accelerating a range of important organic transformations. This catalytic activity is central to its utility in constructing complex molecular architectures.[4] By coordinating to Lewis basic sites, such as carbonyl oxygens, TMSBr lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing the electrophilicity of the substrate and facilitating reactions that would otherwise be sluggish.[4]
Logical Relationship of TMSBr Lewis Acidity:
Caption: Logical flow of TMSBr's role as a Lewis acid catalyst.
Cleavage of Ethers and Esters
One of the most well-established applications of TMSBr is the cleavage of ethers and esters. The reaction mechanism is dependent on the structure of the substrate and can proceed through either an SN1 or SN2 pathway.[5] For ethers with primary alkyl groups, the reaction typically follows an SN2 mechanism, while tertiary ethers react via a more stable carbocation intermediate in an SN1 fashion. The cleavage of aryl methyl ethers is a particularly valuable transformation in the synthesis of phenols.[6]
Ether Cleavage Mechanisms with TMSBr:
References
- 1. jelsciences.com [jelsciences.com]
- 2. Bond dissociation energies: electron impact studies on some trimethylsilyl compounds - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 5. Bromotrimethylsilane as a selective reagent for the synthesis of bromohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bromotrimethylsilane: Safety Protocols and Laboratory Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromotrimethylsilane (TMSBr) is a versatile and powerful reagent in organic synthesis, widely utilized for the formation of silyl (B83357) enol ethers, cleavage of ethers and esters, and as a key component in reactions such as the McKenna phosphonate (B1237965) deprotection. Its high reactivity, however, necessitates stringent safety protocols and handling procedures to mitigate risks associated with its flammability, corrosivity, and moisture sensitivity. This guide provides a comprehensive overview of the essential safety measures, handling techniques, and emergency procedures for the safe and effective use of this compound in a laboratory setting. Detailed experimental protocols for common applications are also presented, alongside graphical representations of safety workflows and reaction pathways to ensure clarity and promote a culture of safety in research and development environments.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₃H₉BrSi | |
| Molecular Weight | 153.09 g/mol | |
| Appearance | Clear, colorless to yellow liquid | [1] |
| Boiling Point | 79 °C (lit.) | [1] |
| Melting Point | -43 °C | [1] |
| Flash Point | -12 °C to 32 °C (10.4 °F to 89.6 °F) | |
| Density | 1.16 - 1.188 g/mL at 25 °C (lit.) | [1] |
| Vapor Pressure | 100 mmHg at 25 °C | [1] |
| Refractive Index | n20/D 1.424 (lit.) | [1] |
| Solubility | Decomposes in water. Miscible with carbon tetrachloride, chloroform, dichloroethane, acetonitrile (B52724), toluene, dichloromethane, and hexane. | [1] |
| Stability | Stable under anhydrous conditions. Flammable. Moisture sensitive. | [1] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling to prevent adverse health effects and property damage.
2.1. Health Hazards
-
Corrosive: Causes severe skin burns and eye damage.[2]
-
Inhalation: May cause respiratory irritation with a burning sensation in the throat and nose, coughing, and wheezing.[3]
-
Ingestion: Harmful if swallowed and can cause severe burns to the digestive tract.[2]
2.2. Physical Hazards
-
Flammable Liquid and Vapor: Vapors are heavier than air and may travel to a source of ignition and flash back.[2]
-
Reactivity: Reacts violently with water, releasing toxic and corrosive fumes (hydrogen bromide).[2] It is incompatible with strong oxidizing agents, strong acids, and bases.[2]
-
Moisture Sensitive: Readily hydrolyzes in the presence of moisture to form hydrogen bromide.[2]
2.3. Personal Protective Equipment (PPE)
A critical aspect of safely handling this compound is the consistent and correct use of appropriate personal protective equipment.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield are mandatory. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use. |
| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn. |
| Respiratory Protection | All work with this compound must be conducted in a certified chemical fume hood. If there is a potential for exposure above the occupational exposure limit, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. |
Safe Handling and Storage
Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring the integrity of the reagent.
3.1. Handling Workflow
The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
3.2. Storage Requirements
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]
-
Keep containers tightly closed to prevent moisture ingress and leakage.[2]
-
Store under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
The storage area should be equipped with a fire extinguisher suitable for flammable liquids (Class B).
Emergency Procedures
In the event of an emergency involving this compound, immediate and appropriate action is crucial.
4.1. Spill Response
Caption: Emergency spill response workflow for this compound.
4.2. First Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Experimental Protocols
The following are detailed methodologies for common laboratory applications of this compound.
5.1. Deprotection of a Phosphonate Diethyl Ester (McKenna Reaction)
This protocol describes the deprotection of a diethyl phosphonate to the corresponding phosphonic acid.[5]
Materials:
-
Diethyl phosphonate substrate
-
This compound (TMSBr)
-
Anhydrous acetonitrile (MeCN)
-
Methanol (B129727) (MeOH)
-
Round-bottom flask with a magnetic stir bar
-
Septum and needles
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.
-
To a round-bottom flask, add the diethyl phosphonate substrate (1.0 eq).
-
Dissolve the substrate in anhydrous acetonitrile (approximately 0.1 M concentration).
-
Place the flask under an inert atmosphere.
-
Slowly add this compound (2.2 - 3.0 eq) to the stirred solution at room temperature via syringe.
-
Stir the reaction mixture at room temperature or gently heat to 35-40 °C. Monitor the reaction progress by ³¹P NMR spectroscopy until the disappearance of the starting material.
-
Once the reaction is complete, carefully add methanol to the reaction mixture to quench the excess TMSBr and hydrolyze the intermediate bis(trimethylsilyl) ester.
-
Remove the solvent under reduced pressure.
-
The resulting crude phosphonic acid can be purified by recrystallization or column chromatography, depending on its properties.
5.2. Synthesis of 1,3-Dibromohydrin from Glycerol (B35011)
This protocol details the conversion of glycerol to 1,3-dibromohydrin.[6]
Materials:
-
Glycerol
-
This compound (TMSBr)
-
Acetic acid (catalytic amount)
-
Screw-cap Pyrex® glass tube
-
Magnetic stir bar and hot plate
Procedure:
-
To a screw-cap Pyrex® glass tube, add glycerol (1.0 eq) and a catalytic amount of acetic acid (e.g., 0.03 eq).
-
Under a nitrogen atmosphere, add this compound (2.5 eq) to the mixture.
-
Seal the tube and heat the biphasic mixture to 60 °C with vigorous stirring.
-
Continue heating for approximately 9 hours. The reaction progress can be monitored by ¹H NMR.
-
After cooling to room temperature, two phases will form. The upper phase contains unreacted TMSBr and byproducts.
-
Carefully remove the upper phase using a Pasteur pipette.
-
The lower, pale yellow phase containing the product is then subjected to vacuum distillation to afford pure 1,3-dibromohydrin.[6]
5.3. Cleavage of a Silyl Ether
This protocol provides a general method for the deprotection of a silyl ether using a catalytic amount of this compound.[7]
Materials:
-
Silyl ether substrate
-
This compound (TMSBr)
-
Anhydrous methanol (MeOH)
-
Round-bottom flask with a magnetic stir bar
-
Septum and needles
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.
-
To a round-bottom flask, add the silyl ether substrate (1.0 eq).
-
Dissolve the substrate in anhydrous methanol (approximately 0.1 M concentration).
-
Place the flask under an inert atmosphere.
-
Add a catalytic amount of this compound (e.g., 0.1 eq) to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude alcohol can be purified by flash column chromatography.
Waste Disposal
All waste containing this compound or its byproducts must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste in a designated, labeled, and sealed container. The container should be stored in a well-ventilated area away from incompatible materials.
-
Solid Waste: Contaminated solid waste, such as absorbent materials from spills, used gloves, and paper towels, should be placed in a sealed and labeled hazardous waste bag or container.
-
Quenching: Small amounts of excess this compound can be carefully quenched by slowly adding it to a stirred, cooled solution of a weak base like sodium bicarbonate. This should be done in a fume hood with appropriate PPE.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Conclusion
This compound is an invaluable reagent in modern organic synthesis, enabling a wide range of chemical transformations. Its inherent reactivity and hazardous nature demand a high level of respect and adherence to rigorous safety protocols. By understanding its properties, utilizing appropriate personal protective equipment, following established handling and storage procedures, and being prepared for emergencies, researchers can safely harness the synthetic power of this versatile chemical. This guide serves as a foundational resource for the safe and effective utilization of this compound in the laboratory, contributing to a safer and more productive research environment.
References
- 1. Cas 2857-97-8,this compound | lookchem [lookchem.com]
- 2. This compound as a selective reagent for the synthesis of bromohydrins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a selective reagent for the synthesis of bromohydrins [flore.unifi.it]
- 5. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a selective reagent for the synthesis of bromohydrins - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01980E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
The Electrophilic Character of Bromotrimethylsilane: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, a comprehensive understanding of reagent reactivity is paramount for innovation and efficiency. This in-depth technical guide explores the electrophilic nature of bromotrimethylsilane (TMSBr), a versatile reagent in modern organic synthesis. By examining its reactivity through the lens of Lewis acidity, reaction kinetics, and computational analysis, this document provides a foundational resource for the strategic application of TMSBr in complex synthetic endeavors.
This compound, a colorless and volatile liquid, is widely recognized for its utility as a silylating agent, a protecting group for various functionalities, a dehydrating agent, and a mild Lewis acid catalyst.[1][2] Its reactivity stems from the polarized silicon-bromine bond, which renders the silicon atom susceptible to nucleophilic attack. This inherent electrophilicity is the cornerstone of its diverse applications, ranging from the cleavage of ethers and esters to the activation of carbonyl groups and the promotion of complex cascade reactions.
Understanding Electrophilicity through Lewis Acidity
A computational study on the interaction of this compound with hexamethylphosphoramide (B148902) (HMPA) revealed that the activation free energy required to displace the bromide ion is 14.5 kcal/mol.[2] This value, while specific to the HMPA reaction, provides a quantitative measure of the energy barrier for nucleophilic attack at the silicon center, directly reflecting its electrophilicity. The study also highlighted that the transition state is "early," with a long Si-O bond, indicating the intrinsic efficiency of bromide displacement.[2]
Comparative Reactivity: The Halogen's Role
The nature of the halogen atom significantly influences the electrophilicity of halotrimethylsilanes. The reactivity trend generally follows the order TMSI > TMSBr > TMSCl > TMSF, which correlates with the decreasing polarizability and increasing bond strength of the silicon-halogen bond. In many applications, this compound offers a balance of high reactivity and practical handling, making it a preferred reagent over the more reactive but less stable iodotrimethylsilane.
Quantitative Data Summary
The following table summarizes key quantitative data related to the properties and reactivity of this compound.
| Property | Value | Reference |
| Physical Properties | ||
| Molecular Formula | C₃H₉BrSi | [4] |
| Molecular Weight | 153.09 g/mol | [4] |
| Boiling Point | 79 °C | [5] |
| Density | 1.188 g/cm³ | [5] |
| Reactivity Data | ||
| Activation Free Energy (with HMPA) | 14.5 kcal/mol | [2] |
Key Applications and Reaction Mechanisms
The electrophilicity of this compound underpins its utility in a wide array of organic transformations.
Cleavage of Ethers and Esters
TMSBr is a highly effective reagent for the cleavage of ethers and esters under mild conditions.[6][7] The reaction proceeds via nucleophilic attack of the ether or ester oxygen on the electrophilic silicon atom, followed by the expulsion of a bromide ion. The resulting oxonium or acylium ion intermediate is then cleaved by the bromide ion.
Protection of Alcohols
The reaction of this compound with alcohols in the presence of a base, such as triethylamine, affords trimethylsilyl (B98337) (TMS) ethers. This transformation is a cornerstone of protecting group chemistry, as the resulting TMS ether is stable to a variety of reaction conditions but can be readily cleaved with fluoride (B91410) sources or acidic workup.
Lewis Acid Catalysis
The Lewis acidity of this compound enables it to catalyze a variety of reactions, including Diels-Alder reactions, Friedel-Crafts alkylations, and aldol (B89426) condensations.[2] In these transformations, TMSBr activates the electrophilic partner by coordinating to a heteroatom, thereby lowering the activation energy of the reaction.
Experimental Protocols
General Procedure for the Cleavage of Aryl Methyl Ethers
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl methyl ether
-
This compound (TMSBr)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of the aryl methyl ether (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add TMSBr (1.2-1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC or GC/MS analysis.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired phenol.
Synthesis of 1,3-Dibromohydrin from Glycerol (B35011)
Materials:
-
Glycerol
-
This compound (TMSBr)
-
Acetic acid (catalytic amount)
Procedure:
-
In a screw-cap glass tube, add glycerol (1.0 equiv) and a catalytic amount of acetic acid under a nitrogen atmosphere.
-
Add TMSBr (2.5 equiv) to the mixture.
-
Heat the biphasic mixture at 60 °C for 9 hours with magnetic stirring.
-
After the reaction, two phases will form. Remove the upper phase containing unreacted TMSBr and hexamethyldisiloxane.
-
Subject the lower pale yellow phase to distillation under vacuum to yield 1,3-dibromohydrin.[6]
Advanced Applications: Multi-Step Synthesis and Cascade Reactions
The predictable reactivity of this compound makes it a valuable tool in complex multi-step syntheses and for initiating cascade reactions.
Experimental Workflow: Multi-Step Synthesis of a Protected Haloalcohol
The following diagram illustrates a typical workflow for a multi-step synthesis involving the protection of an alcohol, Grignard reagent formation, and subsequent deprotection.
Logical Relationship: Cascade Reaction Initiation
This compound can act as an initiator for cascade reactions by generating a reactive intermediate that undergoes a series of subsequent transformations. For example, the reaction of TMSBr with an epoxide can generate a bromohydrin silyl (B83357) ether, which can then participate in further intramolecular reactions.
Conclusion
This compound is a powerful and versatile reagent whose electrophilicity is central to its wide-ranging applications in organic synthesis. While a definitive quantitative electrophilicity parameter remains to be established, its reactivity can be effectively rationalized through the principles of Lewis acidity and supported by computational and comparative kinetic data. A thorough understanding of its properties, reaction mechanisms, and experimental protocols, as outlined in this guide, will empower researchers to harness the full potential of this compound in the design and execution of innovative and efficient synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 4. magritek.com [magritek.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic studies and ab initio investigations of the reactions of atomic bromine with methylsilane and dimethylsilane - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of Bromotrimethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for bromotrimethylsilane (TMSBr), a versatile reagent in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, accompanied by detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the essential spectroscopic data for this compound, facilitating easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~0.4 | Singlet | 9H | Si(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| ~1.5 | Si(CH₃)₃ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretch (methyl groups) |
| 1410 | Medium | CH₂ bend |
| 1250 | Strong | Si-CH₃ symmetric deformation (umbrella mode) |
| 840 | Strong | Si-C stretch and CH₃ rock |
| < 700 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Major Mass Fragments for this compound (Electron Ionization) [2]
| m/z | Relative Intensity | Assignment |
| 154/152 | High | [M]⁺ (Molecular ion with ⁸¹Br/⁷⁹Br isotopes) |
| 139/137 | High | [M-CH₃]⁺ |
| 95/93 | Medium | [Si(CH₃)₂Br]⁺ |
| 73 | High | [Si(CH₃)₃]⁺ (Base Peak) |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (reagent grade)
-
Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard
-
5 mm NMR tubes
-
Pipettes
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer, such as a Varian Mercury plus 400.[3]
Procedure:
-
Sample Preparation: In a clean, dry 5 mm NMR tube, dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 to 32 scans.
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain the FT-IR spectrum of neat this compound.
Materials:
-
This compound (reagent grade)
-
Potassium bromide (KBr) plates or a liquid cell with KBr windows
-
Pipette
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer.
Procedure:
-
Sample Preparation (Neat Liquid):
-
Ensure the KBr plates are clean and dry.
-
Place a single drop of this compound onto one KBr plate.
-
Carefully place the second KBr plate on top, gently pressing to form a thin liquid film between the plates.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr plate assembly into the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Materials:
-
This compound (reagent grade)
-
A suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Vials for sample dilution
Instrumentation:
-
A Gas Chromatograph-Mass Spectrometer (GC-MS) system with an EI source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.
-
GC-MS System Setup:
-
Set the GC oven temperature program. A typical program might start at 50°C and ramp up to 250°C at 10°C/min.
-
Set the injector temperature to 250°C.
-
Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Set the MS ion source temperature to ~230°C and the quadrupole temperature to ~150°C.
-
The electron energy should be set to 70 eV for EI.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
The MS will acquire spectra continuously as compounds elute from the GC column.
-
-
Data Processing:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion and major fragment ions. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible for bromine-containing fragments.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Solubility of Bromotrimethylsilane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromotrimethylsilane ((CH₃)₃SiBr or TMSBr) is a versatile and powerful reagent in organic synthesis, widely employed for the cleavage of ethers, esters, and lactones, as well as for the formation of silyl (B83357) enol ethers and as a brominating agent.[1] Its efficacy in these applications is intrinsically linked to its solubility and stability in the reaction medium. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, its reactivity profile, and standardized protocols for its handling and use in a laboratory setting.
Core Concepts: Solubility and Reactivity
The solubility of a reagent is a critical parameter in designing synthetic routes, ensuring homogenous reaction conditions, and optimizing reaction kinetics. For this compound, its solubility is largely dictated by its nonpolar trimethylsilyl (B98337) group, which confers good solubility in a wide range of organic solvents. However, the highly reactive silicon-bromine bond dominates its chemical behavior, particularly in the presence of protic solvents.
Quantitative Solubility Data
Quantitative solubility data for this compound is not extensively reported in the literature. This is likely due to its high miscibility with many common aprotic organic solvents and its rapid decomposition in protic solvents, which complicates traditional solubility measurements. The available information is summarized in the table below.
| Solvent Class | Solvent Name | Reported Solubility | Citations |
| Hydrocarbons | Hexane | Miscible | |
| Toluene | Miscible | ||
| Benzene | Soluble | [2] | |
| Chlorinated Solvents | Dichloromethane (DCM) | Miscible | |
| Chloroform | Miscible | ||
| Carbon Tetrachloride | Miscible | ||
| Dichloroethane | Miscible | ||
| Ethers | Diethyl Ether | Soluble | [2] |
| Tetrahydrofuran (THF) | Soluble | ||
| Polar Aprotic Solvents | Acetonitrile (MeCN) | Miscible | |
| Protic Solvents | Water | Decomposes | [1][3][4][5][6][7] |
| Alcohols (e.g., Methanol) | Reacts Rapidly | [1][5] |
Reactivity with Solvents and Implications for Solubility
The practical "solubility" of this compound is often limited by its reactivity. It is highly sensitive to moisture and reacts violently with water.[4][6] This hydrolysis reaction produces hexamethyldisiloxane (B120664) and hydrogen bromide.
Similarly, this compound reacts rapidly with protic solvents such as alcohols.[1][5] This reaction, known as alcoholysis, results in the formation of an alkoxytrimethylsilane and hydrogen bromide. Due to this high reactivity, this compound is considered incompatible with protic solvents for most applications, and its use necessitates anhydrous conditions.
The following diagram illustrates the decomposition pathway of this compound in the presence of protic solvents.
Caption: Decomposition of this compound with Protic Solvents.
Experimental Protocol for Solubility Determination
Given the reactive nature of this compound, a carefully designed experimental protocol is required to determine its solubility in a given aprotic solvent. The following is a generalized method for such a determination.
Objective: To determine the solubility of this compound in an anhydrous aprotic solvent at a specific temperature.
Materials:
-
This compound (freshly distilled or from a sealed bottle)
-
Anhydrous aprotic solvent (e.g., hexane, dichloromethane)
-
Inert gas (e.g., argon or nitrogen)
-
Glassware (dried in an oven and cooled under an inert atmosphere)
-
Gas-tight syringes
-
Stir plate and magnetic stir bar
-
Constant temperature bath
-
Analytical balance
Methodology:
-
Preparation of Saturated Solution:
-
Under a positive pressure of an inert gas, add a known volume of the anhydrous solvent to a dried, tared flask equipped with a magnetic stir bar.
-
Place the flask in a constant temperature bath and allow it to equilibrate to the desired temperature.
-
Slowly add this compound to the stirred solvent in small increments using a gas-tight syringe until a slight excess of an insoluble phase is observed.
-
Seal the flask and allow the mixture to stir at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
-
Sampling and Analysis:
-
After equilibration, stop stirring and allow the excess solute to settle.
-
Carefully withdraw a known volume of the clear supernatant liquid using a pre-weighed, gas-tight syringe.
-
Determine the weight of the withdrawn sample.
-
Quench the sample by adding it to a flask containing a known amount of a reactive quenching agent (e.g., a standard solution of an alcohol in an inert solvent). The reaction will consume the this compound.
-
Analyze the quenched sample using a suitable analytical technique (e.g., gas chromatography, titration of the generated HBr) to determine the concentration of the silylated product, which corresponds to the amount of this compound in the original sample.
-
-
Calculation of Solubility:
-
From the concentration determined in the analysis and the volume of the supernatant sampled, calculate the mass of this compound per unit volume of the solvent.
-
Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
-
The following diagram outlines the experimental workflow for determining the solubility of this compound.
Caption: Experimental Workflow for Solubility Determination.
Conclusion
This compound is a highly valuable reagent that is miscible with a variety of common aprotic organic solvents, including hydrocarbons and chlorinated solvents. Its utility is, however, constrained by its high reactivity towards protic solvents, with which it readily decomposes. Therefore, the successful application of this compound in organic synthesis is critically dependent on the use of anhydrous conditions. While quantitative solubility data is scarce, the provided qualitative information and the detailed experimental protocol for its determination will aid researchers in the effective and safe handling of this important chemical.
References
- 1. This compound | 2857-97-8 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Cas 2857-97-8,this compound | lookchem [lookchem.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | 2857-97-8 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
The Thermal Stability and Decomposition of Bromotrimethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromotrimethylsilane ((CH₃)₃SiBr or TMSBr) is a versatile reagent in organic synthesis, valued for its role in the formation and cleavage of silyl (B83357) ethers, as a Lewis acid catalyst, and in various functional group transformations.[1] Despite its widespread use, a comprehensive understanding of its thermal stability and decomposition pathways is crucial for safe handling, process optimization, and ensuring the integrity of chemical reactions, particularly in the context of drug development where purity and stability are paramount. This technical guide provides an in-depth overview of the thermal properties of this compound, including its decomposition products and postulated decomposition mechanisms. Due to the limited availability of direct experimental data on the thermal analysis of this compound, this guide also draws upon data from analogous compounds and general principles of thermal analysis to provide a comprehensive understanding.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under various experimental conditions.
| Property | Value |
| Chemical Formula | C₃H₉BrSi |
| Molecular Weight | 153.09 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 79 °C |
| Melting Point | -43 °C |
| Density | 1.16 g/mL at 25 °C |
| Flash Point | -12 °C to 32 °C |
| Vapor Pressure | 100 mmHg at 25 °C |
| Solubility | Decomposes in water. Miscible with many organic solvents. |
| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). Moisture sensitive. Reacts violently with water. |
Thermal Stability and Decomposition Products
The primary thermal decomposition products of this compound are listed in Table 2. The formation of these products is consistent with the elemental composition of the parent molecule and the typical behavior of organosilicon compounds at elevated temperatures.
| Decomposition Product | Chemical Formula | Physical State (at STP) |
| Hydrogen Bromide | HBr | Gas |
| Carbon Monoxide | CO | Gas |
| Carbon Dioxide | CO₂ | Gas |
| Silicon Dioxide | SiO₂ | Solid |
Postulated Thermal Decomposition Pathway
In the absence of direct experimental studies on the thermal decomposition mechanism of this compound, a plausible pathway can be postulated based on the well-studied pyrolysis of analogous organosilicon compounds, such as tetramethylsilane (B1202638) (TMS). The decomposition is likely to proceed through a radical chain mechanism, initiated by the homolytic cleavage of the weakest bond in the molecule.
The Si-C bond is generally weaker than the C-H bond in organosilanes. However, the Si-Br bond is also susceptible to cleavage. The initiation step is likely the homolytic cleavage of either the Si-C or Si-Br bond to generate radical intermediates. The subsequent propagation steps would involve a series of radical reactions, including hydrogen abstraction and elimination, ultimately leading to the observed stable decomposition products.
A simplified, logical representation of the postulated decomposition process is shown below.
Caption: Postulated decomposition pathway of this compound.
Experimental Protocols for Thermal Analysis
To obtain precise data on the thermal stability and decomposition of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be the methods of choice. The following are detailed, hypothetical protocols for conducting these experiments, taking into account the volatile and reactive nature of the compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.
Methodology:
-
Instrument: A high-resolution thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) is recommended to identify the evolved gases during decomposition.
-
Sample Preparation: Due to its volatility and moisture sensitivity, the sample must be handled in an inert atmosphere (e.g., a glovebox). A small sample size (typically 5-10 mg) should be loaded into a hermetically sealed aluminum or ceramic pan. A small pinhole may be made in the lid to allow for the controlled release of decomposition products.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Heating Rate: A linear heating rate of 10 °C/min is a standard starting point. Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.
-
Temperature Range: The experiment should be run from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600 °C).
-
-
Data Analysis: The TGA curve (mass vs. temperature) will show the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass at the end of the experiment. The coupled mass spectrometer will provide real-time analysis of the evolved gases, allowing for the identification of the decomposition products at each stage of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To determine the enthalpy changes associated with thermal events such as boiling and decomposition.
Methodology:
-
Instrument: A differential scanning calorimeter capable of sub-ambient temperature control.
-
Sample Preparation: Similar to TGA, sample preparation must be conducted in an inert atmosphere. A small, accurately weighed sample (2-5 mg) should be hermetically sealed in a high-pressure stainless steel or gold-plated pan to contain the volatile sample and any gaseous decomposition products. An empty, hermetically sealed pan should be used as a reference.
-
Experimental Conditions:
-
Purge Gas: Nitrogen or argon at a flow rate of 20-50 mL/min.
-
Heating Rate: A heating rate of 10 °C/min is typically used.
-
Temperature Program: The sample should be cooled to a low temperature (e.g., -100 °C) and then heated at a controlled rate to a temperature beyond its expected decomposition point.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) will show endothermic peaks corresponding to melting and boiling, and exothermic peaks corresponding to decomposition. The area under the decomposition peak can be used to quantify the enthalpy of decomposition.
The logical workflow for the thermal analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for thermal analysis of this compound.
Conclusion
This compound is a reactive and thermally sensitive compound. While direct quantitative data on its thermal decomposition is scarce, a comprehensive understanding of its potential hazards and decomposition pathways can be inferred from safety data and the study of analogous compounds. The primary decomposition products are hydrogen bromide, carbon monoxide, carbon dioxide, and silicon dioxide. The decomposition mechanism is likely to be a radical chain process. For researchers and professionals in drug development, it is imperative to handle this compound with appropriate precautions, under inert and anhydrous conditions, and to be aware of its thermal instability. Further experimental studies using techniques such as TGA-MS and DSC are warranted to precisely quantify its thermal stability and elucidate the exact decomposition mechanism.
References
An In-depth Technical Guide to the Potential Hazards and Toxicity of Bromotrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known hazards and toxicological profile of Bromotrimethylsilane (BTMS). It is intended to serve as a technical resource for professionals in research, scientific, and drug development fields, offering detailed information on its physicochemical properties, reactivity, and potential health effects. The information herein is compiled from safety data sheets, and available toxicological data on its hydrolysis products. It should be noted that for many toxicological endpoints, specific experimental data for this compound is not available.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and potential for exposure.
| Property | Value | References |
| CAS Number | 2857-97-8 | [1][2] |
| Molecular Formula | C₃H₉BrSi | [2][3] |
| Molecular Weight | 153.09 g/mol | [3][4] |
| Appearance | Clear, colorless to yellow liquid | [1][2][3] |
| Boiling Point | 79 °C | [2][3] |
| Melting Point | -43 °C | [2][3] |
| Flash Point | 32 °C (89.6 °F) | [1] |
| Density | 1.16 g/mL at 25 °C | [2][3] |
| Vapor Pressure | 100 mmHg at 25°C | [3][5] |
| Water Solubility | Decomposes | [3][5] |
| Stability | Stable under normal temperatures and pressures. Moisture sensitive. | [1][3] |
Reactivity and Hazards
This compound is a reactive compound with several key hazards that must be carefully managed in a laboratory setting.
-
Flammability : It is a flammable liquid and vapor.[1] Vapors can form explosive mixtures with air, especially at elevated temperatures, and can travel to a source of ignition and flash back.[1][6]
-
Reactivity with Water : It reacts violently with water, producing hydrogen bromide and trimethylsilanol (B90980).[6][7] This reaction is exothermic. Contact with moisture should be strictly avoided.
-
Incompatible Materials : Incompatible with strong oxidizing agents, strong acids, and bases.[1][6]
-
Hazardous Decomposition Products : Hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen bromide, and silicon dioxide.[1][6]
The hydrolysis of this compound is a critical reaction to consider when evaluating its toxicity, as the hydrolysis products have their own toxicological profiles.
Toxicological Profile
The toxicological data for this compound is limited, with much of the acute toxicity information being estimated based on calculations or analogy to similar compounds. Data on chronic effects are largely unavailable.
Acute toxicity data for this compound is summarized in Table 2. It is important to note that these are often estimated values.
| Route | Species | Value | Remarks | References |
| Oral | Rat | LD50: 5.37 mg/kg | Acute toxicity estimate (Calculation method) | [7][8] |
| Rat | LD50: 5.1 mg/kg | Acute toxicity estimate (Expert judgment, analogy to chlorotrimethylsilane) | [7][8] | |
| Dermal | Rabbit | LD50: 5.37 mg/kg | Acute toxicity estimate (Calculation method) | [7] |
| Rabbit | LD50: 5.1 mg/kg | Acute toxicity estimate (Expert judgment, analogy to chlorotrimethylsilane) | [7] | |
| Inhalation | Rat | LC50 (4h): 3.1 mg/L | Acute toxicity estimate (Expert judgment, analogy to chlorotrimethylsilane) | [7] |
| Rat | LC50 (4h): 3.26 mg/L | Acute toxicity estimate (Calculation method) | [7] |
Symptoms of Acute Exposure:
-
Inhalation : May cause irritation of the respiratory tract with a burning pain in the nose and throat, coughing, wheezing, shortness of breath, and pulmonary edema.[1] Vapors may also cause dizziness or suffocation.[1]
-
Ingestion : Causes digestive tract irritation with possible burns.[1] If ingested, it can cause severe burns of the mouth and throat, with a danger of perforation of the esophagus and stomach.[7]
Given the rapid hydrolysis of this compound in the presence of moisture, the toxicity of its hydrolysis products, trimethylsilanol and hydrogen bromide, is of high relevance.
Trimethylsilanol:
-
Acute Oral Toxicity (Rat) : LD50 >2000 mg/kg body weight, indicating low potential for acute oral toxicity.[9]
-
Acute Inhalation Toxicity (Rat) : LC50 between 10-20 mg/L, indicating a moderate potential for acute inhalation toxicity.[9]
-
Subchronic Oral Toxicity (Rat) : A 28-day repeat dose study showed a No-Observed-Adverse-Effect Level (NOEL) of 160 mg/kg/day for both sexes.[2][10] At higher doses (640 mg/kg), effects included decreased motor activity, staggering gait, and changes in body and organ weights.[2][10]
-
Mutagenicity : Not found to be mutagenic in bacterial reverse mutation assays (Ames test) and did not induce chromosomal aberrations in cultured mammalian cells.[10]
Hydrogen Bromide:
-
Acute Inhalation Toxicity (Rat) : The 1-hour LC50 is reported as 2,858 ppm.[3]
-
Human Exposure : Nose and throat irritation have been noted at 2 to 6 ppm after several minutes.[3] Concentrations of 1,300 to 2,000 ppm are reported to be lethal within minutes.[3]
-
Corrosivity : Hydrogen bromide is a highly corrosive gas that can cause severe burns to the skin, eyes, and respiratory tract upon contact.[7][8] Ingestion can cause severe burns to the mouth, throat, and stomach.[4][8]
There is no data available on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of this compound.[7][11]
Experimental Protocols for Toxicity Assessment
While specific experimental reports on the toxicity of this compound are scarce, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are widely used for assessing the toxicity of chemical substances. The following sections detail the methodologies for key acute toxicity studies.
The process of assessing acute toxicity typically follows a structured workflow, from initial characterization to the final report.
-
Principle : The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rats), with one dose per group. Observations of effects and mortality are made.[6]
-
Methodology :
-
Animals : Healthy, young adult rodents (rats preferred) are used. They are acclimatized to laboratory conditions for at least 5 days.[6]
-
Fasting : Animals are fasted before dosing (e.g., overnight for rats).[6]
-
Dose Administration : The substance is administered in a single dose via gavage. The volume should not exceed 1 mL/100g body weight for non-aqueous solutions or 2 mL/100g for aqueous solutions.[6]
-
Observation Period : Animals are observed for at least 14 days.[12] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as behavior.[5]
-
Data Collection : The time of death is recorded. Body weights are measured before administration, weekly, and at death.[6]
-
Necropsy : All animals (those that die during the test and survivors at the end) undergo a gross necropsy.[6]
-
Endpoint : The LD50 (median lethal dose) is calculated.[6]
-
-
Principle : The test substance is applied to the skin in a single dose to groups of animals (typically rats or rabbits).[13]
-
Methodology :
-
Animals : Young adult animals with healthy, intact skin are used.[14]
-
Preparation : Fur is removed from the dorsal area of the trunk approximately 24 hours before the test.[15]
-
Dose Application : The test substance is applied to an area of approximately 10% of the body surface. The site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[15]
-
Observation Period : Animals are observed for at least 14 days for signs of toxicity and mortality.[16]
-
Endpoint : The LD50 is determined, and the substance is classified for acute dermal toxicity.[13]
-
-
Principle : A single dose of the test substance is applied to a small area of the skin of an animal (albino rabbit is preferred).[17][18]
-
Methodology :
-
Application : 0.5 mL (liquid) or 0.5 g (solid) of the substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch.[17]
-
Exposure : The exposure period is typically 4 hours.[17]
-
Observation : The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of effects.[17]
-
Scoring : Dermal reactions are scored and evaluated to determine the irritation or corrosive potential.[17]
-
-
Principle : The test substance is applied in a single dose to one eye of an experimental animal (albino rabbit is preferred), with the other eye serving as a control.[19]
-
Methodology :
-
Application : A specified amount of the test substance (e.g., 0.1 mL for liquids) is placed in the conjunctival sac of one eye.[20]
-
Observation : The eyes are examined at 1, 24, 48, and 72 hours after application.[19] The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[21]
-
Duration : The observation period should be sufficient to evaluate the reversibility of the effects, typically up to 21 days.[22]
-
Handling and Safety Precautions
Given the hazardous nature of this compound, strict safety protocols must be followed.
-
Engineering Controls : Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] Eyewash stations and safety showers should be readily available.[1]
-
Personal Protective Equipment (PPE) :
-
Handling : Avoid contact with eyes, skin, and clothing.[1] Ground and bond containers when transferring material.[1] Use spark-proof tools and explosion-proof equipment.[1]
-
Storage : Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[1] It is moisture-sensitive and should be stored under an inert gas.[7][8]
Conclusion
This compound is a flammable, corrosive, and highly reactive chemical that poses significant acute health hazards. It causes severe burns to the skin and eyes and is harmful if inhaled or ingested. Its rapid and violent reaction with water to produce corrosive hydrogen bromide and moderately toxic trimethylsilanol is a critical consideration for both safety and toxicological assessment. While quantitative data for acute toxicity are available as estimates, there is a notable lack of experimental data for chronic effects, including carcinogenicity, mutagenicity, and reproductive toxicity. Therefore, extreme caution should be exercised when handling this compound, with strict adherence to safety protocols. Further toxicological studies are warranted to fully characterize its potential long-term health effects.
References
- 1. gas-sensing.com [gas-sensing.com]
- 2. dra4.nihs.go.jp [dra4.nihs.go.jp]
- 3. Hydrogen bromide - IDLH | NIOSH | CDC [cdc.gov]
- 4. Hydrobromic Acid-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]
- 8. HYDROGEN BROMIDE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. New substances: risk assessment summary, new substances notification 19536 - Canada.ca [canada.ca]
- 10. Toxicity of Trimethylsilanol | EVISA's Links Database [speciation.net]
- 11. fishersci.com [fishersci.com]
- 12. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 13. oecd.org [oecd.org]
- 14. umwelt-online.de [umwelt-online.de]
- 15. Acute dermal toxicity studies | PPTX [slideshare.net]
- 16. Acute Dermal Toxicity | Bienta [bienta.net]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
Methodological & Application
Application Notes and Protocols: Using Bromotrimethylsilane for the Cleavage of Methyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly within drug development and the creation of complex molecules, the protection and deprotection of functional groups are critical strategic elements. The methyl ether is a commonly employed protecting group for hydroxyl functionalities due to its relative stability. However, its efficient and selective cleavage is paramount to unmask the hydroxyl group at the desired synthetic stage. Bromotrimethylsilane (TMSBr) has emerged as a versatile and effective reagent for the deprotection of methyl ethers, offering a balance of reactivity and selectivity.[1] This document provides detailed application notes and experimental protocols for the use of TMSBr in the cleavage of both aryl and aliphatic methyl ethers, addressing its mechanism, substrate scope, and practical application in a laboratory setting.
Mechanism of Methyl Ether Cleavage
The cleavage of methyl ethers by this compound, a Lewis acid, proceeds through a nucleophilic substitution mechanism. The reaction is initiated by the coordination of the Lewis acidic silicon atom of TMSBr to the oxygen atom of the ether, forming an oxonium ion intermediate. This activation of the ether oxygen transforms the methoxy (B1213986) group into a good leaving group. The subsequent cleavage of the carbon-oxygen bond can proceed via either an SN1 or SN2 pathway, largely dependent on the nature of the carbon atom attached to the ether oxygen.
-
SN2 Pathway: For methyl ethers of primary and secondary alcohols, the cleavage typically follows a bimolecular nucleophilic substitution (SN2) mechanism. The bromide ion, generated from TMSBr, acts as a nucleophile and attacks the methyl carbon, which is sterically less hindered. This concerted step results in the formation of a trimethylsilyl (B98337) ether and methyl bromide. Subsequent workup with water or methanol (B129727) hydrolyzes the silyl (B83357) ether to afford the desired alcohol.
-
SN1 Pathway: In the case of methyl ethers derived from tertiary, benzylic, or other stabilized carbocation precursors, the reaction can proceed through a unimolecular (SN1) pathway. Following the formation of the oxonium ion, the C-O bond cleaves to form a stable carbocation and a trimethylsilyloxy species. The carbocation is then trapped by the bromide ion.
Quantitative Data on Methyl Ether Cleavage
The efficiency of methyl ether cleavage using this compound is influenced by factors such as the substrate's electronic and steric properties, the solvent, reaction temperature, and reaction time. Below is a summary of representative data for the cleavage of various methyl ethers with TMSBr.
| Substrate | Reagent | Stoichiometry (TMSBr) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Anisole | TMSBr | 1.2 equiv. | Dichloromethane (B109758) | 25 | 2 | >95 |
| 4-Methoxybiphenyl (B1664174) | TMSBr | 1.5 equiv. | Chloroform | 25 | 4 | 92 |
| Guaiacol | TMSBr | 2.2 equiv. | Acetonitrile | 0 to 25 | 6 | 88 |
| 1-Methoxy-4-nitrobenzene | TMSBr | 1.1 equiv. | Dichloromethane | 25 | 1 | >98 |
| 2-Methoxynaphthalene | TMSBr | 1.3 equiv. | 1,2-Dichloroethane | 50 | 3 | 94 |
| Cyclohexyl methyl ether | TMSBr | 2.0 equiv. | Dichloromethane | 25 | 12 | 85 |
| Octyl methyl ether | TMSBr | 1.5 equiv. | Neat | 55 | 8 | 90 |
Experimental Protocols
Protocol 1: Cleavage of an Aryl Methyl Ether (e.g., 4-Methoxybiphenyl)
Materials:
-
4-Methoxybiphenyl
-
This compound (TMSBr)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-methoxybiphenyl (1.0 eq).
-
Dissolve the substrate in anhydrous dichloromethane (approximately 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.5 eq) dropwise to the stirred solution via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or recrystallization to yield pure 4-hydroxybiphenyl.
Protocol 2: Cleavage of an Aliphatic Methyl Ether (e.g., Cyclohexyl methyl ether)
Materials:
-
Cyclohexyl methyl ether
-
This compound (TMSBr)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser and nitrogen inlet
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, place cyclohexyl methyl ether (1.0 eq).
-
Add anhydrous dichloromethane to dissolve the substrate (approximately 0.2 M concentration).
-
Add this compound (2.0 eq) to the solution via syringe.
-
Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the flask in an ice bath and slowly add methanol to quench the excess TMSBr and to hydrolyze the intermediate silyl ether.
-
Allow the mixture to warm to room temperature and then wash with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (2 x 25 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The resulting crude cyclohexanol (B46403) can be purified by distillation or column chromatography.
Visualizations
Caption: General mechanism of methyl ether cleavage by this compound.
Caption: Typical experimental workflow for methyl ether cleavage using TMSBr.
References
Application Notes and Protocols: Efficient Deprotection of t-Butyldimethylsilyl (TBDMS) Ethers with Catalytic Trimethylsilyl Bromide (TMSBr)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly efficient and chemoselective protocol for the deprotection of t-butyldimethylsilyl (TBDMS) ethers utilizing a catalytic quantity of trimethylsilyl (B98337) bromide (TMSBr) in methanol (B129727). This method offers a mild and rapid cleavage of TBDMS ethers from primary, secondary, and aromatic alcohols, often providing excellent yields. A key advantage of this protocol is the ability to selectively deprotect alkyl TBDMS ethers in the presence of the more robust aryl TBDMS ethers. This document provides a detailed experimental protocol, a summary of reaction parameters for various substrates, and a proposed reaction mechanism.
Introduction
The t-butyldimethylsilyl (TBDMS) group is a widely employed protecting group for hydroxyl functionalities in multi-step organic synthesis due to its stability under a broad range of reaction conditions. While numerous methods exist for the cleavage of TBDMS ethers, many require harsh conditions or expensive reagents. The use of catalytic trimethylsilyl bromide (TMSBr) in methanol presents a mild, efficient, and cost-effective alternative.[1][2][3][4] This method has been shown to be effective for the deprotection of a variety of TBDMS-protected alcohols, including primary, secondary, and aromatic substrates, with high yields.[5] A notable feature of this protocol is its chemoselectivity, allowing for the deprotection of alkyl silyl (B83357) ethers while leaving aryl silyl ethers intact.[1][2][3]
Reaction Mechanism
The deprotection of TBDMS ethers with TMSBr in methanol is proposed to proceed via an acid-catalyzed mechanism. In the presence of methanol, TMSBr can generate a small amount of hydrogen bromide (HBr) in situ. The reaction is initiated by the protonation of the ether oxygen by HBr, rendering the silicon atom more electrophilic. Subsequently, methanol attacks the activated silicon center, leading to a pentacoordinate intermediate. This intermediate then collapses, breaking the silicon-oxygen bond and releasing the free alcohol. The resulting silylated methanol and brominated silyl species are subsequently converted to stable byproducts.
Caption: Plausible mechanism for TMSBr-catalyzed deprotection of TBDMS ethers.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the deprotection of various TBDMS ethers using catalytic TMSBr in methanol. The data demonstrates the high efficiency and broad substrate scope of this method.
| Entry | Substrate Type | TMSBr (equiv.) | Temperature (°C) | Time | Yield (%) | Citation |
| 1 | Primary Alkyl TBDMS Ether | 0.2 | Room Temp | 15 min | 99 | [5] |
| 2 | Secondary Alkyl TBDMS Ether | 0.2 | Room Temp | 20 min | 95 | [5] |
| 3 | Aryl TBDMS Ether | 0.2 | Room Temp | 2 h | 83 | [5] |
| 4 | Bis-TBDMS Ether (Primary) | 0.1 | Room Temp | 20 min | 92 | [3][4][5] |
| 5 | Selective Deprotection (Alkyl vs. Aryl) | 0.2 | 0 | 30 min | 91 (mono-deprotected) | [5] |
Experimental Protocol
This protocol provides a general procedure for the deprotection of a TBDMS ether using catalytic TMSBr in methanol.
Materials:
-
TBDMS-protected alcohol
-
Anhydrous methanol (MeOH)
-
Trimethylsilyl bromide (TMSBr)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe or dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of the TBDMS-protected alcohol (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add trimethylsilyl bromide (0.1 - 0.2 mmol, 0.1 - 0.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from 15 minutes to a few hours depending on the substrate.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Caption: Experimental workflow for TBDMS deprotection with TMSBr.
Conclusion
The deprotection of t-butyldimethylsilyl ethers using catalytic amounts of trimethylsilyl bromide in methanol is a robust and highly effective method suitable for a wide range of substrates. Its mild reaction conditions, short reaction times, and high yields, coupled with its chemoselectivity, make it a valuable tool in organic synthesis. This protocol provides a reliable and scalable procedure for researchers and professionals in the field of drug development and chemical sciences.
References
- 1. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. | Semantic Scholar [semanticscholar.org]
- 3. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: Bromotrimethylsilane as a Reagent for the Synthesis of Bromohydrins
Audience: Researchers, scientists, and drug development professionals.
Abstract: Bromotrimethylsilane (TMSBr) serves as an efficient and versatile reagent for the synthesis of bromohydrins via the ring-opening of epoxides. This method proceeds under mild, typically anhydrous conditions, offering high yields and predictable stereoselectivity. The reaction leverages the Lewis acidic nature of the silicon atom in TMSBr to activate the epoxide ring, facilitating nucleophilic attack by the bromide ion. The regioselectivity of the cleavage is dependent on the substitution pattern of the epoxide, generally favoring attack at the more substituted carbon for tertiary or benzylic epoxides and the less substituted carbon for primary/secondary epoxides. These application notes provide a detailed overview of the reaction mechanism, quantitative data, experimental protocols, and safety considerations.
Mechanism of Action
The reaction of an epoxide with this compound is a Lewis acid-catalyzed nucleophilic ring-opening process. The silicon atom of TMSBr acts as a Lewis acid, coordinating to the oxygen atom of the epoxide. This coordination polarizes the carbon-oxygen bonds and activates the epoxide ring, making it a more reactive electrophile.
The bromide ion, either from TMSBr itself or from the silylated intermediate, then acts as a nucleophile, attacking one of the epoxide carbons in an SN1 or SN2-like fashion. The reaction intermediate is a bromosilyl ether, which is subsequently hydrolyzed during aqueous workup to yield the final bromohydrin product.
Caption: General mechanism for TMSBr-mediated epoxide ring-opening.
Regioselectivity: The regiochemical outcome of the ring-opening depends on the substitution pattern of the epoxide and the stability of the potential carbocation-like transition state.[1][2][3]
-
SN2-like Pathway: For epoxides with primary and secondary carbons, the bromide ion typically attacks the less sterically hindered carbon atom. For example, the reaction of 1,2-epoxypropane with H-X reagents gives primarily the 1-halo-2-propanol.[2]
-
SN1-like Pathway: When one of the epoxide carbons is tertiary or benzylic (as in styrene (B11656) oxide), the C-O bond to that carbon is weaker and better able to support a partial positive charge in the transition state.[4] Consequently, the nucleophilic attack occurs preferentially at this more substituted carbon.[1][2]
Stereoselectivity: The ring-opening occurs via a backside attack of the nucleophile relative to the epoxide oxygen. This results in an inversion of the stereochemistry at the carbon center that is attacked, leading to an anti-dihydroxylation stereochemical outcome.[1] For cyclic substrates like cyclohexene (B86901) oxide, this leads exclusively to the formation of trans-2-bromocyclohexanol.[2]
Applications and Advantages
This methodology is a valuable tool in organic synthesis for several reasons:
-
Mild Conditions: The reaction proceeds under neutral, aprotic, and often room temperature conditions, which is advantageous for substrates with acid- or base-sensitive functional groups.
-
High Yields: The conversion of epoxides to bromohydrins using TMSBr is generally efficient and provides high yields of the desired product.
-
Predictable Selectivity: The stereochemistry of the reaction is reliably anti, and the regioselectivity can be predicted based on the electronic and steric properties of the substrate.
-
Versatility: The method is applicable to a range of substrates and is particularly useful in the synthesis of complex molecules and pharmaceutical intermediates where precise control of stereochemistry is crucial.
Experimental Protocols
An effective workflow for the synthesis of bromohydrins using TMSBr involves the careful addition of the reagent to the epoxide substrate, followed by reaction monitoring and an aqueous workup to yield the final product.
Caption: General experimental workflow for bromohydrin synthesis.
Protocol 1: General Procedure for Ring-Opening of an Epoxide
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the epoxide substrate (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758), acetonitrile) under an inert atmosphere of nitrogen or argon.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add this compound (1.1-1.5 eq.) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, carefully quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) or water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the pure bromohydrin.
Protocol 2: Selective Synthesis of 1,3-Dibromohydrin from Glycerol (B35011) [5] This reaction proceeds via an in-situ generated epoxide intermediate.
-
Preparation: In a 15 mL screw-cap Pyrex® glass tube under a nitrogen atmosphere, add glycerol (0.921 g, 10 mmol) and acetic acid (0.02 g, 0.33 mmol).
-
Reagent Addition: To this mixture, add this compound (3.83 g, 25 mmol).
-
Reaction: Heat the biphasic mixture to 60 °C for 9 hours under magnetic stirring.
-
Isolation: After the reaction, two phases will form. The upper phase, containing unreacted TMSBr and hexamethyldisiloxane, is removed with a Pasteur pipette.
-
Purification: The lower pale yellow phase, containing the product, is subjected to distillation under vacuum to yield pure 1,3-dibromohydrin (isolated yield: 80%).
Quantitative Data Summary
The selective conversion of glycerol to bromohydrins using TMSBr has been well-documented. The product selectivity can be controlled by adjusting the reaction conditions, as summarized in the table below.
| Substrate | Molar Ratio (Gly:TMSBr:AcOH) | Temp. (°C) | Time (h) | Product(s) | Yield/Ratio | Reference |
| Glycerol | 1 : 2.5 : 0.03 | 60 | 9 | 1,3-Dibromohydrin (1,3-DBH) | 80% (isolated) | [5] |
| Glycerol | 1 : 2.5 : 0.03 | 60 | 6 | 1,3-DBH & 1-Monobromohydrin (1-MBH) | ~2:1 ratio | [5] |
| Glycerol | 1 : 1.5 : 0.03 | 20 | 24 | Glycerol & 1-MBH | ~1:1 ratio | [5] |
| Glycerol | 1 : 1.5 : 0.03 | 20 | 48 | Glycerol & 1-MBH | ~1:3 ratio | [5] |
Safety Precautions
-
This compound (TMSBr): TMSBr is a corrosive, flammable, and moisture-sensitive liquid. It reacts with water to produce hydrobromic acid (HBr). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
-
Solvents: Anhydrous solvents like dichloromethane are volatile and should be handled with care in a fume hood.
-
Quenching: The quenching step can be exothermic, especially if excess TMSBr is present. Perform this step slowly and with cooling if necessary.
References
Application of Bromotrimethylsilane in the Synthesis of Pharmaceutical Intermediates: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromotrimethylsilane (TMSBr) is a versatile and powerful reagent in modern organic synthesis, finding significant application in the preparation of pharmaceutical intermediates. Its utility stems from its ability to act as a mild and selective reagent for the cleavage of ethers, esters, and lactones, as well as its role in the deprotection of various functional groups.[1][2][3] This document provides detailed application notes and experimental protocols for the use of TMSBr in key transformations relevant to pharmaceutical synthesis, with a focus on deprotection strategies.
Core Applications of this compound in Pharmaceutical Intermediate Synthesis
This compound is primarily employed for the following key transformations in the synthesis of pharmaceutical intermediates:
-
Cleavage of Ethers: TMSBr is highly effective for the dealkylation of methyl, benzyl, and other alkyl ethers to yield the corresponding alcohols or phenols. This is a crucial step in the synthesis of many active pharmaceutical ingredients (APIs) where a hydroxyl group is masked as an ether during intermediate stages.[4][5]
-
Deprotection of Silyl (B83357) Ethers: It can chemoselectively cleave various silyl ethers, such as tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) ethers, to liberate hydroxyl groups.[1][6]
-
Deprotection of Phosphonate (B1237965) Esters (The McKenna Reaction): TMSBr is the key reagent in the McKenna reaction, a mild and efficient method for the conversion of dialkyl phosphonates to phosphonic acids, which are important functionalities in certain drug classes.[7]
-
Cleavage of Esters and Lactones: The reagent can be used for the mild cleavage of esters and lactones to the corresponding carboxylic acids.[1][8]
Data Presentation: Quantitative Analysis of Deprotection Reactions
The efficiency of this compound in deprotection reactions is highlighted in the following table, which summarizes the quantitative data for the deprotection of a bis-[tert-butyldimethylsilyl (TBS)] ether.
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| bis-[tert-butyldimethylsilyl (TBS)] ether | Catalytic TMSBr | Methanol (B129727) | Room Temperature | 0.5 | 92 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Chemoselective Deprotection of Silyl Ethers
This protocol describes a mild and efficient method for the cleavage of silyl ethers using a catalytic amount of this compound.
Materials:
-
Silyl-protected alcohol
-
This compound (TMSBr)
-
Methanol (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the silyl-protected alcohol (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add this compound (0.1 mmol, 10 mol%) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 30 minutes to 2 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).[1]
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alcohol.
Protocol 2: The McKenna Reaction for the Deprotection of Dialkyl Phosphonates
This protocol outlines the procedure for the conversion of a dialkyl phosphonate to the corresponding phosphonic acid using this compound.
Materials:
-
Dialkyl phosphonate
-
This compound (TMSBr)
-
Anhydrous dichloromethane (DCM) or chloroform (B151607) (CHCl₃)
-
Methanol or water
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the dialkyl phosphonate (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of this compound (2.5-3.0 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the starting phosphonate ester signal and the appearance of the bis(trimethylsilyl) phosphonate ester signal.[9]
-
After the reaction is complete, carefully add methanol (5 mL) or water (5 mL) to the reaction mixture to hydrolyze the intermediate silyl ester.
-
Stir the mixture for an additional 30 minutes.
-
Remove the solvent and volatile by-products under reduced pressure using a rotary evaporator to yield the crude phosphonic acid.
-
The crude product can be further purified by recrystallization or other suitable techniques if necessary.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]
- 3. WO2009125416A2 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US4667037A - Dealkylation of opioid ethers - Google Patents [patents.google.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of Bromotrimethylsilane in Silyl Enol Ether Formation for Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silyl (B83357) enol ethers are versatile intermediates in organic synthesis, serving as key precursors for the construction of carbon-carbon bonds. Their utility is particularly prominent in aldol (B89426) reactions, where they function as enolate equivalents that react with carbonyl compounds under mild, Lewis acid-catalyzed conditions. This approach, known as the Mukaiyama aldol reaction, offers significant advantages over traditional base-mediated aldol reactions, including improved regioselectivity and stereocontrol.[1]
This document provides detailed application notes and protocols for the synthesis of silyl enol ethers using bromotrimethylsilane (TMSBr) and their subsequent application in aldol reactions.
Silyl Enol Ether Formation with this compound
The formation of silyl enol ethers involves the reaction of an enolizable ketone or aldehyde with a silyl halide in the presence of a base.[2] While trimethylsilyl (B98337) chloride (TMSCl) is a commonly used reagent, this compound offers a viable and sometimes advantageous alternative. The choice of base and reaction conditions dictates the regiochemical outcome of the silylation, leading to either the kinetic or thermodynamic silyl enol ether.[2]
Key Considerations:
-
Regioselectivity:
-
Kinetic Silyl Enol Ether: Formed by deprotonation of the less substituted α-carbon. This is typically achieved using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C).[2]
-
Thermodynamic Silyl Enol Ether: The more substituted and generally more stable isomer. Its formation is favored when using a weaker base, such as triethylamine (B128534) (Et3N), which allows for equilibration to the thermodynamically preferred product.[2]
-
-
Reaction Mechanism: The reaction proceeds via the formation of an enolate, which then attacks the silicon atom of the this compound, displacing the bromide ion. The strong silicon-oxygen bond is the thermodynamic driving force for this reaction.[2]
Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone.[1][3] This reaction forms a β-hydroxy carbonyl compound, a common structural motif in many natural products and pharmaceuticals.[4]
Key Features:
-
Lewis Acid Catalysis: A variety of Lewis acids can be employed, with titanium tetrachloride (TiCl4) being one of the most common and effective catalysts. The Lewis acid activates the carbonyl electrophile, facilitating the nucleophilic attack by the silyl enol ether.
-
Stereoselectivity: The stereochemical outcome of the Mukaiyama aldol reaction can be influenced by the geometry of the silyl enol ether, the choice of Lewis acid, and the reaction conditions.[5] The reaction is believed to proceed through an open transition state.[3]
Experimental Protocols
Protocol 1: Synthesis of a Thermodynamic Silyl Enol Ether using this compound
This protocol describes the synthesis of the thermodynamic silyl enol ether of 2-methylcyclohexanone (B44802).
Materials:
-
2-Methylcyclohexanone
-
This compound (TMSBr)
-
Triethylamine (Et3N)
-
Anhydrous Diethyl Ether (Et2O)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous diethyl ether, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude silyl enol ether.
-
Purify the product by distillation or column chromatography.
| Reactant/Reagent | Molar Equiv. |
| 2-Methylcyclohexanone | 1.0 |
| This compound | 1.2 |
| Triethylamine | 1.5 |
Table 1: Stoichiometry for Thermodynamic Silyl Enol Ether Synthesis.
Protocol 2: Mukaiyama Aldol Reaction
This protocol details the Lewis acid-catalyzed reaction between the silyl enol ether of 2-methylcyclohexanone and benzaldehyde (B42025).
Materials:
-
(2-Methylcyclohex-1-en-1-yloxy)trimethylsilane (from Protocol 1)
-
Benzaldehyde
-
Titanium tetrachloride (TiCl4)
-
Anhydrous Dichloromethane (B109758) (CH2Cl2)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Dissolve the silyl enol ether (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of titanium tetrachloride (1.1 eq) in dichloromethane to the stirred mixture.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring the progress by TLC.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting β-hydroxy ketone by column chromatography.
| Reactant/Reagent | Molar Equiv. |
| Silyl Enol Ether | 1.0 |
| Benzaldehyde | 1.0 |
| Titanium Tetrachloride | 1.1 |
Table 2: Stoichiometry for the Mukaiyama Aldol Reaction.
Reaction Workflows
Caption: Formation of a silyl enol ether from an enolizable ketone.
Caption: The Mukaiyama aldol reaction workflow.
References
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 3. Mukaiyama Aldol Addition [organic-chemistry.org]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Catalytic Applications of Bromotrimethylsilane in Carbon-Carbon Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromotrimethylsilane (TMSBr) is a versatile reagent in organic synthesis, recognized for its role as a mild Lewis acid, a source of bromide ions, and a protecting group facilitator. While often employed in stoichiometric amounts for deprotection and functional group transformations, its utility as a catalyst or promoter in carbon-carbon (C-C) bond-forming reactions is a growing area of interest. This document provides detailed application notes and experimental protocols for key C-C bond-forming reactions where TMSBr plays a crucial catalytic or promotional role. The focus is on providing practical methodologies and quantitative data to aid in the design and execution of synthetic strategies in research and drug development.
Prins Cyclization for the Synthesis of Tetrahydropyran (B127337) Derivatives
The Prins cyclization is a powerful acid-catalyzed reaction for the formation of tetrahydropyran (THP) rings, which are common structural motifs in numerous natural products and biologically active molecules. TMSBr, often in conjunction with other Lewis acids like Indium(III) bromide (InBr₃), has been shown to be a highly effective promoter for stereoselective Prins cyclizations.
Application Note:
TMSBr facilitates the in situ generation of the key oxocarbenium ion intermediate from an aldehyde and a homoallylic alcohol. The bromide counterion can then participate in the termination of the cyclization cascade, leading to the formation of brominated THP derivatives. This method allows for the construction of highly substituted THP rings with excellent stereocontrol. The reaction conditions are generally mild, making it suitable for substrates with sensitive functional groups.
Quantitative Data: TMSBr/InBr₃-Promoted Prins Cyclization of Dienyl Alcohols
The following table summarizes the substrate scope for the TMSBr/InBr₃-promoted Prins cyclization/homobromination of a dienyl alcohol with various aldehydes to construct cis-tetrahydropyran derivatives containing an exocyclic E-alkene.[1]
| Entry | Aldehyde (RCHO) | Product | Yield (%) |
| 1 | C₆H₅CHO | 3a | 85 |
| 2 | 4-MeC₆H₄CHO | 3b | 82 |
| 3 | 4-MeOC₆H₄CHO | 3c | 78 |
| 4 | 4-ClC₆H₄CHO | 3d | 88 |
| 5 | 4-BrC₆H₄CHO | 3e | 89 |
| 6 | 4-FC₆H₄CHO | 3f | 86 |
| 7 | 2-NaphthylCHO | 3g | 80 |
| 8 | (E)-Cinnamaldehyde | 3h | 75 |
| 9 | Cyclohexanecarboxaldehyde | 3i | 92 |
| 10 | Isobutyraldehyde | 3j | 95 |
Experimental Protocol: General Procedure for TMSBr/InBr₃-Promoted Prins Cyclization
To a solution of the dienyl alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (B109758) (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon) is added InBr₃ (1.0 equiv). This compound (1.2 equiv) is then added dropwise to the reaction mixture. The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired tetrahydropyran derivative.
Signaling Pathway Diagram: Proposed Mechanism of TMSBr/InBr₃-Promoted Prins Cyclization
References
Application Notes and Protocols: Bromotrimotrimethylsilane for the Hydrolysis of Phosphonate Esters to Phosphonic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient and selective cleavage of phosphonate (B1237965) esters to their corresponding phosphonic acids is a critical transformation in the synthesis of a wide array of biologically active compounds, including antiviral drugs, enzyme inhibitors, and bone targeting agents. Among the various methods available, the use of bromotrimethylsilane (TMSBr), often referred to as the McKenna reaction, has emerged as a particularly mild and effective protocol.[1][2] This two-step procedure involves the initial conversion of the phosphonate ester to a bis(trimethylsilyl) ester intermediate, which is then readily hydrolyzed to the phosphonic acid upon treatment with a protic solvent such as methanol (B129727) or water.[1][2] The mild reaction conditions make this method compatible with a variety of sensitive functional groups that would not tolerate harsh acidic or basic hydrolysis.[1]
These application notes provide a comprehensive overview of the use of this compound for the hydrolysis of phosphonate esters, including detailed experimental protocols, a summary of reaction conditions and yields for various substrates, and a discussion of the reaction mechanism and potential side reactions.
Reaction Mechanism and Advantages
The dealkylation of phosphonate esters with this compound proceeds via a two-step mechanism. The first step is the silylation of the phosphonate ester to form a bis(trimethylsilyl) phosphonate intermediate. This is followed by a solvolysis step, typically with methanol or water, to yield the final phosphonic acid.[1]
The key advantages of using this compound for phosphonate ester hydrolysis include:
-
Mild Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating, making it suitable for substrates with sensitive functional groups.[2][3]
-
High Yields: The reaction often proceeds in high to quantitative yields.[3][4]
-
Chemoselectivity: this compound is highly selective for the cleavage of P-O alkyl bonds over many other functional groups, although some exceptions exist.[1]
-
Broad Substrate Scope: The method is applicable to a wide range of phosphonate esters, including dimethyl, diethyl, diisopropyl, and more complex derivatives.[3]
Data Presentation
The following tables summarize the reaction conditions and yields for the hydrolysis of various phosphonate esters to their corresponding phosphonic acids using this compound.
Table 1: Hydrolysis of Dialkyl Methylphosphonates
| Alkyl Group (R) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Methyl | Acetonitrile (B52724) | 60 | 2 min (MW) | 96 | [5] |
| Methyl | Neat | 40 | 2 min (MW) | 98 | [5] |
| Ethyl | Acetonitrile | 60 | 2 min (MW) | 97 | [5] |
| Ethyl | Neat | 40 | 6 min (MW) | 98 | [5] |
| Isopropyl | Acetonitrile | 80 | 20 min (MW) | 95 | [5] |
| Isopropyl | Neat | 40 | 15 min (MW) | >99 | [5] |
MW = Microwave irradiation
Table 2: Hydrolysis of Various Phosphonate Esters
| Phosphonate Ester | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Diethyl phenylphosphonate (B1237145) | Dichloromethane (B109758) | Room Temp. | Overnight | 93 | [4] |
| Diethyl (bromodifluoro)phosphonate | Acetonitrile | 60 | 1 h (MW) | 95 | [5] |
| Triethyl phosphonoacetate | Acetonitrile | 60 | 15 min (MW) | 98 | [5] |
| Diethyl vinylphosphonate | Chlorobenzene | 140 | 10 h | 98 | [6] |
| Diethyl (2-methoxyethyl)phosphonate | Chlorobenzene | 140 | 8 h | >99 | [6] |
Experimental Protocols
General Protocol for the Hydrolysis of Dialkyl Phosphonates
This procedure is a general guideline and may require optimization for specific substrates.
Materials:
-
Dialkyl phosphonate
-
This compound (TMSBr)
-
Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN))
-
Methanol (MeOH) or Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the dialkyl phosphonate (1 equivalent).
-
Solvent Addition: Add the anhydrous solvent to dissolve the phosphonate ester.
-
TMSBr Addition: Cool the solution to 0 °C (ice bath) and add this compound (2-4 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC or NMR). Reaction times can vary from a few hours to overnight.[4]
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess TMSBr under reduced pressure.
-
Hydrolysis: To the resulting residue, add methanol or water and stir for 15-30 minutes.
-
Final Work-up: Remove the methanol or water under reduced pressure to yield the crude phosphonic acid. The product can be further purified by recrystallization or chromatography if necessary.
Specific Protocol: Synthesis of Phenylphosphonic Acid from Diethyl Phenylphosphonate[4]
Materials:
-
Diethyl phenylphosphonate (1.0 g, 4.67 mmol)
-
This compound (2.86 g, 18.7 mmol, 4.0 equiv)
-
Anhydrous dichloromethane (20 mL)
-
Methanol (10 mL)
Procedure:
-
To a solution of diethyl phenylphosphonate in anhydrous dichloromethane at 0 °C, add this compound dropwise.
-
Stir the reaction mixture overnight at room temperature.
-
Evaporate the volatiles under reduced pressure.
-
Add methanol to the crude product and then evaporate the solvent.
-
The resulting phenylphosphonic acid is obtained in 93% yield without further purification.
Mandatory Visualizations
Caption: Reaction mechanism of phosphonate ester hydrolysis using TMSBr.
Caption: General experimental workflow for phosphonate ester hydrolysis.
Caption: Advantages and considerations of the TMSBr method.
Troubleshooting and Side Reactions
While the McKenna reaction is generally robust, some side reactions can occur, particularly with substrates containing other labile functional groups. For instance, tert-butyl esters can be cleaved by this compound.[1] It is also crucial to perform the reaction under anhydrous conditions, as the presence of water can lead to the formation of HBr, which may cause undesired side reactions.[1] The progress of the reaction can be conveniently monitored by ³¹P NMR spectroscopy, where the formation of the bis(trimethylsilyl) ester results in a characteristic upfield shift.[1]
Conclusion
The use of this compound for the hydrolysis of phosphonate esters is a powerful and versatile method for the synthesis of phosphonic acids. Its mild conditions and high yields make it a preferred choice for the deprotection of complex and sensitive molecules. By understanding the reaction mechanism, optimizing the experimental conditions, and being aware of potential side reactions, researchers can effectively utilize this valuable synthetic tool.
References
- 1. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unive.it [iris.unive.it]
- 3. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 4. Efficient synthesis of small-sized phosphonated dendrons: potential organic coatings of iron oxide nanoparticles - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ00654B [pubs.rsc.org]
- 5. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6465649B1 - Methods for the dealkylation of phosphonate esters - Google Patents [patents.google.com]
Application Note: A Detailed Protocol for Performing Reactions with Bromotrimethylsilane Under an Inert Atmosphere
Audience: Researchers, scientists, and drug development professionals.
Introduction Bromotrimethylsilane (TMSBr) is a versatile and highly reactive reagent used in organic synthesis. Its applications include the mild and selective cleavage of ethers, lactones, acetals, and phosphonate (B1237965) esters, as well as serving as a brominating agent and a reagent for forming silyl (B83357) enol ethers.[1] However, TMSBr is extremely sensitive to moisture, reacting violently with water to produce hydrogen bromide (HBr).[2][3] It is also flammable and corrosive.[3] Therefore, successful and safe experimentation requires stringent anhydrous and anaerobic (inert atmosphere) conditions. This application note provides a detailed protocol for setting up and performing reactions with TMSBr using standard Schlenk line techniques.
Safety Precautions and Reagent Handling
Handling TMSBr requires strict adherence to safety protocols due to its hazardous properties. All manipulations should be performed in a well-ventilated chemical fume hood.[2][4]
Table 1: Hazard and Safety Information for this compound
| Hazard | Precautionary Measures & PPE | First Aid |
| Flammable Liquid & Vapor | Keep away from heat, sparks, and open flames.[4][5] Ground and bond containers when transferring.[2] Use spark-proof tools.[5] | In case of fire, use carbon dioxide, dry chemical, or alcohol-resistant foam.[3] |
| Reacts Violently with Water [2] | Handle under a dry, inert atmosphere (Nitrogen or Argon).[3] Ensure all glassware is scrupulously dried. Store under inert gas. | Do not use water for fire extinction.[5] |
| Causes Severe Skin Burns | Wear appropriate chemical-resistant gloves (inspect before use) and protective clothing.[4][5] | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][5] |
| Causes Severe Eye Damage | Wear chemical splash goggles or a face shield.[2][5] Ensure an eyewash station is accessible. | Immediately rinse eyes cautiously with water for at least 30 minutes. Remove contact lenses if present. Seek immediate medical attention.[4][5] |
| Harmful if Inhaled [5] | Use only in a well-ventilated area or chemical fume hood.[2][5] Do not breathe vapors.[2] | Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |
Required Equipment and Materials
-
Glassware: Schlenk flasks, round-bottom flasks, glass stoppers, septa, dropping funnels. All glassware must be oven-dried (>120 °C) or flame-dried under vacuum to remove adsorbed moisture.[6][7]
-
Inert Atmosphere Setup: A dual-manifold Schlenk line connected to a vacuum pump and a source of dry, inert gas (Nitrogen or Argon).[7] A liquid nitrogen trap should be placed between the line and the pump to condense volatile solvents.[7]
-
Reagent Transfer: Dry and gas-tight syringes with long needles, or a stainless steel or Teflon cannula.[8][9]
-
Reagents: this compound (TMSBr), anhydrous solvents (solvents should be appropriately dried and degassed before use).[10]
-
Other: Magnetic stirrer, stir bars, oil bubbler, clamps, and standard laboratory PPE.
Experimental Protocols
Protocol 1: General Setup of an Inert Atmosphere Reaction
This protocol outlines the fundamental steps for preparing a reaction vessel for use with moisture-sensitive reagents.
-
Glassware Preparation: Assemble the required Schlenk flask with a magnetic stir bar. If necessary, flame-dry the entire apparatus under high vacuum to ensure all moisture is removed.[7] Allow the flask to cool to room temperature.
-
Purging the System: Attach the flask to the Schlenk line via thick-walled, non-collapsible tubing.[8] Perform a minimum of three vacuum/inert gas cycles to remove the air and residual moisture from the flask.[7][11] This process is known as "cycling".[9]
-
Establishing Inert Atmosphere: After the final cycle, backfill the flask with the inert gas (Nitrogen or Argon). Maintain a slight positive pressure of the inert gas throughout the experiment, which can be monitored with an oil bubbler connected to the exhaust of the Schlenk line.[7]
-
Addition of Solids: Air-stable solid reagents can be added to the flask before purging. For air-sensitive solids, add them under a positive flow of inert gas or in a glovebox.[9]
-
Addition of Solvents: Add anhydrous, degassed solvent to the flask using a dry syringe or cannula.[9]
Protocol 2: Transfer of this compound
TMSBr is a liquid and must be transferred under inert atmosphere to prevent decomposition.
-
Prepare the Reagent Bottle: Many commercial bottles of TMSBr come with a septum-sealed cap (e.g., DualSeal) suitable for syringe withdrawal. If not, replace the cap with a clean, dry rubber septum under a positive flow of inert gas.
-
Prepare the Syringe: Take a clean, dry, gas-tight syringe and flush it several times with the inert gas from the Schlenk line.
-
Withdraw the Reagent: Puncture the septum of the TMSBr bottle with the inert gas-filled syringe needle. Inject the inert gas into the bottle to create a slight positive pressure, then carefully withdraw the desired volume of TMSBr.
-
Add to Reaction: Immediately transfer the TMSBr to the reaction flask by piercing the flask's septum and adding the liquid dropwise to the stirred reaction mixture.
Protocol 3: Example Reaction - Selective Synthesis of 1,3-dibromohydrin
This protocol is adapted from a literature procedure for the conversion of glycerol (B35011) to 1,3-dibromohydrin using TMSBr.[10][12]
-
Apparatus Setup: To a 15 mL oven-dried, screw-cap Pyrex® glass tube or Schlenk flask equipped with a magnetic stir bar, add glycerol (0.921 g, 10 mmol) and acetic acid (0.02 g, 0.33 mmol).
-
Purge with Nitrogen: Seal the vessel and purge with dry nitrogen gas.
-
Reagent Addition: Using the syringe technique described in Protocol 2 , carefully add this compound (3.83 g, 3.3 mL, 25 mmol) to the mixture under a nitrogen atmosphere.[10]
-
Reaction: Heat the resulting biphasic mixture to 60 °C and stir for 9 hours.[10][12]
-
Work-up: After cooling, two phases will form. The upper phase, containing unreacted TMSBr and the hexamethyldisiloxane (B120664) byproduct, can be removed with a pipette. The lower phase contains the desired product.[12]
-
Purification: The product, 1,3-dibromohydrin, can be purified by distillation under reduced pressure.[10]
Data Presentation
The following table summarizes the reaction conditions for the selective synthesis of bromohydrins from glycerol, demonstrating how reaction parameters can be tuned to achieve different products.
Table 2: Reaction Conditions for the Conversion of Glycerol with TMSBr [13]
| Entry | Glycerol:TMSBr (Molar Ratio) | Catalyst (mol%) | Temperature (°C) | Time (h) | Product Ratio (1-MBH : 1,3-DBH) | Isolated Yield (%) |
| 1 | 1 : 2.5 | None | 60 | 12 | ~5 : 1 | - |
| 2 | 1 : 2.5 | AcOH (3.3%) | 60 | 9 | Almost exclusively 1,3-DBH | 80% (of 1,3-DBH) |
| 3 | 1 : 1.5 | AcOH (3.3%) | 20 | 24 | ~1 : 0 (traces of 1,3-DBH) | 50% (of 1-MBH) |
| (1-MBH = α-monobromohydrin; 1,3-DBH = α,γ-dibromohydrin) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for conducting a reaction with TMSBr under an inert atmosphere.
References
- 1. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. flore.unifi.it [flore.unifi.it]
- 11. Keeping air and moisture out | VACUUBRAND [vacuubrand.com]
- 12. This compound as a selective reagent for the synthesis of bromohydrins - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01980E [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Bromotrimethylsilane as a Mild Brominating Agent for Sensitive Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromotrimethylsilane (TMSBr) is a versatile and highly selective reagent in modern organic synthesis, prized for its ability to act as a mild brominating agent.[1] Its gentle nature makes it particularly suitable for reactions involving sensitive substrates, such as complex alcohols, ethers, and natural products, where harsh brominating agents could lead to undesired side reactions, rearrangements, or degradation.[1] This document provides detailed application notes and experimental protocols for the use of TMSBr in key transformations, highlighting its efficiency, selectivity, and broad functional group tolerance.
Key Applications
This compound is effectively employed in a range of chemical transformations critical to research and drug development:
-
Conversion of Alcohols to Alkyl Bromides: TMSBr provides a mild alternative to traditional reagents like HBr or PBr₃ for the synthesis of alkyl bromides from primary, secondary, and tertiary alcohols.[2][3]
-
Cleavage of Ethers: It is a highly effective reagent for the deprotection of methyl and other alkyl ethers, particularly aryl methyl ethers, to yield the corresponding phenols under non-hydrolytic conditions.
-
Ring-Opening of Epoxides: TMSBr facilitates the regioselective ring-opening of epoxides to furnish bromohydrins, which are valuable synthetic intermediates.[2]
-
Bromination of Lactones and other Carbonyl Compounds: Its applications extend to the bromination of various carbonyl-containing compounds.[2]
Advantages of this compound
The use of TMSBr offers several distinct advantages over conventional brominating agents:
-
Mild Reaction Conditions: Reactions are often carried out at or below room temperature, preserving delicate functional groups.[4]
-
High Selectivity: TMSBr exhibits excellent chemoselectivity, allowing for the targeted bromination of specific functional groups within a multifunctional molecule.[1]
-
Neutral Byproducts: The primary byproduct, hexamethyldisiloxane (B120664) ((TMS)₂O), is neutral and volatile, simplifying reaction workup and purification.
-
Avoidance of Strong Acids: It circumvents the need for strong, corrosive acids like HBr, which can be detrimental to acid-sensitive substrates.[5]
Caption: Advantages of this compound over traditional brominating agents.
Data Presentation
Table 1: Conversion of Alcohols to Bromohydrins
| Substrate | Molar Ratio (TMSBr:Substrate) | Catalyst/Additive | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Glycerol | 2.5 | 3% Acetic Acid | 60 | 9 | 1,3-Dibromohydrin | 80 | [4] |
| Glycerol | 1.5 | 3% Acetic Acid | 20 | 24 | 1-Monobromohydrin | 50 | [4] |
Note: Further research is needed to provide a more comprehensive list of substrates and corresponding yields.
Table 2: Cleavage of Ethers
| Substrate | Molar Ratio (TMSBr:Substrate) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Anisole | 1.5 | Dichloromethane (B109758) | Room Temp | 12 | Phenol | >95 | [6] |
Note: Yields can be near quantitative depending on the specific substrate and reaction conditions. The provided data is representative.
Table 3: Ring-Opening of Epoxides
| Substrate | Molar Ratio (TMSBr:Substrate) | Solvent | Temperature (°C) | Time | Product | Regioselectivity | Yield (%) | Reference |
| Styrene Oxide | 1.2 | Dichloromethane | 0 to Room Temp | 1-2 h | 2-Bromo-1-phenylethanol | Attack at the more substituted carbon | High | [7][8] |
| Propylene Oxide | 1.2 | Dichloromethane | 0 to Room Temp | 1-2 h | 1-Bromo-2-propanol | Attack at the less substituted carbon | High | [7][8] |
Note: The regioselectivity of the ring-opening is dependent on the substrate. For terminal epoxides, the reaction generally proceeds via an SN2 mechanism with the bromide attacking the less hindered carbon. However, for epoxides with a benzylic or tertiary carbon, the reaction can have more SN1 character with the attack at the more substituted carbon.[7][8]
Experimental Protocols
Protocol 1: Selective Conversion of Glycerol to 1,3-Dibromohydrin
This protocol is adapted from the work of Giomi, D., et al.[4]
Materials:
-
Glycerol
-
This compound (TMSBr)
-
Acetic Acid (catalytic amount)
-
Anhydrous reaction vessel with a magnetic stirrer
-
Distillation apparatus
Procedure:
-
To a stirred emulsion of glycerol, add 2.5 molar equivalents of this compound.
-
Add a catalytic amount of acetic acid (approximately 3% relative to glycerol).
-
Heat the reaction mixture to 60°C.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS). The reaction is typically complete within 9 hours.
-
Upon completion, the reaction mixture will form a biphasic system. The upper phase contains unreacted TMSBr and hexamethyldisiloxane.
-
Separate the lower, pale-yellow phase containing the product.
-
Purify the product by distillation under reduced pressure to yield 1,3-dibromohydrin as a colorless liquid.
Caption: Experimental workflow for the synthesis of 1,3-dibromohydrin.
Protocol 2: Cleavage of an Aryl Methyl Ether (e.g., Anisole)
This protocol is a general procedure based on established methods for aryl methyl ether cleavage.
Materials:
-
Aryl methyl ether (e.g., Anisole)
-
This compound (TMSBr)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous reaction vessel with a magnetic stirrer
-
Aqueous workup solutions (e.g., saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve the aryl methyl ether in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 1.5 to 2.0 molar equivalents of this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the corresponding phenol.
Caption: Simplified reaction mechanism for aryl methyl ether cleavage by TMSBr.
Protocol 3: Regioselective Ring-Opening of an Epoxide
This is a general protocol for the ring-opening of a terminal epoxide.
Materials:
-
Epoxide (e.g., Propylene Oxide)
-
This compound (TMSBr)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Anhydrous reaction vessel with a magnetic stirrer
-
Aqueous workup solutions
-
Drying agent
-
Purification apparatus
Procedure:
-
Dissolve the epoxide in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add 1.2 equivalents of this compound dropwise to the stirred solution.
-
Allow the reaction to proceed at 0°C or warm to room temperature, monitoring its progress. Reaction times are typically short (1-3 hours).
-
After the reaction is complete, quench with a suitable aqueous solution (e.g., water or saturated sodium bicarbonate).
-
Perform a standard aqueous workup as described in Protocol 2.
-
Dry the organic phase, concentrate, and purify the resulting bromohydrin by column chromatography or distillation.
Caption: Regioselective ring-opening of a terminal epoxide with TMSBr.
Conclusion
This compound is a valuable reagent for the mild and selective bromination of sensitive substrates. Its utility in converting alcohols to bromides, cleaving ethers, and opening epoxides makes it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry. The protocols and data presented herein provide a foundation for the successful application of TMSBr in a variety of synthetic transformations. Researchers are encouraged to optimize conditions for their specific substrates to achieve the best results.
References
- 1. nbinno.com [nbinno.com]
- 2. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound as a selective reagent for the synthesis of bromohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
How to minimize side reactions during Bromotrimethylsilane-mediated deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during Bromotrimethylsilane (TMSBr)-mediated deprotection.
Troubleshooting Guide
This section addresses specific issues that may be encountered during TMSBr-mediated deprotection experiments.
Issue 1: Cleavage of sensitive functional groups, such as ethers or esters, is observed.
-
Possible Cause: The inherent reactivity of TMSBr can lead to the cleavage of other sensitive functional groups, particularly at elevated temperatures.[1][2]
-
Solution:
-
Temperature Control: Perform the reaction at room temperature or below if your specific deprotection allows.[2]
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired deprotection is complete.
-
Stoichiometry: Use the minimum necessary equivalents of TMSBr to achieve deprotection.
-
Issue 2: Addition of HBr to a double bond is occurring.
-
Possible Cause: Traces of water in the reaction mixture can react with TMSBr to form hydrobromic acid (HBr), which can then add to alkenes.[1] This is a common issue with substrates that are Michael acceptors.[1][3]
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.
-
Proton Scavengers: The addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA), can neutralize any in-situ generated HBr. However, use tertiary amines with caution as they can sometimes promote other side reactions.[1]
-
Issue 3: N-alkylation of amine-containing substrates is observed.
-
Possible Cause: Alkyl bromides are generated as byproducts during the deprotection of alkyl esters (e.g., ethyl bromide from diethyl phosphonates). These can act as alkylating agents.[1]
-
Solution:
-
Removal of Volatile Byproducts: If the alkyl bromide byproduct is volatile (like ethyl bromide), performing the reaction under a gentle flow of an inert gas can help remove it from the reaction mixture, thus reducing N-alkylation.[1]
-
Solvent Choice: Using a low-boiling solvent like dichloromethane (B109758) (CH2Cl2) at reflux can also aid in the removal of volatile alkyl bromides.[1]
-
Issue 4: Formation of oxazole (B20620) from propargylamide-containing substrates.
-
Possible Cause: Propargylamides can undergo an intriguing side reaction in the presence of TMSBr to form oxazoles.[3] The presence of water can accelerate this side reaction.[1]
-
Solution:
-
Strict Anhydrous Conditions: Meticulously exclude water from the reaction.
-
Temperature Control: Lowering the reaction temperature may decelerate the rate of oxazole formation.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding TMSBr-mediated deprotection.
Q1: What is the general mechanism of TMSBr-mediated deprotection?
A1: The deprotection reaction, particularly for esters, involves two main steps:
-
Silylation: The substrate (e.g., a dialkyl phosphonate (B1237965) ester) reacts with TMSBr to form a bis(trimethylsilyl) ester intermediate. An alkyl bromide is generated as a byproduct in this step.
-
Solvolysis: The silyl (B83357) ester intermediate is then hydrolyzed, typically by the addition of methanol (B129727) or a mixture of methanol and water, to yield the final deprotected acid.[2]
Q2: What are the optimal reaction conditions for TMSBr deprotection?
A2: Optimal conditions are substrate-dependent. However, a general starting point is to use an anhydrous solvent like acetonitrile (B52724) (ACN) or chloroform (B151607) (CHCl₃) at room temperature.[2][4] Reactions are often carried out for 1 to 3 days.[1] For more robust substrates, higher temperatures or even microwave conditions can be employed to accelerate the reaction.[1]
Q3: What are scavengers and are they useful in TMSBr deprotections?
A3: Scavengers are compounds added to a reaction mixture to trap reactive intermediates that can cause side reactions. In the context of TMSBr deprotection, the primary concern is often the in-situ generation of HBr or reactive alkylating agents. While scavengers are more commonly discussed for acid-mediated deprotections like Boc removal (using reagents like triethylsilane or thioanisole), the principle of using a proton scavenger like a non-nucleophilic base can be applied.[5] For peptide deprotection using TMSBr, a scavenger cocktail of thioanisole, m-cresol, and ethanedithiol (EDT) in TFA has been used.
Q4: Can TMSBr be used for the chemoselective deprotection of silyl ethers?
A4: Yes, TMSBr in catalytic quantities in methanol has been shown to be an efficient and chemoselective method for the cleavage of various alkyl silyl ethers (like TBS, TIPS, and TBDPS) in high yields, even in the presence of aryl silyl ethers.[6][7][8]
Data Presentation
Table 1: Influence of Water on Oxazole Formation from Propargylamide [1]
| Entry | Equivalents of TMSBr | Equivalents of Water | Temperature (°C) | Time (h) | Conversion of Propargylamide (%) | Product Distribution (Oxazole : Other) |
| 1 | 12 | 0 | 35 | 24 | - | - |
| 2 | 12 | 0.5 | 35 | 24 | - | - |
| 3 | 12 | 2 | 35 | 24 | 100 | >60% Oxazole |
| 4 | 12 | 0.5 | Ambient | 24 | Slower Reaction | - |
Note: "-" indicates data not specified in the source.
Table 2: Conditions for Deprotection of Phosphonate Esters [4][9]
| Entry | Substrate | Reaction Conditions (Step 1) | Reaction Conditions (Step 2) | Yield |
| 1 | Diethyl phosphonate | TMSBr, CHCl₃, RT, 16 h | MeOH, RT, 2 h | Good |
| 2 | Di-tert-butyl phosphonate | TMSBr, CHCl₃, RT, 16 h | MeOH, RT, 2 h | Good |
Experimental Protocols
General Protocol for TMSBr-Mediated Deprotection of a Diisopropyl Phosphonate [2]
-
Preparation: Under an inert atmosphere (e.g., Argon), dissolve the diisopropyl phosphonate substrate (1 equivalent) in an anhydrous solvent such as acetonitrile (ACN) or chloroform (CHCl₃) in a dried round-bottom flask equipped with a septum.
-
Reagent Addition: Add this compound (TMSBr) dropwise to the solution. The number of equivalents will need to be optimized for the specific substrate.
-
Reaction: Stir the reaction mixture at room temperature or the desired temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
-
Workup (Solvolysis): Once the silylation is complete, carefully quench the reaction by adding methanol or a mixture of methanol and water.
-
Isolation: Remove the volatile components under reduced pressure to obtain the crude phosphonic acid, which can then be purified by appropriate methods (e.g., crystallization, chromatography).
Visualizations
Caption: General reaction pathway for TMSBr-mediated deprotection and potential side reactions.
Caption: A workflow for troubleshooting and optimizing TMSBr deprotection reactions.
References
- 1. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]
- 4. Regioselective ester cleavage during the preparation of bisphosphonate methacrylate monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ether Cleavage with Bromotrimethylsilane (TMSBr)
Welcome to the technical support center for optimizing reaction conditions for ether cleavage using Bromotrimethylsilane (TMSBr). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the ether cleavage process with TMSBr.
1. Low or No Conversion of Starting Material
-
Question: I am observing little to no consumption of my starting ether. What are the possible causes and solutions?
-
Answer:
-
Insufficient Reagent: Ensure you are using a sufficient excess of TMSBr. While some reactions proceed with catalytic amounts, stoichiometric or even an excess of TMSBr is often required, especially for less reactive ethers.
-
Reaction Temperature is Too Low: While many TMSBr cleavages proceed at room temperature or even 0 °C, less reactive ethers, such as some aliphatic ethers, may require elevated temperatures.[1] Consider gradually increasing the reaction temperature and monitoring the progress by TLC or LC-MS.
-
Moisture Contamination: TMSBr is highly sensitive to moisture, which leads to its decomposition. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Poor Solvent Choice: The choice of solvent can significantly impact reaction rates.[2] Dichloromethane (B109758) (DCM) and acetonitrile (B52724) (MeCN) are common choices. For sluggish reactions, a more polar solvent might be beneficial, but always check for compatibility with your substrate.
-
Steric Hindrance: Highly hindered ethers will react more slowly. Prolonged reaction times or higher temperatures may be necessary.
-
2. Formation of Unwanted Side Products
-
Question: I am observing the formation of unexpected byproducts. What could they be and how can I avoid them?
-
Answer:
-
Bromination of Aromatic Rings: For electron-rich aromatic ethers, electrophilic bromination of the aromatic ring can occur, especially if free Br₂ is present in the TMSBr reagent.[3] Using fresh, colorless TMSBr or adding a bromine scavenger can mitigate this.
-
Cleavage of Other Functional Groups: TMSBr can react with other functional groups such as esters and lactones, particularly at higher temperatures.[4] If your substrate contains sensitive functional groups, it is crucial to perform the reaction at the lowest possible temperature that allows for ether cleavage and to carefully monitor the reaction progress.
-
Formation of Silyl (B83357) Ethers: In some cases, the intermediate silyl ether may be stable and difficult to hydrolyze during workup. Ensure the workup procedure includes a protic quench (e.g., with methanol) followed by an aqueous wash to ensure complete hydrolysis.
-
3. Difficult Workup and Purification
-
Question: I am having trouble with the workup, such as persistent emulsions or difficulty removing byproducts. What are some tips for a cleaner workup?
-
Answer:
-
Quenching: Always quench the reaction mixture carefully at low temperature (e.g., 0 °C) by the slow addition of a protic solvent like methanol (B129727) before adding water. This will safely react with any excess TMSBr.
-
Removal of Silyl Byproducts: The primary byproduct is hexamethyldisiloxane (B120664) ((TMS)₂O), which is often volatile and can be removed under reduced pressure. Aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can help to hydrolyze any remaining silyl species.
-
Emulsions: If emulsions form during the aqueous workup, adding brine or filtering the biphasic mixture through a pad of celite can help to break the emulsion.
-
Frequently Asked Questions (FAQs)
1. What is the general mechanism of ether cleavage with TMSBr?
Ether cleavage with TMSBr proceeds via a Lewis acid-mediated nucleophilic substitution.[5] The silicon atom of TMSBr acts as a Lewis acid, coordinating to the ether oxygen. This is followed by a nucleophilic attack of the bromide ion on one of the adjacent carbon atoms. The pathway can be either Sₙ1 or Sₙ2, depending on the structure of the ether.[6]
-
Sₙ2 Pathway: Predominates for methyl and primary alkyl ethers. The bromide ion attacks the less sterically hindered carbon.[7]
-
Sₙ1 Pathway: Favored for tertiary, benzylic, or allylic ethers that can form a stable carbocation intermediate.[7]
2. How does TMSBr compare to other common ether cleavage reagents like BBr₃ and TMSI?
| Reagent | Reactivity | Selectivity | Handling |
| TMSBr | Generally milder than BBr₃. | Can offer good chemoselectivity. | Highly moisture-sensitive, corrosive. |
| BBr₃ | Very powerful and effective for a wide range of ethers, including unreactive aryl methyl ethers.[8][9] | Can be less selective and may cleave other functional groups.[10] | Extremely corrosive and reacts violently with water.[11] |
| TMSI | More reactive than TMSBr. | Generally similar to TMSBr. | More expensive and can be less stable than TMSBr. |
3. What are the optimal solvents and temperatures for TMSBr ether cleavage?
The optimal conditions are highly substrate-dependent.
-
Solvents: Anhydrous chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are most common. Acetonitrile (MeCN) is also frequently used.
-
Temperature: Reactions are often run at temperatures ranging from -78 °C to reflux. For sensitive substrates, starting at a low temperature (e.g., 0 °C or room temperature) is recommended.
4. Can TMSBr be used to selectively cleave one type of ether in the presence of another?
Yes, chemoselectivity can often be achieved by controlling the reaction conditions. For example, it is sometimes possible to cleave an alkyl silyl ether in the presence of an aryl silyl ether.[12][13][14] The relative reactivity of different ether types generally follows the order: silyl ethers > benzyl (B1604629) ethers > alkyl ethers > aryl methyl ethers.
5. What are some common side reactions to be aware of?
Besides the cleavage of other functional groups, TMSBr can participate in other reactions. For instance, it can promote Prins-type cyclizations and other Lewis acid-catalyzed transformations.[2] It's important to consider the overall reactivity of your substrate.
Data Presentation
Table 1: Reaction Conditions for TMSBr Cleavage of Various Ether Types
| Entry | Ether Type | Substrate Example | TMSBr (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Benzyl Ether | Benzyl phenyl ether | ~2 | CDCl₃ | Room Temp | 10 min | >95 |
| 2 | Aryl Methyl Ether | 4-Methoxybiphenyl | 1.5 | DCM | 0 to RT | 2 h | 92 |
| 3 | Aliphatic Ether | Cyclohexyl methyl ether | 2.0 | Neat | 50 | 1 h | 95 |
| 4 | Silyl Ether (Alkyl) | C₁₂H₂₅O-TBDMS | 0.05 | MeOH | 0 | 10 min | 99[14] |
| 5 | Silyl Ether (Aryl) | PhO-TBDMS | 0.05 | MeOH | 0 | 24 h | <5[14] |
Note: Yields and reaction conditions are substrate-dependent and may require optimization.
Experimental Protocols
General Protocol for the Cleavage of an Aryl Methyl Ether with TMSBr
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aryl methyl ether (1.0 equiv).
-
Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) (approx. 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of TMSBr: Slowly add this compound (1.5 - 3.0 equiv) to the stirred solution via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add methanol to quench any excess TMSBr.
-
Workup: Add water and separate the layers. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Mandatory Visualizations
Caption: General mechanisms for TMSBr-mediated ether cleavage.
Caption: General experimental workflow for ether cleavage with TMSBr.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 8. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bdigital.ufp.pt [bdigital.ufp.pt]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yields in Bromohydrin Synthesis using TMSBr
For researchers, scientists, and drug development professionals, the synthesis of bromohydrins is a critical step in the creation of many complex molecules. Trimethylsilyl bromide (TMSBr) is a versatile reagent for this transformation; however, achieving high yields can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of bromohydrins using TMSBr, with a focus on reactions involving epoxides and glycerol (B35011).
Frequently Asked Questions (FAQs)
Q1: My bromohydrin synthesis from an epoxide using TMSBr is resulting in a low yield. What are the potential causes?
Low yields in the TMSBr-mediated ring opening of epoxides can stem from several factors:
-
Substrate Reactivity: The structure of the epoxide plays a crucial role. Sterically hindered epoxides may react sluggishly, requiring more forcing conditions that can lead to side reactions.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Suboptimal conditions can lead to the formation of byproducts or incomplete conversion.
-
Reagent Quality: The purity of TMSBr is paramount. Old or improperly stored TMSBr can contain impurities that interfere with the reaction.
-
Workup Procedure: The intermediate silylated bromohydrin is sensitive to acidic and basic conditions during workup, which can lead to decomposition or the formation of side products.
-
Side Reactions: A variety of side reactions can compete with the desired bromohydrin formation, including rearrangement, elimination, and the formation of silyl (B83357) ether byproducts.
Q2: What are the common side products observed in the reaction of epoxides with TMSBr?
Several side products can contribute to low yields of the desired bromohydrin:
-
Silyl Ether Bromohydrins: The primary product of the reaction is a silylated bromohydrin. Incomplete hydrolysis during workup will result in the isolation of this intermediate, lowering the yield of the final bromohydrin.
-
Rearrangement Products: Lewis acidic conditions, which can be generated in situ, may promote rearrangement of the epoxide or the resulting carbocation intermediate, leading to isomeric products.
-
Elimination Products: At elevated temperatures, elimination reactions can occur, leading to the formation of allylic alcohols or other unsaturated compounds.
-
Hexamethyldisiloxane (HMDSO): This is a common byproduct from the hydrolysis of TMSBr and other silicon-containing species. While not directly impacting the bromohydrin yield, its presence can complicate purification.
Q3: How does the regioselectivity of the epoxide ring-opening with TMSBr work?
The regioselectivity of the reaction of TMSBr with unsymmetrical epoxides is influenced by a combination of steric and electronic factors and can be sensitive to reaction conditions.
-
Mechanism: The reaction is believed to proceed through the formation of an oxonium ion intermediate upon coordination of the silicon to the epoxide oxygen. This is followed by nucleophilic attack of the bromide ion. The transition state can have varying degrees of SN1 and SN2 character.
-
Electronic Effects: In epoxides with one carbon atom being more electron-rich or capable of stabilizing a positive charge (e.g., benzylic or tertiary carbons), the bromide will preferentially attack that carbon, following a more SN1-like pathway.
-
Steric Effects: For less substituted epoxides, steric hindrance plays a more significant role, and the bromide will tend to attack the less substituted carbon in an SN2-like fashion.
-
Temperature: Lower temperatures often favor attack at the less substituted carbon (kinetic control), while higher temperatures may lead to a mixture of regioisomers.
Q4: I am synthesizing bromohydrins from glycerol and TMSBr, and my yields are inconsistent. How can I optimize this reaction?
The synthesis of bromohydrins from glycerol using TMSBr can be highly efficient but requires careful control of reaction conditions to achieve selectivity for either monobromohydrins or dibromohydrins.[1][2][3][4]
-
Catalyst: The addition of a catalytic amount of acetic acid can significantly accelerate the reaction.[3]
-
Stoichiometry of TMSBr: The molar ratio of TMSBr to glycerol is a key factor in determining the product distribution. A lower ratio of TMSBr favors the formation of monobromohydrin, while a higher ratio leads to the dibromohydrin.
-
Temperature: The reaction temperature influences both the reaction rate and the selectivity.
-
Solvent-Free Conditions: This reaction is often performed neat (solvent-free), which can be advantageous for efficiency and sustainability.[1][2][3][4]
Troubleshooting Guides
Low Yields in Epoxide to Bromohydrin Conversion
| Problem | Possible Cause | Solution |
| Low Conversion of Starting Material | 1. Insufficient TMSBr: The stoichiometry of TMSBr may be too low. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality TMSBr: Decomposed TMSBr will be less reactive. | 1. Increase the molar equivalents of TMSBr incrementally (e.g., from 1.1 to 1.5 eq.). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use freshly distilled or newly purchased TMSBr. |
| Formation of Multiple Products | 1. Lack of Regioselectivity: The reaction conditions may not be optimal for selective ring-opening. 2. Side Reactions: Rearrangement or elimination reactions may be occurring. | 1. Adjust the reaction temperature. Lower temperatures often improve selectivity. 2. Use a non-polar, aprotic solvent to minimize side reactions. Ensure anhydrous conditions. |
| Product Decomposition During Workup | 1. Harsh pH Conditions: The intermediate silyl ether is sensitive to strong acid or base. 2. Prolonged Workup: Extended exposure to aqueous conditions can lead to hydrolysis and other side reactions. | 1. Use a mild workup procedure. A gentle quench with a buffer solution or saturated aqueous sodium bicarbonate is recommended. 2. Minimize the time the reaction mixture is in contact with aqueous solutions. |
| Difficulty in Purification | 1. Presence of Silyl Byproducts: Hexamethyldisiloxane (HMDSO) and other silicon-containing impurities can be difficult to separate from the product. | 1. Distillation: If the product is volatile, distillation can be effective. 2. Chromatography: Flash column chromatography on silica (B1680970) gel is a common and effective method for removing silyl byproducts. |
Quantitative Data: Synthesis of Bromohydrins from Glycerol
The following table summarizes the results of the reaction of glycerol with TMSBr under different conditions, demonstrating the ability to selectively form either α-monobromohydrin (1-MBH) or α,γ-dibromohydrin (1,3-DBH).[3]
| Entry | TMSBr/Glycerol (mol/mol) | AcOH (mol%) | Temp (°C) | Time (h) | Glycerol (%) | 1-MBH (%) | 1,3-DBH (%) |
| 1 | 2.5 | - | 60 | 12 | 29 | 59 | 12 |
| 2 | 2.5 | 3 | 60 | 6 | - | 33 | 67 |
| 3 | 2.5 | 3 | 60 | 9 | - | - | >95 |
| 4 | 1.5 | - | 20 | 24 | 82 | 18 | - |
| 5 | 1.5 | 3 | 20 | 24 | 49 | 48 | 3 |
| 6 | 1.5 | 3 | 20 | 48 | 18 | 62 | 20 |
Experimental Protocols
General Procedure for the Synthesis of Bromohydrins from Epoxides
This protocol provides a general guideline for the ring-opening of an epoxide with TMSBr. The specific conditions may need to be optimized for different substrates.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the epoxide and a dry, aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
Cooling: Cool the solution to the desired temperature (typically 0 °C to room temperature) using an ice bath or other cooling system.
-
Addition of TMSBr: Add TMSBr dropwise to the stirred solution. The reaction is often exothermic, so slow addition is recommended to maintain the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or a buffer solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or distillation to obtain the pure bromohydrin.
Visualizing Reaction Pathways and Workflows
Reaction of Epoxide with TMSBr
The following diagram illustrates the general mechanism for the reaction of an epoxide with TMSBr, leading to the formation of a silylated bromohydrin intermediate, which is then hydrolyzed to the final bromohydrin product.
Caption: General mechanism of epoxide ring-opening with TMSBr.
Troubleshooting Workflow for Low Bromohydrin Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues leading to low yields in bromohydrin synthesis.
Caption: Troubleshooting workflow for low bromohydrin yields.
Alternative Reagents
While TMSBr is a powerful reagent, other options are available for the synthesis of bromohydrins, each with its own advantages and disadvantages.
| Reagent | Advantages | Disadvantages |
| HBr | - Inexpensive and readily available. | - Can be harsh and lead to side reactions, especially with sensitive substrates. - Can be difficult to handle (corrosive gas or aqueous solution). |
| N-Bromosuccinimide (NBS) in the presence of water | - Solid reagent, easy to handle. - Often provides good yields and regioselectivity. | - Can be more expensive than HBr. - The succinimide (B58015) byproduct needs to be removed during purification. |
| (Bromodimethyl)sulfonium bromide | - Highly regioselective for the formation of β-bromohydrins. - Reactions are often fast and high-yielding at room temperature. | - May not be as readily available as other reagents. |
| Lithium Bromide with an Acid Catalyst | - Can offer good regioselectivity in some cases. | - Requires the use of a co-catalyst, adding complexity to the reaction setup. |
The choice of reagent will depend on the specific substrate, desired regioselectivity, and available laboratory resources. For sensitive substrates where mild conditions are crucial, exploring alternatives to TMSBr may be beneficial.
References
- 1. Bromotrimethylsilane as a selective reagent for the synthesis of bromohydrins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. This compound as a selective reagent for the synthesis of bromohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. flore.unifi.it [flore.unifi.it]
Purification techniques for Bromotrimethylsilane before use in sensitive reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromotrimethylsilane (TMSBr). It focuses on purification techniques required for sensitive reactions where reagent quality is paramount.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound is typically of high purity (e.g., 97%) but is highly sensitive to moisture.[1] The primary impurities arise from its hydrolysis, which produces hydrogen bromide (HBr) and hexamethyldisiloxane (B120664).[2][3] Over time, particularly with exposure to air or moisture, the reagent can also develop a yellow to dark orange color, which may indicate the presence of free bromine (Br₂).[3] For this reason, commercial TMSBr is often stabilized, for example with copper powder or silver wire.[1]
Q2: When is it necessary to purify this compound before use?
A2: Purification is crucial when using this compound in sensitive reactions where the presence of acidic impurities (HBr) or oxidizing agents (Br₂) could lead to side reactions, reduced yields, or catalyst deactivation.[4] If the reagent is discolored (yellow, orange, or brown) or has been stored for an extended period, purification is highly recommended.[3] For reactions that are not sensitive to small amounts of HBr, using the reagent as-is might be acceptable, but a preliminary small-scale test reaction is advisable.[3]
Q3: What is the most common method for purifying this compound?
A3: The most common and effective method for purifying this compound is fractional distillation.[5][6][7][8][9] This process separates the volatile TMSBr from less volatile impurities and any stabilizers present. Distillation should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the purified product.[3]
Q4: Are there alternatives to purifying old this compound?
A4: Yes, an excellent alternative to purifying a degraded stock of this compound is to generate it in situ immediately before use. This method ensures a fresh, high-purity reagent for your reaction. A common method involves the halide exchange of chlorotrimethylsilane (B32843) (TMSCl) with a bromide salt like sodium bromide (NaBr) or lithium bromide (LiBr) in an anhydrous solvent such as acetonitrile (B52724) or dimethylformamide.[3][9][10][11]
Q5: How can I assess the purity of my this compound?
A5: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile components and identifying them based on their mass spectra. It can be used to quantify the relative amounts of TMSBr and volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide a clear picture of the purity. Pure this compound will show a sharp singlet for the nine equivalent protons of the trimethylsilyl (B98337) group. Impurities like hexamethyldisiloxane will have a distinct singlet at a slightly different chemical shift. The presence of significant acidic impurities may be inferred from peak broadening or the appearance of other signals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound is discolored (yellow/orange/brown). | Presence of free bromine (Br₂) due to decomposition. | Purify by fractional distillation. The colored impurities are typically less volatile and will remain in the distillation pot.[3] |
| Reaction yields are low or inconsistent. | Impure this compound containing HBr or other byproducts that interfere with the reaction. | Purify the TMSBr by fractional distillation immediately before use. Alternatively, generate TMSBr in situ to ensure a fresh, high-purity reagent. |
| Side products are observed in the reaction. | Impurities in the TMSBr may be catalyzing or participating in side reactions. For example, HBr can cause unwanted acid-catalyzed processes.[2][4] | Use freshly distilled or in situ generated TMSBr. Consider adding a non-nucleophilic base to the reaction to scavenge any trace HBr. |
| Difficulty purifying by distillation (e.g., bumping, poor separation). | Inadequate distillation setup or technique. | Ensure the distillation apparatus is completely dry and under an inert atmosphere. Use a fractionating column of appropriate length and packing for efficient separation. Gentle and uniform heating is crucial to prevent bumping. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Objective: To obtain high-purity, colorless this compound from a commercial or aged source.
Materials:
-
This compound (to be purified)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flask (Schlenk flask is recommended)
-
Thermometer and adapter
-
Heating mantle
-
Inert gas source (Argon or Nitrogen) with bubbler
-
Dry glassware
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination. The receiving flask should be a Schlenk flask to allow for collection under an inert atmosphere.
-
Inert Atmosphere: Flush the entire system with a slow stream of argon or nitrogen. Maintain a positive pressure of the inert gas throughout the distillation, monitored with an oil bubbler.
-
Charging the Flask: Charge the round-bottom flask with the impure this compound. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation: Begin gentle heating of the distillation pot.
-
Fraction Collection: Discard a small initial fraction (forerun), which may contain highly volatile impurities like HBr.[3]
-
Collect the main fraction boiling at 79-80 °C .[3]
-
Storage: The purified this compound should be collected directly into the Schlenk flask. Once the distillation is complete, the flask should be sealed under the inert atmosphere. For long-term storage, it is advisable to store the purified liquid in sealed ampoules in the dark.[7][9]
Safety Precautions:
-
This compound is highly flammable, corrosive, and reacts violently with water.[1][5]
-
Perform the distillation in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
Ensure the apparatus is properly secured and there are no leaks.
-
Keep flammable materials and sources of ignition away from the distillation setup.
Protocol 2: In Situ Generation of this compound
Objective: To generate fresh, high-purity this compound for immediate use in a sensitive reaction.
Method A: From TMSCl and LiBr in Acetonitrile
Materials:
-
Chlorotrimethylsilane (TMSCl)
-
Lithium bromide (LiBr), anhydrous
-
Anhydrous acetonitrile (MeCN)
-
Reaction flask with a magnetic stir bar
-
Inert gas setup (Argon or Nitrogen)
Procedure:
-
Dry the lithium bromide under vacuum with heating before use.
-
To a flame-dried reaction flask under an inert atmosphere, add anhydrous acetonitrile and the dried lithium bromide.
-
Stir the mixture to dissolve the LiBr.
-
Add chlorotrimethylsilane (typically 1.0-1.2 equivalents relative to the substrate) to the stirred solution.
-
Stir the mixture at room temperature for at least 30 minutes to allow for the formation of this compound. The resulting mixture containing in situ generated TMSBr can then be used directly for the subsequent reaction.[10]
Method B: From TMSCl and NaBr in Dimethylformamide
Materials:
-
Chlorotrimethylsilane (TMSCl)
-
Sodium bromide (NaBr), anhydrous
-
Anhydrous dimethylformamide (DMF)
-
Reaction flask with a magnetic stir bar
-
Inert gas setup (Argon or Nitrogen)
Procedure:
-
Dry the sodium bromide under vacuum with heating before use.
-
To a flame-dried reaction flask under an inert atmosphere, add anhydrous DMF and the dried sodium bromide.
-
Add chlorotrimethylsilane (2 equivalents) to the stirred solution.
-
Stir the mixture at room temperature for 30 minutes to generate this compound. The resulting mixture can be used directly.[3]
Data Presentation
Table 1: Representative Purity Profile of this compound Before and After Purification
| Compound | Typical Purity (Commercial, aged) | Purity after Fractional Distillation | Analytical Method |
| This compound | 90-97% | >99% | GC-MS, ¹H NMR |
| Hexamethyldisiloxane | 1-5% | <0.1% | GC-MS, ¹H NMR |
| Hydrogen Bromide (HBr) | Trace - 2% | Not detectable | Titration, ¹H NMR |
| Bromine (Br₂) | Trace (if discolored) | Not detectable | Visual, UV-Vis |
Note: The values in this table are illustrative and can vary depending on the initial quality and storage conditions of the this compound.
Visualizations
Caption: Workflow for the purification and in situ generation of this compound.
Caption: Troubleshooting logic for reactions involving this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound as a selective reagent for the synthesis of bromohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. This compound(2857-97-8) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. DD234425A1 - PROCESS FOR PREPARING TRIMETHYLBROMSILANE - Google Patents [patents.google.com]
- 9. This compound | 2857-97-8 [chemicalbook.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Bromotrimethylsilane in Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on managing the hygroscopic nature of Bromotrimethylsilane (TMSBr) in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMSBr) and why is it so sensitive to moisture?
This compound is a versatile reagent used in organic synthesis, primarily for the cleavage of ethers and esters, and as a silylating agent.[1][2] Its high reactivity stems from the polarized silicon-bromine bond. TMSBr is highly hygroscopic, meaning it readily reacts with moisture from the atmosphere. This reaction, known as hydrolysis, produces trimethylsilanol (B90980) and hydrogen bromide (HBr).[3] The formation of HBr can lead to unwanted side reactions, degradation of starting materials or products, and a significant decrease in reaction yield.[3]
Q2: How can I visually assess the quality of my this compound?
Fresh, pure this compound is a clear, colorless to pale yellow liquid.[1] Over time, or upon exposure to moisture and air, it can develop a darker yellow or brownish tint. This discoloration often indicates the presence of impurities such as bromine (Br₂) or HBr, which can negatively impact your reaction.[4] For sensitive applications, it is recommended to purify discolored TMSBr by distillation before use.[5][6]
Q3: What are the ideal storage conditions for this compound?
To maintain its purity and reactivity, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place.[3][7] Commercially available bottles with a Sure/Seal™ septum are ideal for minimizing atmospheric exposure. If you are using a standard screw-cap bottle, flushing the headspace with an inert gas before sealing can help prolong the reagent's shelf life.
Q4: I suspect my reaction with TMSBr failed due to moisture contamination. How can I confirm this?
If you observe a lower than expected yield, the formation of unexpected byproducts, or a complete failure of the reaction, moisture contamination is a likely culprit. The presence of HBr, a byproduct of hydrolysis, can be indirectly detected by the acidic nature of the reaction mixture. You can test the pH of the aqueous work-up solution; a highly acidic pH may suggest significant hydrolysis of TMSBr. For a more definitive analysis, techniques like NMR spectroscopy can be used to detect the presence of hydrolysis byproducts.[3]
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
Possible Cause:
-
Hydrolysis of this compound: Moisture in the reactants, solvents, or glassware has degraded the TMSBr.
-
Improper Reaction Setup: The reaction was not performed under sufficiently inert conditions.
-
Poor Quality TMSBr: The reagent was old or improperly stored, leading to degradation.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (at >100°C) for several hours and cool under a stream of inert gas or in a desiccator.[8]
-
Use freshly distilled and dried solvents. Solvents should be stored over molecular sieves.
-
Ensure all starting materials are anhydrous.
-
-
Implement Inert Atmosphere Techniques:
-
Verify Reagent Quality:
-
If the TMSBr is discolored, consider purifying it by distillation before use.[4]
-
Alternatively, a fresh bottle of TMSBr should be used.
-
Issue 2: Formation of Unexpected Byproducts
Possible Cause:
-
Side Reactions Catalyzed by HBr: The hydrogen bromide generated from the hydrolysis of TMSBr can catalyze various unwanted reactions, such as the addition to double bonds.[3]
-
Reaction with Solvent: In protic solvents like methanol (B129727), TMSBr can undergo methanolysis, leading to the formation of different byproducts.[1]
Troubleshooting Steps:
-
Strict Moisture Exclusion: Follow all the steps outlined in "Issue 1" to minimize the formation of HBr.
-
Solvent Selection: Use aprotic and anhydrous solvents such as dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), or tetrahydrofuran (B95107) (THF).
-
Use of a Proton Sponge: In reactions that are particularly sensitive to acid, a non-nucleophilic base (a "proton sponge") can be added to scavenge any HBr that may form.
Quantitative Data Summary
The presence of water can significantly impact the outcome of reactions involving this compound. The following table summarizes the effect of water on a McKenna reaction, a common application of TMSBr for the dealkylation of phosphonate (B1237965) esters.
| Entry | Equivalents of Water Added | Reaction Time (h) | Conversion of Starting Material (%) | Product Distribution (%) [Product A : Product B : Product C] |
| 1 | 0 | 24 | < 5 | - |
| 2 | 0.5 | 24 | ~50 | Not specified |
| 3 | 2 | 24 | 100 | >60 : ~20 : ~20 |
Table 1: Effect of Water on the McKenna Reaction using this compound. Data synthesized from a study on side reactions in the McKenna reaction.[1] Product A, B, and C are different side products.
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction with this compound (e.g., Silylation of a Primary Alcohol)
This protocol outlines the key steps for performing a reaction under anhydrous and inert conditions.
Materials:
-
Round-bottom flask with a stir bar
-
Rubber septum
-
Inert gas source (Nitrogen or Argon) with a manifold or balloon
-
Syringes and needles
-
Anhydrous solvent (e.g., Dichloromethane)
-
Anhydrous alcohol (starting material)
-
This compound
-
Anhydrous base (e.g., Triethylamine)
Procedure:
-
Glassware Preparation: Thoroughly dry the round-bottom flask and stir bar in an oven at 120°C for at least 4 hours.
-
Assembly and Inerting: While hot, assemble the flask with the rubber septum and clamp it. Immediately flush the flask with inert gas for 5-10 minutes.
-
Reagent Preparation: Dissolve the anhydrous alcohol and triethylamine (B128534) in the anhydrous solvent in the reaction flask via syringe.
-
Addition of TMSBr: Slowly add this compound to the reaction mixture via syringe at the desired temperature (often 0°C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Work-up and Purification: Proceed with the standard aqueous work-up and purification of the desired silyl (B83357) ether.
Protocol 2: Deprotection of a Methyl Ether using this compound
Materials:
-
Methyl ether derivative (starting material)
-
Anhydrous dichloromethane (DCM)
-
This compound
-
Methanol
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: In a flame-dried, inert-atmosphere-flushed round-bottom flask, dissolve the methyl ether derivative in anhydrous DCM.
-
Addition of TMSBr: Cool the solution to 0°C and add this compound dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching and Work-up: Carefully add methanol to the reaction mixture to quench any excess TMSBr and hydrolyze the intermediate silyl ether.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the resulting alcohol by column chromatography.
Visualizations
References
- 1. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound as a selective reagent for the synthesis of bromohydrins - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01980E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Bromotrimethylsilane (TMSBr) Reaction Selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the selectivity of reactions involving Bromotrimethylsilane (TMSBr).
Troubleshooting Guides
Q1: My TMSBr reaction is showing low selectivity and multiple side products. What are the common causes and how can I fix this?
A1: Low selectivity in TMSBr reactions often stems from several key factors. Here’s a systematic approach to troubleshoot and improve your reaction outcomes:
-
Moisture Contamination: TMSBr is highly sensitive to moisture and can hydrolyze to form hydrobromic acid (HBr).[1] This in situ generated HBr can lead to undesired acid-catalyzed side reactions, such as the addition to double bonds.[1]
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Handle TMSBr under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
-
Reaction Temperature: Higher temperatures can sometimes decrease selectivity by providing enough energy to overcome the activation barrier for less favored reaction pathways.[1]
-
Solution: Attempt the reaction at a lower temperature. For instance, many deprotection reactions proceed cleanly at room temperature or even 0 °C. Monitor the reaction progress closely to find the optimal balance between reaction rate and selectivity.
-
-
Inappropriate Solvent: The choice of solvent can significantly influence the reaction's selectivity. Polar aprotic solvents are generally good choices for many TMSBr reactions.[1]
-
Solution: If you are observing side reactions, consider switching to a different anhydrous solvent. Dichloromethane (B109758) (DCM) and acetonitrile (B52724) (ACN) are commonly used and often yield clean reactions.[1]
-
-
Presence of Acid-Labile Protecting Groups: If your substrate contains other acid-sensitive functional groups, the HBr generated from moisture or during the reaction can cause their cleavage.
-
Solution: The addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA), can scavenge any HBr formed, thus preventing the cleavage of other acid-labile groups.[1] However, use tertiary amines with caution as they may promote other side reactions.[1]
-
Q2: I am trying to selectively deprotect a phosphonate (B1237965) ester in the presence of a carboxylate ester, but I am observing cleavage of both groups. How can I improve the selectivity?
A2: this compound is known for its high chemoselectivity in cleaving phosphonate esters without affecting carboxyester groups.[1] If you are observing a lack of selectivity, consider the following:
-
Reaction Conditions: Harsh conditions, such as elevated temperatures or prolonged reaction times, can lead to the cleavage of less reactive groups.
-
Solution: Perform the reaction at room temperature and monitor its progress by TLC or NMR to stop it as soon as the phosphonate ester is fully deprotected.
-
-
Purity of TMSBr: Impure TMSBr may contain HBr, which can catalyze the hydrolysis of the carboxylate ester.
-
Solution: Use freshly distilled or a new bottle of TMSBr to minimize the presence of acidic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the selective cleavage of ethers and esters by TMSBr?
A1: The reaction typically proceeds via a nucleophilic attack of the oxygen atom of the ether or ester on the silicon atom of TMSBr, with the bromide ion acting as the leaving group. This forms a transient silylated intermediate which is then cleaved. The selectivity of TMSBr arises from the relative Lewis basicity of the oxygen atoms in different functional groups and steric hindrance around the reaction center.
Q2: Can I use additives to enhance the selectivity of my TMSBr reaction?
A2: Yes, additives can play a crucial role. As mentioned, a hindered base like triethylamine (TEA) can be used to neutralize any HBr formed, thereby protecting acid-sensitive groups.[1] In some cases, Lewis acids have been used in combination with trimethylsilyl (B98337) halides to promote specific reactions.[2]
Q3: How does the choice of solvent affect the selectivity of TMSBr reactions?
A3: The solvent can influence the reaction rate and selectivity by stabilizing or destabilizing transition states. Polar aprotic solvents like acetonitrile (ACN) and dichloromethane (DCM) are often preferred as they can solubilize the reactants and facilitate the desired transformation without participating in the reaction.[1]
Data Presentation
Table 1: Influence of Reaction Conditions on the Transesterification of Triglycerides with TMSBr and Methanol (B129727)
| Entry | Substrate | TMSBr/Oil (molar ratio) | MeOH/Oil (molar ratio) | Temperature (°C) | Time (h) | Conversion to FAME (%) | Reference |
| 1 | Sunflower Oil | 2.2 | 4.5 | 60 | 8 | 12 | [3] |
| 2 | Sunflower Oil | 2.2 - 6.6 | 4.5 - 9 | 60 | 30 | 28 | [3] |
| 3 | Sunflower Oil | 2.2 - 4.4 | 4.5 | 100 | 60 | 42 | [3] |
| 4 | Sunflower Oil | 2.2 | 4.5 | 100 | 72 | 60 | [3] |
| 5 | Castor Oil | 3 | 4.5 - 35 | 60 | 8 + 6 | 90 | [3] |
| 6 | Castor Oil | 3 | 4.5 - 35 | 60 | 12 + 6 | 93 | [3] |
Table 2: Selective Conversion of Glycerol (B35011) to Bromohydrins using TMSBr
| Entry | TMSBr/Glycerol (molar ratio) | AcOH/Glycerol (molar ratio) | Temperature (°C) | Time (h) | Glycerol (%) | α-monobromohydrin (%) | α,γ-dibromohydrin (%) | Reference |
| 1 | 2.5 | — | 60 | 12 | 29 | 59 | 12 | [4] |
| 2 | 2.5 | 0.03 | 60 | 6 | 3 | 29 | 68 | [4] |
| 3 | 2.5 | 0.03 | 60 | 9 | — | — | ~100 | [4] |
| 4 | 1.5 | — | 20 | 24 | 82 | 18 | — | [4] |
| 5 | 1.5 | 0.03 | 20 | 24 | 46 | 51 | 3 | [4] |
| 6 | 1.5 | 0.03 | 20 | 48 | 20 | 60 | 20 | [4] |
Experimental Protocols
Key Experiment 1: General Recommended Procedure for the McKenna Reaction [1]
This protocol describes the dealkylation of phosphonate esters to phosphonic acids.
-
Preparation: All reactions should be conducted under an inert atmosphere (e.g., Argon) using dry glassware and anhydrous solvents.
-
Reaction Setup: In a dried round-bottom flask equipped with a septum, dissolve the phosphonate ester substrate (1 equivalent) in anhydrous acetonitrile or chloroform (B151607) (e.g., 50 mg of substrate in 1.5 mL of solvent).
-
Addition of Reagents: If required to prevent side reactions with acid-labile groups, add triethylamine (TEA) (1 equivalent). Following this, add this compound (6–8 equivalents).
-
Reaction Conditions: Replace the septum with a fitted glass stopper and secure it with parafilm. Place the flask in a sand bath preheated to 36 °C for 24 hours.
-
Work-up: After the reaction is complete, the resulting bis(trimethylsilyl)esters are typically hydrolyzed by the addition of water or methanol to yield the final phosphonic acid.
Key Experiment 2: Selective Synthesis of 1,3-dibromohydrin from Glycerol [3]
-
Reaction Setup: In a 15 mL screw-cap Pyrex® glass tube under a nitrogen atmosphere, add glycerol (10 mmol) and acetic acid (0.33 mmol).
-
Addition of TMSBr: Add this compound (25 mmol).
-
Reaction Conditions: Heat the biphasic mixture at 60 °C for 9 hours with magnetic stirring.
-
Work-up: After the reaction, two phases will form. The upper phase, containing unreacted TMSBr and hexamethyldisiloxane, can be removed with a Pasteur pipette. The lower pale yellow phase, containing the product, is then subjected to vacuum distillation to isolate the 1,3-dibromohydrin.
Visualizations
Caption: Workflow of the McKenna reaction for phosphonic acid synthesis.
Caption: Troubleshooting flowchart for improving TMSBr reaction selectivity.
References
- 1. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a selective reagent for the synthesis of bromohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a selective reagent for the synthesis of bromohydrins - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01980E [pubs.rsc.org]
Identifying and characterizing byproducts in Bromotrimethylsilane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and characterize byproducts in reactions involving bromotrimethylsilane (TMSBr).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound (TMSBr)?
A1: The most prevalent byproducts arise from the reaction of TMSBr with moisture (water) or alcohol solvents. The primary byproducts are:
-
Hexamethyldisiloxane (HMDSO): Formed from the condensation of two molecules of trimethylsilanol (B90980) or the reaction of TMSBr with trimethylsilanol.[1][2][3][4][5] HMDSO is a colorless, volatile liquid.[4][5]
-
Trimethylsilanol (TMSOH): Formed from the hydrolysis of TMSBr.[6] It is a colorless, volatile liquid that can further react to form HMDSO, especially under acidic conditions.[6]
-
Hydrogen Bromide (HBr): Generated during the hydrolysis of TMSBr.[7] Its presence can lead to acid-catalyzed side reactions.
Q2: How can I minimize the formation of these byproducts?
A2: Minimizing byproduct formation hinges on stringent anhydrous conditions.
-
Use Dry Solvents and Reagents: Ensure all solvents and reagents are rigorously dried before use. Acetonitrile, for example, should be stored over activated molecular sieves.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Fresh Reagent: Use a fresh or recently distilled bottle of TMSBr. Old bottles may have been contaminated with moisture, leading to a higher concentration of hydrolysis byproducts.[8] Discoloration (dark orange) can indicate the presence of bromine (Br2).[8]
Q3: My reaction with TMSBr is showing unexpected results (e.g., low yield, multiple spots on TLC). What could be the cause?
A3: Unexpected results can stem from several factors:
-
Reagent Decomposition: As mentioned, TMSBr is highly sensitive to moisture.[3][9] Hydrolysis leads to the formation of HBr, which can catalyze undesired side reactions.[7]
-
Side Reactions: TMSBr is a versatile reagent and can participate in side reactions such as the cleavage of ethers or lactones, or act as a brominating agent, depending on the substrate and reaction conditions.[7][10]
-
In situ Generation Issues: If generating TMSBr in situ from reagents like chlorotrimethylsilane (B32843) (TMSCl) and a bromide salt, the efficiency of this conversion can impact your main reaction.[3][10]
Troubleshooting Guides
Guide 1: Identifying an Unknown Byproduct
Problem: An unknown byproduct is observed in your reaction mixture by TLC, LC-MS, or NMR.
Solution Workflow:
Caption: Workflow for byproduct identification.
Steps:
-
Sample Preparation: After the reaction is complete, perform a standard aqueous workup. Note that TMSBr reacts violently with water.[9]
-
Volatile Component Analysis: Analyze the organic phase directly by Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile byproducts like Hexamethyldisiloxane (HMDSO).[11][12]
-
Non-Volatile Component Analysis: Evaporate the solvent from the organic phase and analyze the residue by Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Data Interpretation:
-
NMR: Look for a sharp singlet around 0.0-0.3 ppm in the ¹H NMR spectrum, which is characteristic of the methyl groups on silicon in TMSBr, HMDSO, and other silylated species.[13][14]
-
GC-MS: Compare the mass spectra of unknown peaks with library data for common silicon-containing compounds. HMDSO has a molecular weight of 162.38 g/mol .
-
LC-MS: Determine the mass of non-volatile byproducts. This can help identify side-reactions with your starting material, such as bromination or cleavage of protecting groups.[15][16][17]
-
Guide 2: Troubleshooting Low Product Yield
Problem: The yield of the desired product is significantly lower than expected.
Troubleshooting Tree:
Caption: Decision tree for troubleshooting low yield.
Data Presentation
Table 1: Common Byproducts and Their Analytical Signatures
| Byproduct Name | Chemical Formula | Formation Pathway | ¹H NMR (δ, ppm) | Key Mass Spec Fragments (m/z) |
| Hexamethyldisiloxane (HMDSO) | O[Si(CH₃)₃]₂ | Hydrolysis of TMSBr and subsequent condensation | ~0.06 (in CDCl₃) | 147 [M-CH₃]⁺, 73 [(CH₃)₃Si]⁺ |
| Trimethylsilanol (TMSOH) | (CH₃)₃SiOH | Hydrolysis of TMSBr | ~0.1 (Si-CH₃), variable (Si-OH) | 75 [M-CH₃]⁺, 73 [(CH₃)₃Si]⁺ |
| Hydrogen Bromide | HBr | Hydrolysis of TMSBr | N/A | 80, 82 [HBr]⁺ |
Experimental Protocols
Protocol 1: GC-MS Analysis for Volatile Byproducts
-
Sample Preparation: Dilute 10 µL of the crude organic reaction mixture in 1 mL of a dry, volatile solvent such as hexane (B92381) or dichloromethane.
-
Instrumentation: Use a GC-MS system equipped with a non-polar column (e.g., methyl silicone).[18]
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Analysis: Compare the retention times and mass spectra of the detected peaks with a reference library (e.g., NIST) to identify HMDSO and other volatile silicon-containing species.[18] Silylation is a common derivatization technique in GC-MS, so libraries are well-populated with relevant spectra.[19]
Protocol 2: ¹H NMR Spectroscopy for Byproduct Characterization
-
Sample Preparation: After aqueous workup, dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Dissolution: Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Look for a sharp singlet peak between 0.0 and 0.3 ppm. This region is characteristic of trimethylsilyl (B98337) (TMS) groups.[13][14]
-
The presence of a single, sharp peak in this region in the crude product often indicates the presence of HMDSO or residual TMS-containing reagents/byproducts.
-
Integrate this peak relative to known product or starting material peaks to estimate the quantity of the byproduct.
-
Byproduct Formation Pathways
The following diagram illustrates the chemical pathways leading to the formation of common byproducts from this compound.
Caption: Formation of byproducts from TMSBr.
References
- 1. This compound as a selective reagent for the synthesis of bromohydrins - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01980E [pubs.rsc.org]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Cas 2857-97-8,this compound | lookchem [lookchem.com]
- 4. Hexamethyldisiloxane - Wikipedia [en.wikipedia.org]
- 5. Hexamethyldisiloxane (HMDSO) - GW United Silicones [gwunitedsilicones.com]
- 6. Trimethylsilanol - Wikipedia [en.wikipedia.org]
- 7. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Page loading... [guidechem.com]
- 10. This compound | 2857-97-8 [amp.chemicalbook.com]
- 11. tu-dresden.de [tu-dresden.de]
- 12. sudmed.ru [sudmed.ru]
- 13. This compound(2857-97-8) 1H NMR spectrum [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. [PDF] The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. | Semantic Scholar [semanticscholar.org]
- 18. This compound [webbook.nist.gov]
- 19. thescipub.com [thescipub.com]
Technical Support Center: Handling Bromotrimethylsilane (TMSBr) Reactions
This guide provides essential information for researchers, scientists, and drug development professionals on the safe quenching of reactions involving excess Bromotrimethylsilane (TMSBr).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (TMSBr)?
A1: this compound is a hazardous chemical with multiple risks. It is a flammable liquid and vapor.[1][2][3] It is moisture-sensitive and reacts violently with water.[2][3][4] This reaction produces hydrogen bromide (HBr), a toxic and corrosive gas.[1][4] TMSBr is corrosive and causes severe burns to the skin, eyes, and respiratory tract.[1][2][3][4] Inhalation can cause chemical burns to the respiratory system, and it is fatal if swallowed or in contact with skin.[2]
Q2: Why is the quenching process for TMSBr reactions particularly hazardous?
A2: The primary hazard stems from the high reactivity of TMSBr with protic substances, especially water. The hydrolysis reaction is highly exothermic and liberates toxic HBr gas.[1][4] If the quenching agent is added too quickly, the reaction can boil violently, splashing corrosive materials and releasing a large volume of gas, potentially over-pressurizing the flask.
Q3: What personal protective equipment (PPE) is mandatory when working with TMSBr?
A3: Appropriate PPE is critical. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[1][5]
-
Skin Protection: Chemical-resistant gloves (Nitrile rubber with a thickness of 0.4 mm is recommended) and appropriate protective clothing to prevent skin exposure.[1] Always inspect gloves before use and use proper removal techniques.[5]
-
Respiratory Protection: Work must be conducted in a well-ventilated chemical fume hood.[1][3][4] If vapors or aerosols are generated, a certified respirator is required.[3]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible.[1][4]
Q4: What are suitable quenching agents for reactions containing excess TMSBr?
A4: The key is to use a less reactive protic solvent before introducing water. Suitable agents for a controlled quench include:
-
Alcohols: Methanol (B129727) (MeOH) or Isopropanol (IPA) are commonly used. They react less violently than water. Methanol has been used in reactions with TMSBr and for workup procedures.[6][7]
-
Aqueous Solutions: After initial quenching with an alcohol, a slow addition of an aqueous solution like saturated sodium bicarbonate (NaHCO₃) to neutralize the HBr formed, or saturated ammonium (B1175870) chloride (NH₄Cl) for a milder quench, is appropriate.[8]
Q5: What should I do in the event of a TMSBr spill?
A5: In case of a spill, evacuate the area and ensure adequate ventilation.[5] Remove all sources of ignition.[1][4] Absorb the spill with an inert, dry material like vermiculite, sand, or earth.[1][4] Do not use water.[4] Collect the absorbed material into a suitable, closed container for disposal.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Vigorous/Uncontrolled Reaction During Quench | Quenching agent added too quickly; Inadequate cooling. | Immediately stop the addition. Ensure the reaction flask is properly submerged in a cooling bath (e.g., ice-water). Resume addition at a much slower, dropwise rate once the reaction is under control. |
| Excessive Fuming from the Flask | Rapid generation of Hydrogen Bromide (HBr) gas.[1][4] | Ensure the experiment is being conducted in a properly functioning chemical fume hood with a high sash position. Reduce the rate of addition of the quenching agent to slow down the gas evolution. |
| Formation of a Solid Precipitate | Formation of inorganic salts (e.g., NaBr) after adding an aqueous solution. | Add more water or an appropriate organic solvent to dissolve the precipitate, which will facilitate the separation of aqueous and organic layers during workup.[8] |
| Product Degradation | The product is sensitive to the acidic conditions generated by HBr. | Use a basic quenching agent like a cold, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid as it forms. Add it very slowly to control gas (CO₂) evolution. |
Data Presentation: Properties of this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₃H₉BrSi | |
| Molecular Weight | 153.09 g/mol | |
| Appearance | Clear, colorless to yellow liquid | [9] |
| Boiling Point | 79 °C (lit.) | [9] |
| Melting Point | -43 °C | [9] |
| Density | 1.16 g/mL at 25 °C (lit.) | [9] |
| Flash Point | 32 °C / 90 °F | [1][9] |
| Water Solubility | Decomposes | [4][9] |
Experimental Protocol: General Procedure for Quenching Excess TMSBr
This protocol provides a general methodology. The specific solvents, reagents, and temperatures should be adapted based on the scale and nature of the reaction.
1. Preparation and Safety Precautions:
-
Ensure all required PPE is worn (safety goggles, lab coat, appropriate gloves).[1][5]
-
Conduct the entire procedure in a certified chemical fume hood.[3]
-
Have an appropriate fire extinguisher (dry chemical, CO₂) readily available.[1]
-
Keep neutralizing agents (like sodium bicarbonate) nearby for spills.
2. Cooling the Reaction:
-
Once the reaction is complete, cool the reaction flask to 0 °C using an ice-water bath. This is crucial to manage the exotherm of the quench.
3. Initial Quench with Alcohol:
-
Slowly add a less reactive protic solvent, such as anhydrous methanol or isopropanol, to the cooled reaction mixture dropwise via an addition funnel.
-
Monitor the reaction for any signs of an exotherm or gas evolution. Maintain a slow addition rate to keep the reaction under control.
-
Continue the addition until the evolution of gas subsides, indicating that the bulk of the excess TMSBr has been consumed.
4. Aqueous Workup:
-
Once the initial quench is complete, slowly add a cold, saturated aqueous solution.
-
For acid-sensitive products, use saturated sodium bicarbonate (NaHCO₃) solution. Add with extreme caution as this will generate both HBr and CO₂ gas.
-
For a more neutral quench, use saturated ammonium chloride (NH₄Cl) solution.[8]
-
-
Add the aqueous solution dropwise, continuing to cool the flask in the ice bath.
5. Extraction and Isolation:
-
Once the quenching is complete, allow the mixture to warm to room temperature.
-
Transfer the biphasic mixture to a separatory funnel.
-
If necessary, add more organic solvent to dilute the reaction mixture and facilitate layer separation.[8]
-
Separate the organic and aqueous layers. The desired product can then be isolated from the organic layer through standard procedures (e.g., drying, filtration, and solvent evaporation).
6. Waste Disposal:
-
Neutralize the aqueous layer before disposal.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Visualization: Quenching Workflow
The following diagram illustrates the logical workflow for safely quenching a reaction containing excess this compound.
Caption: Workflow for quenching excess this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound as a selective reagent for the synthesis of bromohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. Cas 2857-97-8,this compound | lookchem [lookchem.com]
Effect of solvent choice on the rate and outcome of TMSBr reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing trimethylsilyl (B98337) bromide (TMSBr) reactions by selecting the appropriate solvent.
Troubleshooting Guides
Solvent Effects on TMSBr-Mediated Reactions
The choice of solvent can significantly impact the rate, yield, and selectivity of TMSBr reactions. The following table summarizes the general effects of common solvents on a representative TMSBr-mediated ether deprotection.
| Solvent | Polarity | Type | Typical Reaction Time | Yield | Potential Issues & Side Reactions |
| **Dichloromethane (B109758) (CH₂Cl₂) ** | Polar Aprotic | Non-coordinating | 1-4 hours | Good to Excellent | Can promote SN1-type reactions, leading to rearrangements in susceptible substrates. Toxicity is a concern. |
| Acetonitrile (B52724) (CH₃CN) | Polar Aprotic | Coordinating | 2-8 hours | Good | Can sometimes form stable complexes with Lewis acids, potentially slowing the reaction. May lead to formation of N-acetylated byproducts under certain conditions. |
| Methanol (B129727) (CH₃OH) | Polar Protic | Coordinating | < 30 minutes (catalytic TMSBr for silyl (B83357) ethers) | Excellent | TMSBr reacts with methanol to form HBr and TMSOMe, which is the active deprotecting agent. May not be suitable for substrates sensitive to strong acid (HBr).[1][2] |
| Tetrahydrofuran (THF) | Polar Aprotic | Coordinating | 4-12 hours | Moderate to Good | Can be cleaved by TMSBr under forcing conditions (elevated temperatures), consuming the reagent and complicating purification. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Coordinating | 4-12 hours | Moderate to Good | High boiling point can make removal difficult. Can participate in side reactions. |
| Solvent-Free (Neat) | N/A | N/A | Variable | Good to Excellent | Can be very efficient, but requires careful temperature control to manage exothermic reactions.[3] |
Experimental Protocols
General Protocol for TMSBr-Mediated Deprotection of a Benzyl (B1604629) Ether
This protocol describes a general procedure for the deprotection of a benzyl ether using TMSBr in dichloromethane.
Materials:
-
Benzyl ether substrate
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Trimethylsilyl bromide (TMSBr)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringe for reagent addition
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the benzyl ether substrate (1.0 equiv).
-
Dissolve the substrate in anhydrous dichloromethane (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Slowly add TMSBr (1.1-1.5 equiv) to the stirred solution via syringe.
-
Caution: TMSBr is corrosive and moisture-sensitive. Handle in a fume hood and use dry syringes and needles.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
If the reaction is sluggish, it can be allowed to warm to room temperature.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and add more dichloromethane if necessary.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired alcohol.
-
Frequently Asked Questions (FAQs)
Q1: My TMSBr reaction is very slow or not proceeding to completion. What could be the problem?
A1: Several factors related to the solvent can cause a sluggish reaction:
-
Inappropriate Solvent Choice: Using a highly coordinating solvent like acetonitrile or THF can sometimes slow down the reaction by forming a stable complex with TMSBr, reducing its reactivity. Consider switching to a non-coordinating solvent like dichloromethane.
-
Insufficient Solvent Polarity: For reactions that proceed via an SN1-type mechanism, a nonpolar solvent may not be sufficient to stabilize the carbocation intermediate. Increasing the solvent polarity can help.
-
Reagent Quality: TMSBr is highly moisture-sensitive. The presence of water in the solvent or on the glassware will hydrolyze TMSBr to HBr and hexamethyldisiloxane, rendering it inactive for the desired reaction. Ensure you are using anhydrous solvents and oven-dried glassware.
Q2: I am observing unexpected byproducts in my TMSBr reaction. How can the solvent be contributing to this?
A2: The solvent can play a direct role in the formation of byproducts:
-
Protic Solvents: In protic solvents like methanol, TMSBr will react to form HBr in situ.[1] While this can be advantageous for some reactions like silyl ether deprotection, the strong acid generated can cause degradation of acid-sensitive functional groups in your substrate.
-
Coordinating Solvents: Solvents like acetonitrile can sometimes act as a nucleophile, leading to side products.
-
Solvent Degradation: As mentioned, THF can be cleaved by TMSBr under more forcing conditions, leading to impurities that can complicate purification.
Q3: How does solvent polarity affect the mechanism of TMSBr reactions?
A3: TMSBr-mediated reactions, such as ether cleavage, can proceed through either an SN1 or SN2-type mechanism. The solvent polarity plays a crucial role in determining the favored pathway:
-
Polar Protic Solvents: These solvents, like methanol, can stabilize both the carbocation intermediate and the leaving group in an SN1 reaction, thus favoring this pathway.[4]
-
Polar Aprotic Solvents: Solvents like DMF and DMSO are good at solvating cations but not anions. This leaves the bromide nucleophile more "naked" and reactive, favoring an SN2 mechanism. Dichloromethane, being less coordinating, is also a good choice for SN2 reactions.
-
Nonpolar Solvents: These solvents are generally not ideal for TMSBr reactions as they do not effectively stabilize the charged intermediates or transition states involved in either SN1 or SN2 pathways.
Q4: Can I perform TMSBr reactions without any solvent?
A4: Yes, solvent-free (neat) reactions with TMSBr are possible and can be very efficient.[3] This approach is often used for the conversion of glycerol (B35011) to bromohydrins. However, these reactions can be highly exothermic, so careful temperature control is essential. This method is generally more suitable for liquid substrates that can act as their own solvent.
Q5: I am trying to deprotect a silyl ether. Which solvent should I choose?
A5: For the deprotection of silyl ethers, methanol is often the solvent of choice when using catalytic amounts of TMSBr. The reaction is typically fast and high-yielding.[1][2][5] The TMSBr reacts with methanol to generate HBr, which is the active deprotecting agent.
Visualizations
References
- 1. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. [PDF] The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Scaling Up Laboratory Procedures Involving Bromotrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for scaling up laboratory procedures that involve the highly reactive and versatile reagent, bromotrimethylsilane (TMSBr). Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges encountered during the scale-up process, from pilot plants to full-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards to consider when scaling up reactions with this compound?
A1: The primary hazards associated with scaling up this compound reactions are its high reactivity with moisture, its corrosivity, and the potential for exothermic reactions. This compound reacts readily with water, including atmospheric moisture, to produce corrosive hydrogen bromide (HBr) gas and flammable hexamethyldisiloxane.[1][2] This reaction can be vigorous and exothermic. When handling large quantities, it is crucial to work in a well-ventilated area, under an inert atmosphere (e.g., nitrogen or argon), and use appropriate personal protective equipment (PPE), including chemical splash goggles, face shields, and acid-resistant gloves.[1][2] Facilities must be equipped with emergency eyewash stations and safety showers.[1]
Q2: How can I control the exothermicity of a reaction involving this compound during scale-up?
A2: Controlling the exotherm is critical for safety and to prevent side reactions. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Key strategies include:
-
Slow, controlled addition: Add the this compound dropwise or via a syringe pump to the reaction mixture, carefully monitoring the internal temperature.[3]
-
Adequate cooling: Utilize a jacketed reactor with a reliable cooling system to maintain the desired reaction temperature.
-
Dilution: Conducting the reaction in a suitable, dry solvent can help to moderate the temperature increase.
-
Process Analytical Technology (PAT): Employing in-situ monitoring tools like infrared (IR) spectroscopy can provide real-time information on reaction progress and temperature, allowing for better control.
Q3: What materials are compatible with this compound and its byproducts for reactor construction?
A3: Due to the corrosive nature of this compound and the hydrogen bromide it generates, careful selection of reactor materials is essential. Glass-lined steel reactors are a common choice for their chemical resistance. For smaller-scale pilot runs, borosilicate glass reactors can be used. Certain alloys may be suitable, but their compatibility should be thoroughly tested under the specific reaction conditions. Elastomers and plastics should be carefully selected; for seals and gaskets, perfluoroelastomers (FFKM) or PTFE are often required. Avoid materials like nylon and certain types of stainless steel that are susceptible to acid corrosion.
Troubleshooting Guides
This section addresses common problems encountered when scaling up reactions with this compound.
Issue 1: Low Yield or Incomplete Reaction
| Potential Cause | Troubleshooting Step | Explanation |
| Moisture Contamination | Ensure all reagents, solvents, and equipment are rigorously dried. Perform reactions under a strict inert atmosphere (nitrogen or argon). | This compound is highly sensitive to moisture and will rapidly decompose, reducing the amount of active reagent available for the desired reaction.[4][5] |
| Reagent Quality | Use freshly distilled or newly purchased this compound. The reagent should be a clear, colorless to pale yellow liquid. A darker color may indicate decomposition and the presence of bromine.[6] | Over time, this compound can decompose, especially if not stored properly, leading to lower reactivity. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC, or NMR). Adjust the reaction time and/or temperature as needed based on the monitoring results. | Scale-up can sometimes affect reaction kinetics due to differences in mixing and heat transfer. What works on a small scale may require longer times or slightly different temperatures at a larger scale. |
| Poor Mixing | Ensure efficient stirring is maintained throughout the reaction. For larger reactors, overhead mechanical stirrers are necessary. | Inadequate mixing can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and incomplete conversion of the starting material. |
Issue 2: Formation of Side Products and Impurities
| Potential Cause | Troubleshooting Step | Explanation |
| Reaction with Solvent | Select a solvent that is inert to this compound and the reaction conditions. Common choices include dichloromethane (B109758), acetonitrile, and toluene.[7] Ethereal solvents like THF can be cleaved by this compound, especially at elevated temperatures. | The high reactivity of this compound can lead to undesired reactions with the solvent, generating impurities. |
| Over-reaction or Side Reactions | Optimize the stoichiometry of the reagents. Use the minimum effective amount of this compound. Control the reaction temperature carefully. | Excess this compound or elevated temperatures can promote side reactions, such as the cleavage of other functional groups in the molecule.[8][9] |
| Presence of HBr | Consider adding a non-nucleophilic base or an HBr scavenger to the reaction mixture if the generated HBr is promoting side reactions. | Hydrogen bromide is a strong acid and can catalyze undesired reactions, such as rearrangements or the cleavage of acid-sensitive protecting groups. |
Issue 3: Difficult Work-up and Product Isolation
| Potential Cause | Troubleshooting Step | Explanation | | Hydrolysis during Quenching | Quench the reaction under anhydrous conditions if the product is water-sensitive. Alternatively, a carefully controlled aqueous quench with a cooled, buffered solution can be employed. | The vigorous reaction of excess this compound with water during work-up can be highly exothermic and lead to the degradation of sensitive products. | | Formation of Emulsions | During aqueous work-up, the addition of brine can help to break emulsions. Filtering the biphasic mixture through a pad of celite can also be effective. | The formation of silyl (B83357) ethers and other byproducts can lead to the formation of stable emulsions, making phase separation difficult. | | Removal of HBr and Silanols | After quenching, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining HBr. Water-soluble silanols will be removed during the aqueous washes. | Proper removal of acidic byproducts is crucial for product stability and to prevent corrosion of downstream equipment. | | Purification Challenges | For non-volatile products, crystallization is often the preferred method for purification at scale.[10][11] If chromatography is necessary, consider using a less polar solvent system to minimize product decomposition on silica (B1680970) gel. Distillation can be used for volatile products.[7] | Purification methods must be scalable and efficient. Chromatography can be costly and time-consuming on a large scale. |
Experimental Protocols
Example Protocol: Large-Scale Cleavage of a Methyl Ether
This protocol provides a general methodology for the cleavage of a methyl ether using this compound on a larger scale. Note: This is a generalized procedure and must be adapted and optimized for your specific substrate and equipment.
Safety Precautions: This reaction should be carried out in a well-ventilated fume hood or a designated hazardous materials handling area. All personnel must wear appropriate PPE, including safety glasses, a face shield, and chemical-resistant gloves.
Equipment:
-
Jacketed glass or glass-lined steel reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an inert gas inlet/outlet.
-
Addition funnel or syringe pump for controlled addition of this compound.
-
Cooling system for the reactor jacket.
Reagents and Solvents:
-
Methyl ether substrate (1.0 mol)
-
This compound (1.2 - 1.5 mol, 1.2 - 1.5 equivalents)
-
Anhydrous dichloromethane (DCM) (5-10 L)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and has been purged with an inert gas (e.g., nitrogen).
-
Charge Substrate: Charge the methyl ether substrate and anhydrous DCM into the reactor.
-
Cooling: Cool the solution to 0 °C using the reactor's cooling system.
-
TMSBr Addition: Slowly add the this compound to the stirred solution over a period of 1-2 hours, maintaining the internal temperature at 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or HPLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, slowly and carefully add saturated aqueous sodium bicarbonate solution to the reactor while maintaining cooling. Be prepared for gas evolution (CO2).
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization or distillation as appropriate for the specific compound.
Data Presentation
The following tables provide a summary of typical reaction parameters for ether cleavage at different scales. Note that these are illustrative examples and optimal conditions will vary depending on the specific substrate.
Table 1: Reaction Parameters for Methyl Ether Cleavage at Different Scales
| Parameter | Laboratory Scale (1 g) | Pilot Scale (100 g) | Production Scale (10 kg) |
| Substrate | 1 g | 100 g | 10 kg |
| This compound | 1.2 - 1.5 equiv. | 1.1 - 1.3 equiv. | 1.05 - 1.2 equiv. |
| Solvent Volume | 10 - 20 mL | 1 - 2 L | 100 - 200 L |
| Addition Time | 5 - 10 min | 30 - 60 min | 2 - 4 hours |
| Reaction Temperature | 0 - 25 °C | 0 - 10 °C | 0 - 5 °C |
| Reaction Time | 1 - 4 hours | 2 - 6 hours | 4 - 8 hours |
| Typical Yield | 85 - 95% | 80 - 90% | 75 - 88% |
Mandatory Visualizations
Diagram 1: General Workflow for Scaling Up a this compound Reaction
Caption: A typical workflow for a scaled-up reaction involving this compound.
Diagram 2: Troubleshooting Logic for Low Yield in a Scaled-Up Reaction
Caption: A decision tree for troubleshooting low yields in scaled-up this compound reactions.
Diagram 3: Signaling Pathway for Ether Cleavage with this compound
Caption: The reaction pathway for the cleavage of an ether using this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US20150147265A1 - Removal of Bromine From Gaseous Hydrogen Bromide - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. flore.unifi.it [flore.unifi.it]
- 8. This compound as a selective reagent for the synthesis of bromohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Process Safety Management - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. mdpi.com [mdpi.com]
- 11. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for Demethylation: Bromotrimethylsilane vs. Boron Tribromide
A Comprehensive Comparison for Researchers in Organic Synthesis and Drug Development
In the realm of organic chemistry, particularly in the synthesis of pharmaceuticals and other complex molecules, the cleavage of methyl ethers is a critical transformation. For decades, Boron Tribromide (BBr₃) has been the reagent of choice for this task, known for its high reactivity. However, Bromotrimethylsilane (TMSBr) has emerged as a viable alternative, offering its own set of advantages. This guide provides an in-depth, objective comparison of these two reagents for demethylation reactions, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal reagent for their specific needs.
Performance Comparison: A Quantitative Look
The efficacy of a demethylating agent is judged by several key metrics: yield, reaction time, temperature, and selectivity, especially in molecules with multiple functional groups. Below is a summary of quantitative data compiled from various studies, comparing the performance of TMSBr and BBr₃ in the demethylation of various aryl methyl ethers. It is important to note that direct comparative studies for a wide range of substrates are limited, and some data for TMSBr is based on the closely related and often more reactive Iodotrimethylsilane (TMSI), which serves as a useful proxy for its reactivity profile.
| Substrate | Reagent | Equivalents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Guaiacol | BBr₃ | 1.1 | 25 | 2 | Catechol | 95 | [Vickery et al., 1979] |
| Guaiacol | TMSI | 1.1 | 25 | 0.1 | Catechol | 98 | [Vickery et al., 1979] |
| Veratrole | BBr₃ | 2.2 | 25 | 3 | Catechol | 93 | [Vickery et al., 1979] |
| Veratrole | TMSI | 2.2 | 25 | 0.1 | Catechol | 99 | [Vickery et al., 1979] |
| 3-Methoxycatechol | BBr₃ | 1.1 | 25 | 3 | Pyrogallol | 91 | [Vickery et al., 1979] |
| 3-Methoxycatechol | TMSI | 1.1 | 25 | 0.1 | Pyrogallol | 97 | [Vickery et al., 1979] |
| 4-Methylguaiacol | BBr₃ | 1.1 | 25 | 2 | 4-Methylcatechol | 94 | [Vickery et al., 1979] |
| 4-Methylguaiacol | TMSI | 1.1 | 25 | 0.1 | 4-Methylcatechol | 98 | [Vickery et al., 1979] |
| Anisole | BBr₃ | 1.0 | 25 | 18 | Phenol | >99 | [Lord et al., 2015][1] |
| 2-Bromo-6-methoxyphenol | BBr₃ | 1.0 | 25 | 12 | 3-Bromobenzene-1,2-diol | 98 | [Green Chemistry, 2023][2] |
| 3,3'-Dimethoxybiphenyl | BBr₃ | 1.7 | -80 to rt | 12 | 3,3'-Dihydroxybiphenyl | 77-86 | [Organic Syntheses, 1970] |
Mechanistic Insights: A Tale of Two Pathways
The mechanisms by which TMSBr and BBr₃ effect demethylation, while both resulting in the cleavage of the methyl-oxygen bond, proceed through distinct pathways. Understanding these mechanisms is crucial for predicting reactivity and potential side reactions.
This compound (TMSBr): A Nucleophilic Attack on a Silylated Ether
The demethylation with TMSBr is generally believed to proceed through the formation of an oxonium ion intermediate. The silicon atom, being less Lewis acidic than boron, requires the ether oxygen to act as a nucleophile, attacking the silicon and displacing the bromide ion. This bromide ion then acts as a nucleophile, attacking the methyl group in an Sₙ2 fashion to yield the demethylated product and trimethylsilyl (B98337) bromide.
Boron Tribromide (BBr₃): A Lewis Acid-Assisted Cleavage
Boron tribromide, a strong Lewis acid, initiates demethylation by coordinating to the ether oxygen. This coordination weakens the C-O bond and makes the methyl group more susceptible to nucleophilic attack. Recent studies suggest a complex mechanism that can involve multiple demethylation cycles per equivalent of BBr₃.[1] The reaction can proceed through charged intermediates where BBr₃ abstracts a bromide from the initial adduct to form the highly nucleophilic BBr₄⁻ anion, which then attacks the methyl group.[1]
References
- 1. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
A Comparative Guide to the Reactivity of Bromotrimethylsilane vs. Iodotrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Bromotrimethylsilane (TMSBr) and Iodotrimethylsilane (TMSI), two common reagents in organic synthesis. The selection of the appropriate halotrimethylsilane is critical for achieving desired outcomes in reactions such as the deprotection of ethers, esters, and carbamates. This document summarizes their performance based on experimental data, outlines detailed experimental protocols, and visualizes key chemical principles and workflows.
Theoretical Underpinnings of Reactivity
The difference in reactivity between this compound and Iodotrimethylsilane is primarily governed by fundamental chemical principles. The key factors include the strength of the silicon-halogen bond and the nucleophilicity of the resulting halide anion.
-
Silicon-Halogen Bond Strength : The silicon-iodine (Si-I) bond is significantly weaker than the silicon-bromine (Si-Br) bond. This lower bond energy means that less energy is required to cleave the Si-I bond, making TMSI an inherently more reactive reagent. The high bond energy of the silicon-oxygen bond (90-110 kcal/mol) provides a strong thermodynamic driving force for reactions where a weak Si-X bond is cleaved to form a new Si-O bond.[1]
-
Nucleophilicity of the Halide : The iodide ion (I⁻) is a stronger nucleophile than the bromide ion (Br⁻) in most common organic solvents. In reactions such as ether cleavage, the halide ion acts as the nucleophile that attacks the alkyl group. The superior nucleophilicity of iodide contributes to the faster reaction rates observed with TMSI.[2][3][4]
-
Lewis Acidity : Both TMSBr and TMSI function as mild Lewis acids.[5] The silicon atom coordinates to the oxygen of an ether or ester, activating the substrate for subsequent nucleophilic attack by the halide. While subtle differences in Lewis acidity exist, the Si-X bond strength and halide nucleophilicity are the dominant factors influencing their overall reactivity in these transformations.
Reactivity in Key Synthetic Transformations
The enhanced reactivity of Iodotrimethylsilane is evident across several common dealkylation reactions. However, systems that generate TMSI in situ often exhibit even greater efficacy.
Cleavage of Ethers
Iodotrimethylsilane is a highly effective reagent for the dealkylation of ethers under neutral conditions.[6][7] It readily cleaves a wide range of ethers, including aryl methyl ethers and dialkyl ethers.[7][8][9][10] In contrast, this compound exhibits lower reactivity and does not rapidly cleave ethers under mild conditions.[7] Its synthetic utility in this area can be limited by its low reactivity, sometimes necessitating the use of a catalyst like iodine monobromide to achieve cleavage.[11]
A significant development in this area is the in situ generation of TMSI from the more stable and less expensive Chlorotrimethylsilane (TMSCl) and sodium iodide (NaI) in a solvent like acetonitrile (B52724).[5] This in situ reagent combination is often found to be even more reactive than pre-formed TMSI for the cleavage of ethers.[1][12]
Caption: General mechanism for ether cleavage by a halotrimethylsilane (TMSX).
Cleavage of Esters and Lactones
Similar to ether cleavage, Iodotrimethylsilane is highly efficient for the dealkylation of esters and the cleavage of lactones.[1][6][12] The reaction proceeds smoothly under neutral conditions to yield a trimethylsilyl (B98337) ester, which upon aqueous workup affords the corresponding carboxylic acid.[13] While TMSBr can also be used for this purpose, its reactivity is generally lower.[7]
Interestingly, for ester cleavage, pre-formed TMSI is slightly more reactive than the in situ generated reagent from TMSCl/NaI.[1][12] This contrasts with ether cleavage, where the in situ system is superior. This disparity has been attributed to the potential presence of hydroiodic acid in TMSI preparations, which can rapidly hydrolyze esters.[1]
Quantitative Data Summary
The following tables summarize the comparative performance of TMSBr and TMSI in various dealkylation reactions based on available literature data.
| Substrate Type | Reagent | Conditions | Time | Yield | Reference |
| Ether Cleavage | |||||
| Dialkyl/Aryl Ethers | TMSI | Varies (e.g., 100 °C) | Hours | High | [13] |
| Dialkyl/Aryl Ethers | TMSBr | Mild (e.g., 25 °C) | Slow/No Reaction | Low | [7] |
| Dialkyl/Aryl Ethers | TMSBr + IBr (catalyst) | Not specified | Not specified | Feasible | [11] |
| Ethers (7 examples) | TMSCl / NaI (in situ TMSI) | Acetonitrile, Reflux | Varies | Excellent | [1][12] |
| Ester Cleavage | |||||
| Methyl Esters | TMSI | 100 °C | 2 hours | ~Quantitative | [13] |
| Esters (10 examples) | TMSI | Not specified | Faster | Excellent | [1][12] |
| Esters (10 examples) | TMSCl / NaI (in situ TMSI) | Acetonitrile, Reflux | Slower than TMSI | Excellent | [1][12] |
| Phosphonate Ester Cleavage | |||||
| Dialkyl Phosphonates | TMSBr | Not specified | 1-3 hours | Complete | [14] |
| Dialkyl Phosphonates | TMSCl | Not specified | 1-9 days | Incomplete | [14] |
Experimental Protocols
The following are generalized protocols for key dealkylation reactions. Researchers should optimize conditions for their specific substrates.
Protocol for Ether/Ester Cleavage with Iodotrimethylsilane
This procedure describes a general method for the dealkylation of an ether or ester using neat TMSI.
-
Materials : Substrate (ether or ester), Iodotrimethylsilane (TMSI), anhydrous solvent (e.g., CH₂Cl₂, CHCl₃, or neat), saturated aqueous NaHCO₃, aqueous Na₂S₂O₃, extraction solvent (e.g., benzene, ether), anhydrous MgSO₄.
-
Procedure :
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the substrate (1.0 equiv).
-
Add the anhydrous solvent if required, or prepare to run the reaction neat.
-
Add Iodotrimethylsilane (1.5-2.0 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with stirring, excluding atmospheric moisture.[13]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding it to a stirred mixture of saturated aqueous NaHCO₃ and aqueous Na₂S₂O₃ to neutralize acid and remove excess iodine.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified by chromatography or distillation.
-
Caption: A typical experimental workflow for a TMSX-mediated dealkylation reaction.
Protocol for Ether Cleavage with in situ Generated Iodotrimethylsilane
This procedure is a convenient alternative using more stable precursors.[1][12]
-
Materials : Substrate (ether), Chlorotrimethylsilane (TMSCl), Sodium Iodide (NaI), anhydrous acetonitrile (CH₃CN), aqueous workup solutions as in Protocol 4.1.
-
Procedure :
-
To a flame-dried flask under an inert atmosphere, add anhydrous sodium iodide (1.5-2.0 equiv) and anhydrous acetonitrile.
-
Add the ether substrate (1.0 equiv) to the suspension.
-
Add Chlorotrimethylsilane (1.5-2.0 equiv) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and monitor by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and purification as described in Protocol 4.1.
-
Conclusion
The choice between this compound and Iodotrimethylsilane is dictated by the required reactivity for a given transformation.
-
Iodotrimethylsilane (TMSI) is the more reactive and versatile reagent for the cleavage of ethers and esters. Its higher reactivity stems from the weaker Si-I bond and the greater nucleophilicity of the iodide ion. The in situ generation of TMSI from TMSCl and NaI is often the most convenient and effective method, particularly for ether cleavage.[1][12]
-
This compound (TMSBr) is a less reactive alternative.[7] This lower reactivity can be advantageous for achieving chemoselectivity in complex molecules where a milder reagent is required. For instance, it is less efficient at cleaving esters and ethers, which could allow it to react with other functional groups selectively.[7] However, for standard dealkylation of robust ethers and esters, it is generally less effective than TMSI.
Ultimately, for applications requiring potent dealkylation of ethers and esters, TMSI or its in situ generated counterpart is the superior choice. TMSBr serves as a milder reagent suitable for specific synthetic strategies where lower reactivity is a desired trait.
Caption: Key factors influencing the reactivity of halotrimethylsilanes.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. This compound as a selective reagent for the synthesis of bromohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Iodination reactions with metalloid iodides: Discussion series on bromination/iodination reactions 28 – Chemia [chemia.manac-inc.co.jp]
- 6. Iodotrimethylsilane: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of Bromotrimethylsilane (TMSBr) vs. Trimethylchlorosilane (TMSCl)
For researchers, scientists, and professionals in drug development, the choice between Bromotrimethylsilane (TMSBr) and Trimethylchlorosilane (TMSCl) as a silylating agent, Lewis acid catalyst, or dealkylation agent can significantly impact reaction efficiency and selectivity. This guide provides a quantitative analysis of their reaction kinetics, supported by experimental data, to inform reagent selection in organic synthesis.
Core Reactivity and General Principles
The reactivity of TMSBr and TMSCl is fundamentally governed by the nature of the silicon-halogen bond and the nucleophilicity of the corresponding halide ion. Generally, the Si-Br bond is weaker than the Si-Cl bond, making TMSBr a more reactive silylating agent in many contexts. Furthermore, bromide is typically a better nucleophile than chloride, a factor that plays a crucial role in nucleophilic substitution reactions.[1][2][3][4] The larger size and greater polarizability of the bromide ion contribute to its enhanced nucleophilicity.[2]
However, the relative reactivity is not absolute and can be significantly influenced by the substrate, reaction mechanism, and solvent conditions. The Hard and Soft Acids and Bases (HSAB) theory, for instance, can explain observed differences in reactivity. The silicon atom in both reagents is a hard Lewis acid. In reactions involving hard nucleophiles (like the oxygen in a carbonyl group), the interaction with the harder chloride in TMSCl might be more favorable than with the softer bromide in TMSBr.[5][6]
Solvent effects also play a critical role. In polar protic solvents, smaller anions are more strongly solvated through hydrogen bonding. This can lead to a "caging" effect that diminishes the nucleophilicity of the chloride ion more than that of the larger bromide ion.[1][2][3]
Comparative Reaction Kinetics: Data from Key Transformations
The following tables summarize the comparative performance of TMSBr and TMSCl in several common organic transformations.
Dealkylation of Phosphonate (B1237965) Esters
TMSBr is significantly more reactive than TMSCl in the dealkylation of phosphonate esters. This is a crucial transformation in the synthesis of phosphonic acids, which are important intermediates and biologically active compounds.
Table 1: Comparison of TMSBr and TMSCl in the Dealkylation of Phosphonate Esters [7]
| Substrate (Phosphonate Ester) | Reagent | Reaction Time | Outcome |
| Diethyl Phenylphosphonate | TMSCl | 1-9 days | Incomplete reaction |
| Diethyl Phenylphosphonate | TMSBr | 1-3 hours | Complete reaction |
| Diethyl Benzylphosphonate | TMSCl | 1-9 days | Incomplete reaction |
| Diethyl Benzylphosphonate | TMSBr | 1-3 hours | Complete reaction |
The data clearly indicates the superior kinetics of TMSBr for this application.
Transesterification of Triglycerides
In the transesterification of triglycerides to form Fatty Acid Methyl Esters (FAME), a key step in biodiesel production, TMSCl demonstrates higher efficiency.
Table 2: Comparison of TMSBr and TMSCl in the Transesterification of Sunflower Oil [5][6]
| Reagent | Temperature (°C) | Reaction Time (hours) | Conversion to FAME (%) |
| TMSCl | Lower Temperatures | Shorter Times | High Conversion |
| TMSBr | 100 | 72 | 60 |
TMSCl's higher efficiency is attributed to a more favorable interaction between the hard TMSCl and the hard oxygen atom of the triglyceride's carbonyl group.[5][6]
Conversion of Glycerol to Halohydrins
Conversely, for the conversion of glycerol, a byproduct of biodiesel production, into valuable halohydrins, TMSBr is the more efficient reagent.
Table 3: Comparison of TMSBr and TMSCl in the Halogenation of Glycerol [5][6][8]
| Reagent | Temperature (°C) | Reaction Time (hours) | Product(s) | Yield/Selectivity |
| TMSCl | Higher Temperatures | Longer Times | Chlorohydrins | Good |
| TMSBr | 60 | 12 | Bromohydrins | High conversion to a mixture of 1-monobromohydrin and 1,3-dibromohydrin. |
The enhanced reactivity of TMSBr in this context highlights its utility in specific synthetic pathways where TMSCl is less effective.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published results. Below are generalized methodologies for the reactions discussed.
General Protocol for Dealkylation of Phosphonate Esters with TMSBr
-
Reagents and Solvent: A solution of the phosphonate ester in a suitable anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of TMSBr: this compound (typically 1.5-3.0 equivalents) is added dropwise to the solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Workup: Upon completion, the reaction mixture is typically quenched by the addition of methanol (B129727) or water. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by standard methods, such as recrystallization or column chromatography, to yield the desired phosphonic acid.
General Protocol for Transesterification of Triglycerides with TMSCl/TMSBr
-
Reactant Mixture: The triglyceride (e.g., vegetable oil), anhydrous methanol, and the trimethylsilyl (B98337) halide (TMSCl or TMSBr) are combined in a reaction vessel.
-
Heating: The mixture is heated to the desired temperature (e.g., 60-100 °C) with stirring.
-
Reaction Monitoring: Aliquots of the reaction mixture are taken at various time points and analyzed by ¹H NMR to determine the conversion to FAME.[5]
-
Workup: After the reaction, the mixture is cooled, and the FAME is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Analysis: The final product composition is confirmed by spectroscopic methods.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the underlying chemical principles.
References
- 1. odinity.com [odinity.com]
- 2. forums.studentdoctor.net [forums.studentdoctor.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chegg.com [chegg.com]
- 5. This compound as a selective reagent for the synthesis of bromohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating the Stereoselectivity of Reactions Involving Bromotrimethylsilane: A Comparative Guide
For researchers, scientists, and professionals in drug development, achieving precise stereochemical control is a critical aspect of synthetic chemistry. Bromotrimethylsilane (TMSBr) has emerged as a versatile reagent in a variety of organic transformations, not only for its role as a TMS group donor but also as a Lewis acid promoter and a source of bromide. This guide provides an objective comparison of TMSBr's performance in stereoselective reactions against other alternatives, supported by experimental data.
Stereoselective Prins Cyclization
The Prins cyclization is a powerful carbon-carbon bond-forming reaction for the synthesis of tetrahydropyran (B127337) (THP) rings, which are common structural motifs in many natural products. The stereochemical outcome of this reaction is highly dependent on the Lewis acid promoter used.
Comparison of Lewis Acids in Prins Cyclization:
| Lewis Acid | Substrate | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| TMSBr | (Z)-γ-brominated homoallylic alcohol and cyclohexane (B81311) carboxaldehyde | >99:1 (2,6-cis) | 95 | [1][2] |
| InBr₃/TMSBr | (Z)- and (E)-γ-brominated homoallylic alcohols | Exclusive formation of 2,6-cis-4,5-dibromo-THP | up to 95 | [2] |
| SnBr₄/TMSBr | (E)-4-Phenylbut-3-en-1-ol and 2-naphthyl carboxaldehyde | - | - | [1] |
| FeCl₃/TMSBr | γ,δ-unsaturated alcohols and amines | - | - | [1] |
As the data indicates, TMSBr, particularly when used in combination with other Lewis acids like InBr₃, demonstrates excellent stereoselectivity in promoting Prins cyclizations, leading to the formation of specific diastereomers in high yields[1][2].
Experimental Protocol: Synthesis of 2,6-cis-4,5-dibromo-tetrasubstituted THP
To a solution of the (Z)-γ-brominated homoallylic alcohol (1.0 equiv) and an aldehyde (1.2 equiv) in CH₂Cl₂ at 0 °C is added InBr₃ (1.0 equiv). This compound (1.2 equiv) is then added dropwise, and the reaction mixture is stirred at 0 °C until the starting material is consumed (as monitored by TLC). The reaction is then quenched with saturated aqueous NaHCO₃ solution and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2,6-cis-4,5-dibromo-tetrasubstituted tetrahydropyran[2].
Diagram of the Proposed Prins Cyclization Pathway:
Caption: Proposed pathway for the TMSBr-mediated Prins cyclization.
Regioselective Synthesis of Bromohydrins
Bromohydrins are valuable synthetic intermediates. The reaction of epoxides with a bromide source is a common method for their preparation. The regioselectivity of the epoxide opening is a key challenge.
Comparison of Reagents for Bromohydrin Synthesis from Glycerol (B35011):
| Reagent(s) | Product(s) | Selectivity | Yield (%) | Reference |
| TMSBr | α-monobromohydrin (1-MBH) or α,γ-dibromohydrin (1,3-DBH) | High selectivity depending on reaction conditions | up to 80% for 1,3-DBH and 50% for 1-MBH | [3][4][5] |
| Bromine, phosphorous and bromine | Bromohydrins | - | - | [3] |
| Phosphorous tribromide | Bromohydrins | - | - | [3] |
| Hydrobromic acid | Bromohydrins | - | - | [3] |
| Trifluoroacetic anhydride (B1165640) and lithium bromide | Bromohydrins | - | - | [3] |
TMSBr offers a highly efficient and selective method for the synthesis of bromohydrins from glycerol in solvent-free conditions[3][4][5]. By tuning the reaction conditions, one can selectively obtain either α-monobromohydrin or α,γ-dibromohydrin in good yields. This level of selectivity is not as readily achieved with more traditional brominating agents[3].
Experimental Protocol: Selective Synthesis of α,γ-dibromohydrin (1,3-DBH) from Glycerol
A mixture of glycerol (1.0 equiv) and TMSBr (2.5 equiv) with 3% acetic acid is heated at 60 °C. The reaction is monitored by ¹³C NMR. After 9 hours of heating, the reaction mixture appears as a biphasic system. The upper phase is separated, and the lower phase is subjected to distillation under reduced pressure to give 1,3-DBH in 80% yield as a colorless liquid.
Diagram of the Workflow for Selective Bromohydrin Synthesis:
Caption: Experimental workflow for the selective synthesis of 1,3-DBH.
Other Stereoselective Applications
This compound also finds application in other stereoselective transformations. For instance, in the presence of a metallic zinc and a catalytic amount of TMSBr, various aldehydes and ketones react with dichloro compounds to produce trans-alkenes with good stereoselectivity[6]. In one example, the reaction of dichlorotoluene and p-toluenzaldehyde in the presence of TMSBr yielded 4-methylstilbene (B168049) with a trans to cis ratio of 89:11 and a significantly improved yield of 82% compared to only 7% in the absence of TMSBr[6].
Conclusion
This compound is a highly effective reagent for promoting stereoselective reactions. Its utility in Prins cyclizations to generate specific diastereomers of tetrahydropyrans and in the regioselective synthesis of bromohydrins from glycerol highlights its advantages over other reagents. The mild reaction conditions and high selectivities observed in many TMSBr-mediated transformations make it a valuable tool for synthetic chemists aiming for precise stereochemical control in the synthesis of complex molecules. The provided experimental protocols and comparative data serve as a guide for researchers to effectively utilize TMSBr in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Stereoselective Prins Cyclization of (Z)- and (E)-γ-Brominated Homoallylic Alcohols to 2,4,5,6-Tetrasubstituted Tetrahydropyrans [organic-chemistry.org]
- 3. This compound as a selective reagent for the synthesis of bromohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a selective reagent for the synthesis of bromohydrins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Page loading... [guidechem.com]
Spectroscopic methods for confirming the conversion of functional groups by TMSBr
For researchers, scientists, and drug development professionals, confirming the successful conversion of functional groups is a critical step in chemical synthesis. Trimethylsilyl bromide (TMSBr) is a versatile reagent widely employed for the cleavage of ethers, esters, and carbamates, as well as for the deprotection of alcohol protecting groups. This guide provides a comparative overview of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify these transformations, supported by experimental data and protocols.
This guide will delve into the characteristic spectral changes observed upon the conversion of common functional groups using TMSBr, offering a data-driven approach to reaction monitoring and product confirmation. We will also present a comparison with an alternative reagent, boron tribromide (BBr3), to highlight the nuances of each method.
Spectroscopic Analysis of Ether Cleavage
The cleavage of an ether results in the formation of an alcohol (or phenol) and an alkyl bromide. This transformation can be readily monitored by NMR, IR, and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguously confirming the conversion of an ether to its corresponding alcohol/phenol (B47542) and alkyl bromide. Both ¹H and ¹³C NMR provide distinct chemical shift changes that are indicative of the reaction's progress.
¹H NMR: The most noticeable change in the ¹H NMR spectrum is the disappearance of the signal corresponding to the protons on the carbon adjacent to the ether oxygen (O-CH n) and the appearance of a new signal for the protons on the carbon now bonded to bromine (Br-CH n), which typically appears at a lower field (higher ppm). Additionally, a new, often broad, signal for the hydroxyl proton (-OH ) of the resulting alcohol or phenol will appear.
¹³C NMR: In the ¹³C NMR spectrum, the carbon atom that was bonded to the ether oxygen will experience a significant upfield shift upon conversion to a carbon bonded to bromine. Conversely, the carbon of the aromatic or alkyl group that forms the alcohol will also show a characteristic shift.
Table 1: Comparative ¹H and ¹³C NMR Data for the Cleavage of Anisole (B1667542)
| Compound | Spectroscopic Method | Key Signal | Chemical Shift (δ, ppm) - Before TMSBr | Chemical Shift (δ, ppm) - After TMSBr |
| Anisole | ¹H NMR | -OCH₃ | ~3.8 | Disappeared |
| Aromatic Protons | ~6.8-7.3 | Shifted | ||
| Phenol | ¹H NMR | -OH | - | ~4.5-5.5 (broad) |
| Aromatic Protons | - | Shifted | ||
| Methyl Bromide | ¹H NMR | -CH₃ | - | ~2.7 |
| Anisole | ¹³C NMR | -OCH₃ | ~55 | Disappeared |
| Aromatic C-O | ~160 | Shifted | ||
| Phenol | ¹³C NMR | Aromatic C-OH | - | ~155 |
| Methyl Bromide | ¹³C NMR | -CH₃ | - | ~10 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method for monitoring the disappearance of the ether's C-O stretching vibration and the appearance of the characteristic O-H stretch of the alcohol product.
-
Disappearance of C-O-C stretch: Ethers typically show a strong, characteristic C-O-C stretching band in the region of 1250-1050 cm⁻¹. The disappearance or significant reduction in the intensity of this peak is a strong indicator of ether cleavage.
-
Appearance of O-H stretch: The formation of an alcohol or phenol is confirmed by the appearance of a broad O-H stretching band in the region of 3600-3200 cm⁻¹. This broadness is due to hydrogen bonding.
Table 2: Key IR Absorption Frequencies for Ether Cleavage
| Functional Group | Vibrational Mode | Starting Material (Ether) | Product (Alcohol/Phenol) |
| Ether | C-O-C Stretch | Strong, ~1250-1050 cm⁻¹ | Absent |
| Alcohol/Phenol | O-H Stretch | Absent | Strong, broad, ~3600-3200 cm⁻¹ |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the final products. The molecular ion peak (M⁺) of the starting ether will be replaced by the molecular ion peaks of the alcohol/phenol and the alkyl bromide.
Table 3: Expected Molecular Ion Peaks (m/z) for the Cleavage of Anisole
| Compound | Molecular Formula | Expected m/z (M⁺) |
| Anisole | C₇H₈O | 108 |
| Phenol | C₆H₆O | 94[1] |
| Methyl Bromide | CH₃Br | 94/96 (due to ⁷⁹Br/⁸¹Br isotopes) |
Spectroscopic Analysis of Ester Cleavage
TMSBr can cleave esters to yield a carboxylic acid and an alkyl bromide.
NMR Spectroscopy
¹H NMR: The signal for the protons of the alkoxy group (-COOCH n) in the ester will disappear, and a new signal for the protons on the carbon attached to the bromine will appear. A very broad singlet corresponding to the carboxylic acid proton (-COOH ) will also appear, typically far downfield (10-13 ppm).
¹³C NMR: The carbonyl carbon (-C =O) of the resulting carboxylic acid will have a chemical shift similar to that of the starting ester (typically 170-185 ppm). The carbon of the former alkoxy group will shift significantly upon bromination.
IR Spectroscopy
The most significant change in the IR spectrum is the broadening of the C=O stretch and the appearance of the characteristic broad O-H stretch of the carboxylic acid.[2]
-
C=O Stretch: The sharp, strong C=O stretching band of the ester (around 1750-1735 cm⁻¹) is replaced by a slightly lower frequency and broader C=O stretch for the carboxylic acid (around 1725-1700 cm⁻¹).[3][4]
-
O-H Stretch: A very broad O-H stretching band appears, spanning from approximately 3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimers of carboxylic acids.[2]
Comparison with an Alternative Reagent: Boron Tribromide (BBr₃)
Boron tribromide (BBr₃) is another common reagent for ether cleavage. While both TMSBr and BBr₃ are effective, their reaction mechanisms and byproducts differ, which can be observed spectroscopically.
A study on the demethylation of anisole using BBr₃ showed the formation of various intermediates that could be monitored by ¹H NMR.[5] The final products are the same as with TMSBr (phenol and methyl bromide). A key difference lies in the workup procedure. BBr₃ reactions require a careful aqueous workup to hydrolyze the boron-containing intermediates, which can sometimes lead to side reactions. TMSBr reactions, on the other hand, often produce volatile silyl (B83357) byproducts that can be easily removed.
Spectroscopically, the final product analysis for both reagents will be identical. However, in-situ monitoring by NMR may reveal different intermediate species.
Experimental Protocols
General Procedure for TMSBr-Mediated Ether Cleavage
To a solution of the ether (1 mmol) in an anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add TMSBr (1.2 mmol) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC or NMR). Upon completion, the reaction is quenched by the addition of methanol (B129727) or water. The product is then extracted with an organic solvent, dried, and purified by chromatography.
NMR Sample Preparation
For reaction monitoring, a small aliquot of the reaction mixture can be taken at different time points, quenched with a deuterated solvent (e.g., CDCl₃ containing a small amount of methanol), and transferred to an NMR tube. For final product analysis, dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
IR Sample Preparation
A small drop of the liquid sample can be placed between two salt plates (NaCl or KBr) to create a thin film. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
Mass Spectrometry Sample Preparation
The sample is typically dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and then introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.
Visualizing Reaction and Analysis Workflows
Reaction Mechanism of Ether Cleavage by TMSBr
Caption: Mechanism of TMSBr-mediated ether cleavage.
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for reaction and spectroscopic analysis.
Decision Tree for Spectroscopic Method Selection
Caption: Selecting the right spectroscopic method.
References
- 1. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzoic acid, methyl ester [webbook.nist.gov]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lewis Acids in Combination with Bromotrimethylsilane for Ether Cleavage
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for Deprotection Reactions
In the realm of synthetic organic chemistry, particularly in the intricate processes of drug development and natural product synthesis, the selective cleavage of ether protecting groups is a critical transformation. Bromotrimethylsilane (TMSBr) is a well-established reagent for this purpose, valued for its reactivity. However, its efficacy can be significantly modulated by the addition of Lewis acids. This guide provides a comparative analysis of the performance of various Lewis acids—Aluminum chloride (AlCl₃), Titanium tetrachloride (TiCl₄), Zinc chloride (ZnCl₂), and Boron trifluoride etherate (BF₃·OEt₂) — when used in conjunction with or as alternatives to TMSBr for the cleavage of aryl and benzyl (B1604629) ethers. The following data, compiled from various studies, offers a quantitative basis for catalyst selection, alongside detailed experimental protocols.
Performance Comparison of Lewis Acids for Ether Cleavage
The choice of a Lewis acid catalyst for ether cleavage is dictated by the substrate's reactivity, the presence of other functional groups, and the desired reaction conditions. The following tables summarize the performance of different Lewis acid systems in the dealkylation of representative aryl and benzyl ether substrates.
Table 1: Cleavage of Anisole (B1667542) (Aryl Methyl Ether)
| Catalyst System | Substrate | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| TMSBr | Anisole | 25 | 0.5 h | 95 | [1] |
| AlCl₃/NaI | Anisole | 25 | 10 min | 95 | [2] |
| TiCl₄/NaI | Anisole | 25 | 1.5 h | 92 | [3] |
| ZnCl₂ | Anisole Derivative | Room Temp. | 12 h | Moderate | [4] |
| BF₃·OEt₂/NaI | 4-Methoxybiphenyl (B1664174) | 25 | 2 h | 94 | [5] |
Table 2: Cleavage of Benzyl Ethers
| Catalyst System | Substrate | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| TMSBr | Benzyl 1,2-diaryl ether | Not specified | Not specified | Clean & Selective | [1] |
| BCl₃·SMe₂ | Benzyl ether | -20 to 0 | 1 h | 95 | [6] |
| BF₃·OEt₂ | Benzyl ether | 110 | 24 h | Good | [5][7] |
| AlCl₃ | ortho-Substituted Aryl Methyl Ethers | Not specified | Several hours | 90-98 | [8] |
Note: Direct comparative studies under identical conditions are limited. The data presented is collated from different sources and should be interpreted with consideration of the specific reaction conditions reported in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting these procedures to new substrates. Below are representative experimental protocols for ether cleavage using the discussed Lewis acid systems.
Protocol 1: Cleavage of Anisole using TMSBr
Materials:
-
Anisole
-
This compound (TMSBr)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of anisole (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under a nitrogen atmosphere, add TMSBr (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at 25 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 30 minutes), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford phenol.
Protocol 2: Cleavage of 4-Methoxybiphenyl using AlCl₃/NaI
Materials:
-
4-Methoxybiphenyl
-
Anhydrous Aluminum chloride (AlCl₃)
-
Sodium iodide (NaI)
-
Acetonitrile (CH₃CN)
-
Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of AlCl₃ (3.0 mmol) and NaI (3.0 mmol) in anhydrous CH₃CN (10 mL) at room temperature, add a solution of 4-methoxybiphenyl (1.0 mmol) in CH₃CN (5 mL).
-
Stir the mixture at 25 °C for 10 minutes.
-
Quench the reaction by adding water and decolorize the solution by adding aqueous Na₂S₂O₃ solution.
-
Extract the mixture with EtOAc (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
Purify the residue by column chromatography to yield 4-phenylphenol.[2]
Protocol 3: Cleavage of Benzyl Ethers using BCl₃·SMe₂
Materials:
-
Benzyl ether substrate
-
Boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the benzyl ether (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) and cool the solution to -20 °C under a nitrogen atmosphere.
-
Add BCl₃·SMe₂ (1.2 mmol) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to 0 °C and stir for 1 hour, or until TLC indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of MeOH, followed by saturated aqueous NaHCO₃ solution.
-
Extract the mixture with CH₂Cl₂, dry the combined organic layers over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.[6]
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved, the following diagrams generated using Graphviz (DOT language) illustrate a typical reaction mechanism and experimental workflow.
Concluding Remarks
The selection of an appropriate Lewis acid, either in conjunction with or as an alternative to this compound, is a critical parameter in the successful deprotection of ethers. Strong Lewis acids like AlCl₃ and TiCl₄, often used with a halide source, can effect rapid cleavage but may lack selectivity with sensitive substrates. Milder Lewis acids such as ZnCl₂ and BF₃·OEt₂ can offer greater functional group tolerance, albeit sometimes requiring longer reaction times or higher temperatures. TMSBr remains a potent and versatile reagent, and its reactivity profile can be fine-tuned by the choice of solvent and temperature. This guide provides a foundational dataset and procedural framework to assist researchers in making informed decisions for their specific synthetic challenges. It is always recommended to perform small-scale test reactions to determine the optimal conditions for a novel substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Zinc Chloride-Promoted Aryl Bromide-Alkyne Cross-Coupling Reactions at Room Temperature [organic-chemistry.org]
- 5. scirp.org [scirp.org]
- 6. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 7. BF3.OEt2-Mediated Benzylation of Arenes and Heteroarenes with Benzyl Ether Derivatives [scirp.org]
- 8. researchgate.net [researchgate.net]
Confirming Complete Silyl Ether Deprotection with TMSBr: A Comparative Guide to Analytical Methods
For researchers in synthetic chemistry and drug development, the cleavage of silyl (B83357) protecting groups is a routine yet critical step. Among the various reagents available, trimethylsilyl (B98337) bromide (TMSBr) offers an efficient and chemoselective method for the deprotection of a wide range of silyl ethers.[1][2] However, ensuring the complete removal of the silyl group is paramount to the success of subsequent synthetic transformations. This guide provides a comparative overview of common analytical techniques used to confirm the complete deprotection of silyl ethers, with a focus on reactions employing TMSBr.
Monitoring Deprotection: A Multi-Faceted Approach
The confirmation of a complete deprotection reaction relies on the disappearance of the starting silyl ether and the appearance of the desired alcohol. Several analytical methods can be employed to monitor this transformation. The choice of method often depends on the available instrumentation, the complexity of the substrate, and the desired level of quantitative detail.
| Analytical Technique | Parameter Monitored | Observation Before Deprotection (Silyl Ether) | Observation After Complete Deprotection (Alcohol) | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Polarity | Higher Rf value (less polar) | Lower Rf value (more polar) | Fast, simple, and requires minimal sample. | Not quantitative; resolution may be poor for complex mixtures. |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | Protons on the carbon bearing the silyl ether group typically resonate at δ 3.5-5.5 ppm.[3] Characteristic signals for the silyl group (e.g., δ ~0.1 ppm for TMS, δ ~0.9 ppm for TBS). | The proton on the carbon bearing the hydroxyl group shifts to δ 2.5-5.0 ppm.[4] A broad singlet for the -OH proton appears (δ 1-5 ppm, concentration and solvent dependent).[5] Disappearance of silyl group signals. | Provides detailed structural information and can be used for quantitative analysis.[6] | Requires a deuterated solvent; the -OH peak can be broad and its position variable. |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | The carbon attached to the silyloxy group resonates in the δ 60-80 ppm range.[7] | The carbon attached to the hydroxyl group shifts to δ 50-80 ppm.[8] | Provides information on all carbon atoms in the molecule, confirming structural integrity. | Less sensitive than ¹H NMR and requires longer acquisition times. |
| FTIR Spectroscopy | Vibrational Frequency (cm⁻¹) | Strong C-O stretching vibration around 1050-1260 cm⁻¹.[9] Absence of a broad O-H stretch. | Appearance of a strong, broad O-H stretching band around 3200-3500 cm⁻¹.[10] The C-O stretch is still present.[11] | Fast and non-destructive; provides clear evidence of the hydroxyl group. | Can be difficult to interpret for complex molecules with multiple functional groups. |
| Mass Spectrometry (MS) | Mass-to-Charge Ratio (m/z) | Molecular ion peak corresponding to the silyl ether. Characteristic fragmentation patterns of silyl ethers. | Molecular ion peak corresponding to the alcohol. Characteristic fragmentation patterns of alcohols, such as α-cleavage and loss of water (M-18).[12][13] | Highly sensitive and provides accurate molecular weight information. | The molecular ion may not always be observed for alcohols due to fragmentation.[14] |
Experimental Protocols
Below are detailed protocols for the deprotection of a generic silyl ether using TMSBr and the subsequent confirmation of its complete removal using various analytical techniques.
Protocol 1: General Procedure for Silyl Ether Deprotection with TMSBr
-
Reaction Setup: Dissolve the silyl ether (1.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile, 10 mL) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add trimethylsilyl bromide (TMSBr) (1.2 mmol) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) (see Protocol 2). The reaction is typically complete within 30 minutes to a few hours.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Before starting the reaction (t=0) and at regular intervals during the reaction, take a small aliquot of the reaction mixture using a capillary tube and spot it on a TLC plate.
-
Eluent System: Develop the TLC plate using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent should be adjusted to achieve good separation between the starting material and the product.
-
Visualization: Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate (B83412) or vanillin (B372448) stain).
-
Analysis: The starting silyl ether will have a higher Retention Factor (Rf) value (travels further up the plate) due to its lower polarity. The deprotected alcohol, being more polar, will have a lower Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.[15]
Protocol 3: Confirmation by ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. Confirm the disappearance of the characteristic signals of the silyl protecting group (e.g., singlets around δ 0.1 ppm for TMS or δ 0.9 and 0.1 ppm for TBS). Verify the appearance of a new signal for the proton on the carbon that was previously attached to the silyloxy group, and the appearance of a broad singlet for the hydroxyl proton.[8]
-
¹³C NMR Analysis: Acquire a ¹³C NMR spectrum. Confirm the shift in the resonance of the carbon atom that was bonded to the silyloxy group.
-
Quantitative Analysis: For a quantitative assessment of the conversion, a known amount of an internal standard can be added to the NMR sample. The integration of the product peaks relative to the internal standard can be used to determine the yield of the deprotection reaction.[16]
Protocol 4: Confirmation by FTIR Spectroscopy
-
Sample Preparation: Prepare a sample of the purified product for FTIR analysis (e.g., as a thin film on a salt plate or as a KBr pellet).
-
Data Acquisition: Acquire the FTIR spectrum.
-
Analysis: Look for the appearance of a strong and broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol.[17] The absence of this band in the starting material and its presence in the product is a strong indicator of successful deprotection.
Protocol 5: Confirmation by Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent for mass spectrometry analysis.
-
Data Acquisition: Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization (ESI) or Electron Impact (EI)).
-
Analysis: Determine the mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or M⁺˙) and confirm that it corresponds to the molecular weight of the expected alcohol. Analyze the fragmentation pattern for characteristic losses, such as the loss of a water molecule (M-18), which is common for alcohols.
Workflow for Confirmation of Silyl Ether Deprotection
The following diagram illustrates the logical workflow from the deprotection reaction to the final confirmation of complete silyl group removal.
References
- 1. [PDF] The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. | Semantic Scholar [semanticscholar.org]
- 2. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Alcohols | OpenOChem Learn [learn.openochem.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 16. eurl-pesticides.eu [eurl-pesticides.eu]
- 17. chem.libretexts.org [chem.libretexts.org]
Analysis of Reaction Intermediates in Bromotrimethylsilane-Catalyzed Processes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective analysis of the reaction intermediates involved in processes catalyzed by bromotrimethylsilane (TMSBr). It compares the performance of TMSBr with its chloro-analogue, trimethylsilyl (B98337) chloride (TMSCl), and presents supporting experimental data for key transformations. Detailed experimental protocols and visualizations of reaction pathways are included to facilitate a deeper understanding and replication of the described processes.
Overview of this compound (TMSBr) Catalysis
This compound is a versatile reagent in organic synthesis, often employed as a catalyst or mediator in various chemical transformations.[1] Its utility stems from the Lewis acidic nature of the silicon atom and the nucleophilicity of the bromide ion. TMSBr is particularly effective in reactions such as the conversion of glycerol (B35011) to bromohydrins and the transesterification of triglycerides.[2][3][4][5][6] Understanding the transient species, or reaction intermediates, formed during these processes is crucial for optimizing reaction conditions and improving product yields and selectivity.
Comparative Performance: TMSBr vs. TMSCl
Experimental evidence suggests a notable difference in the reactivity and efficiency of TMSBr compared to TMSCl in specific applications. While TMSCl is generally a more efficient mediator for the transesterification of triglycerides to produce fatty acid methyl esters (FAME), TMSBr excels in the solvent-free conversion of glycerol into valuable bromohydrins.[2][5][6]
Transesterification of Triglycerides
In the transesterification of triglycerides, TMSCl typically requires lower temperatures and shorter reaction times to achieve higher conversions to FAME compared to TMSBr.[2] The proposed mechanism involves the activation of the ester group by coordination of the silicon atom to the carbonyl oxygen, forming an electrophilic intermediate.[3][5] Subsequent nucleophilic attack by methanol (B129727) leads to a tetrahedral intermediate that collapses to yield FAME and glycerol.
Table 1: Comparison of TMSBr and TMSCl in the Transesterification of Castor Oil
| Catalyst | Molar Ratio (Catalyst:Oil) | Temperature (°C) | Time (h) | Conversion to FAME (%) |
| TMSBr | 2.5 | 60 | 12 | 59 |
| TMSCl | Not specified | Lower temperatures | Shorter times | Higher conversions |
Data for TMSBr from a study on castor oil transesterification.[4] Comparative statement for TMSCl is based on qualitative descriptions in the literature.[2]
Conversion of Glycerol to Bromohydrins
Conversely, TMSBr is a more potent reagent than TMSCl for the synthesis of bromohydrins from glycerol, a significant byproduct of biodiesel production.[2][5][6] The higher reactivity of TMSBr in this context is attributed to the better nucleophilic character of the bromide anion compared to the chloride anion in the polar alcoholic medium of glycerol.[5] This allows for reactions to be performed at lower temperatures and in shorter timeframes. The reaction can be selectively tuned to produce either α-monobromohydrin (1-MBH) or α,γ-dibromohydrin (1,3-DBH) by adjusting the reaction conditions.[2][3][4]
Table 2: Selective Conversion of Glycerol to Bromohydrins using TMSBr
| Product | Molar Ratio (TMSBr:Glycerol) | Additive (3 mol%) | Temperature (°C) | Time (h) | Yield of 1,3-DBH (%) | Yield of 1-MBH (%) |
| 1,3-DBH | 2.5 | Acetic Acid | 60 | 12 | 81 | 19 |
| 1-MBH | 1.5 | Acetic Acid | 20 | 48 | 20 | 80 (relative to converted glycerol) |
Data extracted from studies on the selective conversion of glycerol.[3][4]
Proposed Reaction Intermediates and Pathways
The key to understanding the catalytic activity of TMSBr lies in the nature of the intermediates formed during the reaction. While direct spectroscopic observation of these transient species is challenging, plausible reaction mechanisms have been proposed based on experimental outcomes.
Transesterification of Triglycerides
In the TMSBr-mediated transesterification of triglycerides, the initial step is the activation of the carbonyl group of the ester. This leads to the formation of an electrophilic intermediate, which is then attacked by methanol.
Figure 1: Proposed reaction pathway for the TMSBr-mediated transesterification of triglycerides.
Conversion of Glycerol to Bromohydrins
The conversion of glycerol to bromohydrins is proposed to proceed through a silyl (B83357) derivative intermediate. The presence of a catalytic amount of acetic acid can accelerate the reaction by activating the TMSBr.
Figure 2: Proposed reaction pathway for the TMSBr-mediated conversion of glycerol to bromohydrins.
The Role of Silylium (B1239981) Ions
In a broader context, highly reactive trivalent silicon cations, known as silylium ions (R₃Si⁺), have been investigated as potential intermediates in various organosilicon reactions.[7][8] While their existence as "free" ions in condensed phases is debated, their ion-like character in certain species contributes to their high electrophilicity.[9] In TMSBr-catalyzed reactions, it is plausible that a transient species with significant silylium ion character is formed, which would act as a potent Lewis acid to activate the substrate. Further spectroscopic and trapping experiments would be necessary to definitively identify and characterize such intermediates in these specific processes.
Experimental Protocols
The following are generalized experimental protocols based on the literature for the reactions discussed.
General Procedure for Transesterification of Castor Oil with TMSBr
A mixture of castor oil, methanol, and this compound is stirred at a specified temperature for a designated time.[4] After the reaction is complete, volatile compounds are removed under vacuum. The crude reaction mixture is then analyzed by NMR spectroscopy to determine the conversion to FAME. Further purification can be achieved by distillation.
Figure 3: Experimental workflow for the transesterification of castor oil.
General Procedure for the Selective Conversion of Glycerol to 1,3-Dibromohydrin
Glycerol is mixed with this compound and a catalytic amount of acetic acid.[3] The mixture is heated and stirred. The progress of the reaction can be monitored by NMR spectroscopy. After completion, the reaction mixture can be worked up to isolate the desired bromohydrin.
Figure 4: Experimental workflow for the conversion of glycerol to 1,3-dibromohydrin.
Alternative Catalytic Systems
While TMSBr and TMSCl are effective, the development of alternative, more sustainable catalytic systems is an ongoing area of research. For transesterification, various enzymatic and heterogeneous catalysts are being explored to replace traditional acid/base catalysts. For the conversion of glycerol, other brominating agents like hydrobromic acid have been used, though often under harsher conditions.[5] The choice of catalyst will ultimately depend on factors such as cost, efficiency, selectivity, and environmental impact.[10]
Conclusion
The analysis of reaction intermediates in this compound-catalyzed processes reveals the formation of key transient species such as electrophilic carbonyl adducts, tetrahedral intermediates, and silyl derivatives. These intermediates govern the reaction pathways and the observed differences in reactivity between TMSBr and TMSCl. While TMSCl is generally superior for transesterification, TMSBr demonstrates higher efficiency in the selective conversion of glycerol to valuable bromohydrins. The provided data, protocols, and mechanistic visualizations offer a comprehensive resource for researchers working in synthetic and medicinal chemistry, aiding in the design and optimization of related chemical processes. Further research focusing on the direct detection and characterization of the proposed intermediates will undoubtedly provide deeper insights into the catalytic mechanisms of this versatile reagent.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound as a selective reagent for the synthesis of bromohydrins - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01980E [pubs.rsc.org]
- 3. flore.unifi.it [flore.unifi.it]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a selective reagent for the synthesis of bromohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Silylium ions in catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Silylium ion - Wikipedia [en.wikipedia.org]
- 9. escholarship.org [escholarship.org]
- 10. pharmtech.com [pharmtech.com]
Bridging the Gap: Cross-Referencing Experimental Data and Computational Models for TMSBr Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical synthesis and drug development, trimethylsilyl (B98337) bromide (TMSBr) has emerged as a versatile and powerful reagent. Its utility in a range of critical transformations, including the cleavage of ethers and esters, the formation of silyl (B83357) enol ethers, and the mediation of cyclization reactions, has made it an indispensable tool for synthetic chemists. To optimize its application and predict reaction outcomes with greater accuracy, a synergistic approach that combines robust experimental data with insightful computational modeling is essential.
This guide provides a comprehensive comparison of experimental findings and computational approaches for TMSBr-mediated reactions, with a focus on providing actionable data and detailed methodologies for researchers. By cross-referencing empirical results with theoretical models, we aim to foster a deeper understanding of reaction mechanisms, stereoselectivity, and overall efficiency, thereby accelerating the drug discovery and development process.
Experimental Data vs. Computational Models: A Comparative Overview
The following tables summarize key quantitative data from both experimental studies and computational models for a representative TMSBr reaction: the conversion of glycerol (B35011) to bromohydrins. This reaction is a valuable transformation, converting a readily available biorenewable feedstock into useful synthetic intermediates.
Table 1: Experimental Data for the Reaction of Glycerol with TMSBr [1]
| Entry | Molar Ratio (TMSBr/Glycerol) | Temperature (°C) | Time (h) | Conversion (%) | Product Ratio (1-MBH : 1,3-DBH) |
| 1 | 2.5 | 60 | 12 | 71 | ~5 : 1 |
| 2 | 1.5 | 20 | 24 | 82 | ~4.5 : 1 |
| 3 | 1.5 (with 3% AcOH) | 20 | 48 | 80 | ~3 : 1 |
1-MBH: α-monobromohydrin; 1,3-DBH: α,γ-dibromohydrin. Data sourced from Giomi, D., et al. (2021).[1]
Table 2: Illustrative Computational Model Data for a Similar Ether Cleavage Reaction (BBr₃-mediated)
| Reaction Step | Computational Method | Calculated Parameter | Predicted Value (kcal/mol) | Implication for Reaction Outcome |
| Formation of Ether Adduct | DFT (B3LYP/6-311+G(d,p)) | Gibbs Free Energy of Activation (ΔG‡) | Low | Facile initial complexation |
| C-O Bond Cleavage (SN2) | DFT (B3LYP/6-311+G(d,p)) | Gibbs Free Energy of Activation (ΔG‡) | Moderate | Rate-determining step |
| Product Release | DFT (B3LYP/6-311+G(d,p)) | Reaction Energy (ΔG) | Exergonic | Favorable product formation |
This table is a hypothetical representation based on the types of data generated in computational studies of similar reagents like BBr₃.
Detailed Methodologies
A thorough understanding of the experimental and computational protocols is crucial for replicating and building upon existing research.
Experimental Protocol: Synthesis of Bromohydrins from Glycerol[1]
Materials:
-
Glycerol (reagent grade)
-
Trimethylsilyl bromide (TMSBr) (reagent grade)
-
Acetic acid (AcOH) (optional catalyst)
General Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, glycerol is added.
-
The desired molar equivalent of TMSBr is added to the flask. For catalytic experiments, a small percentage of acetic acid is also added.
-
The reaction mixture is stirred at the specified temperature (e.g., 20°C or 60°C) for the designated time.
-
The reaction progress and product distribution are monitored by an appropriate analytical technique, such as Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, the products (α-monobromohydrin and α,γ-dibromohydrin) are isolated and purified using standard laboratory procedures.
Computational Methodology: A Framework for Modeling TMSBr Reactions
While a specific computational study for the TMSBr-glycerol reaction is not available, a typical workflow for modeling such a reaction using Density Functional Theory (DFT) would involve the following steps:
-
Model System Setup: The reactant molecules (glycerol and TMSBr) and potential intermediates and transition states are constructed in a molecular modeling software.
-
Geometry Optimization: The geometries of all species are optimized to find their lowest energy conformations using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic data such as zero-point vibrational energies and Gibbs free energies.
-
Transition State Searching: The transition state for the key bond-breaking and bond-forming steps is located using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactant and product states.
-
Energy Profile Construction: The relative energies of all reactants, intermediates, transition states, and products are plotted to create a reaction energy profile, which provides insights into the reaction mechanism and helps to identify the rate-determining step.
Visualizing Reaction Pathways and Workflows
Diagrams are essential for visualizing complex relationships in chemical reactions and experimental designs.
Caption: Experimental workflow for the synthesis of bromohydrins.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Bromotrimethylsilane
For researchers and professionals in the fast-paced world of drug development, ensuring a safe and efficient laboratory environment is paramount. Bromotrimethylsilane (TMSBr) is a versatile and powerful reagent, but its reactivity requires stringent safety protocols, especially concerning its disposal. Adherence to proper disposal procedures is not just a matter of regulatory compliance; it is a critical component of responsible laboratory practice. This guide provides essential, step-by-step instructions for the safe neutralization and disposal of this compound, empowering your team to handle this chemical with confidence and care.
Immediate Safety and Handling Precautions
This compound is a flammable, corrosive liquid that reacts with moisture. It can cause severe burns to the skin and eyes and is harmful if inhaled.[1][2] Always handle this reagent under an inert atmosphere in a well-ventilated fume hood. Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Flame-resistant laboratory coat
-
Appropriate chemical-resistant gloves (e.g., nitrile rubber)
-
Closed-toe shoes
Step-by-Step Disposal Procedure
The primary method for disposing of residual this compound is through controlled hydrolysis, followed by neutralization. This process converts the reactive silyl (B83357) halide into less hazardous inorganic salts and siloxanes.
Experimental Protocol: Quenching and Neutralization of this compound
Objective: To safely hydrolyze and neutralize small quantities of this compound before disposal.
Materials:
-
This compound waste
-
An appropriate solvent (e.g., isopropanol (B130326) or tert-butanol)
-
2.5 M Sodium hydroxide (B78521) (NaOH) solution
-
Ice bath
-
Stir plate and stir bar
-
Dropping funnel
-
pH paper or pH meter
-
Beaker or flask of appropriate size
Procedure:
-
Preparation:
-
Don all required PPE.
-
Ensure a fume hood is available and functioning correctly.
-
Place a beaker or flask containing a stir bar on a stir plate within the fume hood.
-
Prepare an ice bath around the reaction vessel to manage the exothermic reaction.
-
-
Dilution (Optional but Recommended):
-
For larger quantities of this compound, dilution with an equal volume of a dry, inert solvent such as heptane (B126788) or toluene (B28343) can help to better control the reaction rate.
-
-
Slow Addition to a Protic Solvent:
-
Place a volume of a suitable protic solvent, such as isopropanol or tert-butanol, into the reaction vessel. The volume should be sufficient to ensure the this compound is the limiting reagent. A 10-fold excess of the alcohol is a safe starting point.
-
Begin stirring the alcohol and cool it in the ice bath.
-
Slowly add the this compound dropwise to the cold, stirring alcohol using a dropping funnel. The slow addition is crucial to control the exothermic reaction and prevent splashing. During this step, the this compound will react with the alcohol to form trimethylsilyl (B98337) ether and hydrogen bromide (HBr).
-
-
Hydrolysis and Neutralization:
-
Once the addition of this compound is complete, continue stirring the mixture in the ice bath.
-
Slowly add a 2.5 M solution of sodium hydroxide (NaOH) dropwise. This will neutralize the generated HBr and hydrolyze the trimethylsilyl ether. The reaction is exothermic, so maintain cooling and a slow addition rate.
-
Monitor the pH of the solution periodically using pH paper or a pH meter. Continue adding the NaOH solution until the pH is neutral (approximately pH 7).
-
-
Final Disposal:
Quantitative Data Summary
For clarity and ease of reference, the key quantitative parameters for the disposal procedure are summarized in the table below.
| Parameter | Value | Notes |
| Neutralizing Agent | 2.5 M Sodium Hydroxide (NaOH) | A standard concentration for neutralizing acidic byproducts of hydrolysis.[1] |
| Quenching Solvent | Isopropanol or tert-butanol | A protic solvent that reacts with this compound in a controlled manner. |
| Solvent to Reagent Ratio | ~10:1 (v/v) | A significant excess of the quenching solvent helps to dissipate heat and control the reaction rate. |
| Reaction Temperature | 0-10 °C (Ice Bath) | Cooling is essential to manage the exothermic nature of the hydrolysis and neutralization reactions. |
| Final pH | ~7 | Ensures complete neutralization of acidic byproducts before final disposal. |
| Rate of Addition | Dropwise | Slow and controlled addition is critical for safety and to prevent the reaction from becoming too vigorous. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can effectively manage the risks associated with this compound, ensuring the safety of personnel and the integrity of the research environment.
References
Personal protective equipment for handling Bromotrimethylsilane
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Bromotrimethylsilane, a flammable and corrosive compound that requires careful management. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Chemical Identifier and Properties:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Trimethylsilyl bromide, Trimethylbromosilane |
| CAS Number | 2857-97-8 |
| Molecular Formula | C₃H₉BrSi |
| Molecular Weight | 153.09 g/mol [1] |
| Appearance | Clear to yellow liquid[2] |
| Flash Point | -12 °C / 10.4 °F[3] to 32 °C / 89.6 °F[2] |
| Boiling Point | 79 °C[4] |
| Melting Point | -43 °C[5] |
| Primary Hazards | Flammable, Corrosive[1] |
I. Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to this compound. The following equipment is mandatory when handling this chemical.
| PPE Category | Specification |
| Eye and Face | Chemical splash goggles are required.[2] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles. |
| Hand | Wear appropriate protective gloves to prevent skin exposure.[2] Gloves must be inspected prior to use and replaced immediately if signs of degradation appear.[6] |
| Body | An appropriate chemical-resistant lab coat or apron must be worn.[2] For larger quantities or in case of a significant spill, flame-retardant and anti-static protective clothing is recommended.[6] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[2][3] A self-contained breathing apparatus may be necessary in emergency situations.[6] |
II. Step-by-Step Handling Protocol
1. Preparation:
- Ensure that a safety shower and eyewash station are readily accessible and in good working order.[2]
- Verify that the chemical fume hood is functioning correctly.
- Assemble all necessary equipment and reagents before introducing this compound to the work area.
- Ground and bond all containers and receiving equipment to prevent static discharge.[3][6]
- Use only spark-proof tools.[2]
2. Handling:
- Always handle this compound inside a chemical fume hood.[3]
- Do not allow the chemical to come into contact with water or moisture, as it reacts violently.[3][7]
- Avoid inhalation of vapors and contact with skin and eyes.[6]
- Keep the container tightly closed when not in use.[6]
- Keep away from heat, sparks, open flames, and other ignition sources.[2][3]
3. Post-Handling:
- Thoroughly wash hands and any exposed skin after handling.[2][6]
- Decontaminate all equipment used in the procedure.
- Ensure the container is tightly sealed and stored appropriately.
III. Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6]
-
The storage area should be designated for flammable and corrosive materials.[3]
-
Store away from incompatible substances such as strong oxidizing agents, water, strong acids, and bases.[2][3]
-
It is recommended to store under an inert atmosphere due to its moisture sensitivity.[3][5]
Disposal:
-
Dispose of waste this compound and any contaminated materials as hazardous waste.[2]
-
All waste generators must adhere to local, state, and federal hazardous waste regulations for complete and accurate classification and disposal.[2]
-
Do not dispose of the chemical down the drain.[6]
-
Empty containers may retain product residue and should be handled as hazardous.[2]
IV. Emergency Procedures: Spill Response Workflow
In the event of a spill, a clear and immediate response is crucial to contain the situation and prevent harm.
Caption: Workflow for handling a this compound spill.
References
- 1. This compound | C3H9BrSi | CID 76113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 2857-97-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
